Pan-RAS-IN-2
Description
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Properties
Molecular Formula |
C46H60N8O5S |
|---|---|
Molecular Weight |
837.1 g/mol |
IUPAC Name |
(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C46H60N8O5S/c1-9-53-37-11-10-28-18-32(37)34(42(53)33-19-31(22-47-40(33)27(4)58-8)52-14-12-51(7)13-15-52)21-46(5,6)24-59-45(57)41-29-16-30(17-29)54(50-41)44(56)35(20-38-48-36(28)23-60-38)49-43(55)39-25(2)26(39)3/h10-11,18-19,22-23,25-27,29-30,35,39,41,50H,9,12-17,20-21,24H2,1-8H3,(H,49,55)/t25-,26+,27-,29?,30?,35-,39?,41-/m0/s1 |
InChI Key |
DPKDQKDHUDKBNH-RUUSDHCJSA-N |
Isomeric SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5C6CC(C6)[C@H](N5)C(=O)OCC(CC3=C1C7=C(N=CC(=C7)N8CCN(CC8)C)[C@H](C)OC)(C)C)NC(=O)C9[C@@H]([C@@H]9C)C |
Canonical SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5C6CC(C6)C(N5)C(=O)OCC(CC3=C1C7=C(N=CC(=C7)N8CCN(CC8)C)C(C)OC)(C)C)NC(=O)C9C(C9C)C |
Origin of Product |
United States |
Foundational & Exploratory
Pan-RAS Inhibition: A Technical Guide to the Mechanism of Action of Novel Pan-RAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rat Sarcoma (RAS) family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling nodes that regulate cell proliferation, survival, and differentiation. Gain-of-function mutations in RAS genes are among the most common oncogenic drivers in human cancers, occurring in approximately one-third of all cases. For decades, RAS proteins were considered "undruggable" due to their high affinity for GTP and the lack of well-defined binding pockets. However, recent advances have led to the development of novel inhibitors that can effectively target RAS, including a class of compounds known as pan-RAS inhibitors. These inhibitors are designed to be effective against various RAS isoforms and mutants, offering a promising therapeutic strategy to overcome the challenges of RAS-driven cancers.
This technical guide provides an in-depth overview of the mechanism of action of pan-RAS inhibitors, with a focus on two distinct strategies: direct inhibition of nucleotide binding and induced-protein degradation through molecular glues. We will use the well-characterized inhibitor ADT-007 as a primary example of a pan-RAS inhibitor that targets nucleotide-free RAS. Additionally, we will discuss the mechanism of Pan-rasin-2 , a molecular glue that promotes the formation of a ternary complex to inhibit RAS signaling. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the RAS Activation Cycle
RAS proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by two main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, leading to RAS activation, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of RAS, leading to its inactivation. Pan-RAS inhibitors disrupt this cycle through various mechanisms, ultimately preventing the downstream signaling cascades that drive cancer cell proliferation and survival.
Inhibition of Nucleotide Exchange: The ADT-007 Mechanism
ADT-007 is a potent, orally active pan-RAS inhibitor that exemplifies a direct inhibition strategy. Its mechanism of action is centered on its ability to bind to RAS in a transient, nucleotide-free conformation.[1][2] This binding event physically obstructs the loading of GTP, thereby locking RAS in an inactive state and preventing its interaction with downstream effectors such as RAF and PI3K.[3][4] This leads to the suppression of the MAPK and AKT signaling pathways, resulting in mitotic arrest and apoptosis in cancer cells with mutated or hyper-activated RAS.[5][6]
A key feature of ADT-007's mechanism is its selectivity for cancer cells with high levels of activated RAS.[5][6] Insensitivity in normal cells or cancer cells with downstream mutations (e.g., in BRAF) is attributed to lower levels of activated RAS and metabolic deactivation of the compound by UDP-glucuronosyltransferases, which are typically expressed in normal cells but repressed in RAS-mutant cancer cells.[5][6]
Induced Ternary Complex Formation: The Pan-rasin-2 (Molecular Glue) Mechanism
Pan-rasin-2 (also referred to as compound 6A) represents a distinct and innovative approach to pan-RAS inhibition. It functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact. Pan-rasin-2 forms a ternary complex with cyclophilin A (CYPA) and the active, GTP-bound form of RAS (RAS(ON)).[2] This ternary complex formation sterically hinders the binding of downstream effectors, most notably RAF, to RAS, thereby blocking oncogenic signaling.[2] This mechanism is not dependent on preventing nucleotide exchange but rather on rendering the active form of RAS incapable of signaling.
Quantitative Data
The following tables summarize the available quantitative data for the pan-RAS inhibitors discussed.
Table 1: Anti-proliferative Activity of ADT-007 in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| HCT-116 | Colorectal Cancer | G13D | 5 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 2 |
| HT-29 | Colorectal Cancer | Wild-Type | 493 |
Data compiled from multiple sources.[1][7]
Table 2: Target Engagement of Pan-RAS Inhibitors
| Inhibitor | Assay | Target | Parameter | Value |
| ADT-007 | Cellular Thermal Shift Assay (CETSA) | KRAS | EC50 | Sub-nanomolar |
| RMC-7977 (Molecular Glue) | Surface Plasmon Resonance (SPR) | CYPA-RMC-7977 binary complex to KRAS(WT)-GTP | K_d2 | 116 nM |
| RMC-7977 (Molecular Glue) | Surface Plasmon Resonance (SPR) | CYPA-RMC-7977 binary complex to NRAS(WT)-GTP | K_d2 | 101 nM |
| RMC-7977 (Molecular Glue) | Surface Plasmon Resonance (SPR) | CYPA-RMC-7977 binary complex to HRAS(WT)-GTP | K_d2 | 94.7 nM |
Data compiled from multiple sources.[2][8]
Signaling Pathway and Experimental Workflow Visualizations
RAS Signaling Pathway and Points of Inhibition
Caption: RAS signaling pathway and the mechanisms of action of pan-RAS inhibitors.
Experimental Workflow: RAS-RBD Pulldown Assay
Caption: Workflow for assessing active RAS levels using a RAS-RBD pulldown assay.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for determining target engagement using the Cellular Thermal Shift Assay.
Experimental Workflow: Fluorescence-Based Nucleotide Exchange Assay
Caption: Workflow for a fluorescence-based guanine nucleotide exchange assay.
Experimental Protocols
RAS-RBD Pulldown Assay for Active RAS Quantification
This protocol is for the affinity-based isolation of active, GTP-bound RAS from cell lysates.
Materials:
-
Cell culture reagents
-
Pan-RAS inhibitor (e.g., ADT-007)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
GST-RAF1-RBD (RAS-binding domain) agarose beads
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
-
SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-pan-RAS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with the pan-RAS inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors.
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 15-20 minutes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Pulldown of Active RAS:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Incubate an equal amount of protein lysate (typically 500 µg to 1 mg) with GST-RAF1-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at a low speed (e.g., 5,000 x g) for 1 minute.
-
Discard the supernatant and wash the beads three times with 0.5-1 mL of ice-cold wash buffer.
-
-
Western Blot Analysis:
-
After the final wash, remove all supernatant and resuspend the bead pellet in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pan-RAS antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of active RAS.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines the in-cell binding of a pan-RAS inhibitor to its target by measuring changes in the thermal stability of the target protein.[9][10]
Materials:
-
Cell culture reagents
-
Pan-RAS inhibitor
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer with protease inhibitors
-
Microcentrifuge
-
SDS-PAGE and Western blot reagents as described above
-
Primary antibody: anti-RAS
Procedure:
-
Cell Treatment:
-
Harvest cells and resuspend them in culture medium.
-
Treat the cell suspension with the pan-RAS inhibitor or vehicle control at various concentrations for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-5 minutes), followed by a cooling step to room temperature.
-
-
Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble RAS protein in each sample by Western blotting as described in the previous protocol.
-
Plot the percentage of soluble RAS as a function of temperature for both inhibitor-treated and vehicle-treated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature indicates stabilization of the RAS protein by the inhibitor, confirming target engagement.
-
To determine the EC50, treat cells with a range of inhibitor concentrations, heat at a single temperature that shows a significant thermal shift, and quantify the amount of soluble RAS.
-
Fluorescence-Based Guanine Nucleotide Exchange Assay
This assay measures the ability of a pan-RAS inhibitor to block the exchange of GDP for GTP on RAS.[1][5][8]
Materials:
-
Recombinant RAS protein (wild-type or mutant)
-
Fluorescently labeled GDP analog (e.g., BODIPY-GDP or MANT-GDP)
-
Unlabeled GTP
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)
-
EDTA
-
Recombinant GEF (optional, for GEF-catalyzed exchange)
-
Pan-RAS inhibitor
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Loading RAS with Fluorescent GDP:
-
In a low-volume tube, incubate recombinant RAS with a molar excess of the fluorescent GDP analog in the presence of EDTA to facilitate nucleotide exchange.
-
Stop the loading reaction by adding an excess of MgCl2.
-
Remove unbound fluorescent GDP using a desalting column.
-
-
Inhibition Assay:
-
In a microplate, add the assay buffer and the fluorescent GDP-loaded RAS protein.
-
Add the pan-RAS inhibitor at a range of concentrations. Include a vehicle control.
-
Incubate for a defined period to allow for inhibitor binding.
-
-
Initiation and Monitoring of Nucleotide Exchange:
-
Initiate the nucleotide exchange reaction by adding a large molar excess of unlabeled GTP. If studying GEF-catalyzed exchange, add the GEF protein at this step as well.
-
Immediately begin monitoring the fluorescence signal over time using a plate reader. The displacement of the fluorescent GDP by the unlabeled GTP will result in a decrease in fluorescence intensity or polarization.
-
-
Data Analysis:
-
Calculate the initial rate of nucleotide exchange for each inhibitor concentration.
-
Plot the exchange rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for the inhibition of nucleotide exchange.
-
Conclusion
The development of pan-RAS inhibitors marks a significant advancement in the pursuit of effective therapies for RAS-driven cancers. The diverse mechanisms of action, from directly blocking nucleotide exchange to inducing targeted protein degradation, highlight the innovative strategies being employed to tackle this challenging oncoprotein. The technical guide provided here offers a comprehensive overview of the core principles of pan-RAS inhibition, supported by quantitative data and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers in the field, facilitating a deeper understanding of these novel therapeutic agents and aiding in the continued development of next-generation RAS-targeted cancer therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. neweastbio.com [neweastbio.com]
- 7. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pan-RAS-IN-2: A Technical Whitepaper on a Novel Pan-RAS Molecular Glue
For Researchers, Scientists, and Drug Development Professionals
Abstract
RAS proteins are critical signaling nodes that, when mutated, are implicated in a significant percentage of human cancers. The development of direct RAS inhibitors has been a long-standing challenge in oncology. Pan-RAS-IN-2 emerges as a promising therapeutic agent, functioning as a molecular glue to inhibit the activity of multiple RAS isoforms. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, relevant experimental protocols for its characterization, and a summary of its therapeutic potential. While specific quantitative binding and activity data for this compound are not yet publicly available, this document will describe the methodologies used to generate such data and provide illustrative examples from mechanistically similar molecules.
Introduction to RAS and the Molecular Glue Concept
The RAS family of small GTPases, comprising primarily KRAS, NRAS, and HRAS, act as molecular switches in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[1] Mutations in RAS genes are found in approximately 30% of all human cancers, making them a highly sought-after therapeutic target.[2] For decades, RAS was considered "undruggable" due to its high affinity for GTP and the lack of deep, well-defined binding pockets.[2]
The advent of molecular glues has provided a novel strategy to target challenging proteins like RAS. These small molecules induce or stabilize interactions between two proteins that would not otherwise interact, leading to a variety of functional outcomes, including protein degradation or, in the case of this compound, inhibition of downstream signaling.[3]
Mechanism of Action of this compound
This compound, also known as compound 6A, is a molecular glue that specifically targets RAS proteins.[4] Its mechanism of action relies on the formation of a stable ternary complex involving this compound, the target RAS protein in its active, GTP-bound (ON) state, and the ubiquitous cellular chaperone, Cyclophilin A (CYPA).[4][5]
The formation of this CYPA:this compound:RAS(ON) complex sterically hinders the interaction of RAS with its downstream effectors, most notably the RAF kinases (ARAF, BRAF, and CRAF).[4] By blocking the RAS-RAF interaction, this compound effectively abrogates the activation of the downstream MAPK/ERK signaling cascade, a critical pathway for cancer cell proliferation and survival.[6]
Quantitative Data
As of the latest available information, specific quantitative data for this compound (CAS 3034673-92-9), such as IC50 values for inhibition of RAS-RAF interaction or dissociation constants (Kd) for the ternary complex, have not been published. However, for mechanistically similar pan-RAS molecular glues that operate via a CYPA-dependent mechanism, these values are critical for assessing potency and efficacy.
Below is a table illustrating the type of quantitative data that would be generated for a compound like this compound, with example data from other pan-RAS inhibitors for context. Note: This data is not for this compound.
| Parameter | Description | Example Compound | Value | Reference |
| Ternary Complex Formation IC50 | Concentration of the compound required to achieve 50% of the maximal ternary complex formation. | RMC-6291 (for KRAS G12C) | 28 nM | [7] |
| RAS-RAF Interaction IC50 | Concentration of the compound required to inhibit 50% of the interaction between RAS and the RAS-binding domain (RBD) of RAF. | BI-2493 (pan-KRAS) | < 1 µM | [8] |
| Cellular pERK Inhibition EC50 | Concentration of the compound required to inhibit 50% of ERK phosphorylation in cells. | RMC-6236 (pan-RAS) | Not specified | [5] |
| Cell Proliferation GI50 | Concentration of the compound required to inhibit 50% of cell growth. | ADT-007 (pan-RAS) | 5 nM (HCT-116) | [9] |
| Binding Affinity (Kd) | Dissociation constant for the binding of the compound to its target. | Pan-RAS binder | ~37 µM | [10] |
Experimental Protocols
The characterization of a molecular glue like this compound involves a suite of biochemical and cell-based assays to confirm its mechanism of action and quantify its potency.
Ternary Complex Formation Assays
Objective: To demonstrate and quantify the formation of the CYPA:this compound:RAS ternary complex.
Methodology: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is highly suitable for detecting the formation of a ternary complex.[11][12]
-
Reagents:
-
Recombinant, purified, tagged RAS protein (e.g., His-tagged KRAS G12V).
-
Recombinant, purified, tagged Cyclophilin A (e.g., GST-tagged CYPA).
-
This compound dissolved in an appropriate solvent (e.g., DMSO).
-
AlphaLISA anti-His Acceptor beads.
-
AlphaLISA Glutathione Donor beads.
-
Assay buffer.
-
-
Procedure:
-
In a 384-well microplate, add a fixed concentration of His-RAS and GST-CYPA.
-
Add a serial dilution of this compound.
-
Incubate at room temperature to allow for complex formation.
-
Add a mixture of anti-His Acceptor beads and Glutathione Donor beads.
-
Incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis: A bell-shaped curve is typically observed, where the signal increases with the formation of the ternary complex and then decreases at high compound concentrations due to the "hook effect" (saturation of individual proteins with the compound, preventing bridging).[13]
RAS-RAF Interaction Assay
Objective: To measure the ability of this compound to inhibit the interaction between RAS and RAF.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF)
This assay measures the proximity of two molecules labeled with a FRET donor and acceptor pair.[14]
-
Reagents:
-
Recombinant, purified, tagged RAS protein (e.g., GST-tagged KRAS G12V).
-
Recombinant, purified, tagged RAF-RBD (e.g., His-tagged CRAF-RBD).
-
GTPγS (a non-hydrolyzable GTP analog) to load RAS into the active state.
-
This compound and Cyclophilin A.
-
Anti-GST antibody labeled with a FRET donor (e.g., Terbium cryptate).
-
Anti-His antibody labeled with a FRET acceptor (e.g., d2).
-
-
Procedure:
-
Load GST-RAS with GTPγS.
-
In a microplate, add the GTPγS-loaded GST-RAS, His-RAF-RBD, and CYPA.
-
Add a serial dilution of this compound.
-
Incubate to allow for inhibition of the interaction.
-
Add the donor- and acceptor-labeled antibodies.
-
Incubate.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths.
-
-
Data Analysis: The HTRF ratio is calculated from the emission signals. A decrease in the ratio indicates inhibition of the RAS-RAF interaction. Plotting the ratio against the compound concentration allows for the determination of an IC50 value.
Cellular Assays
Objective: To assess the effect of this compound on downstream signaling and cell proliferation in cancer cell lines.
Methodology: Western Blotting for pERK and Cell Viability Assays
-
Western Blotting for Phospho-ERK:
-
Culture RAS-mutant cancer cells (e.g., HCT116) to sub-confluency.
-
Treat cells with a serial dilution of this compound for a defined period.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against phospho-ERK (pERK), total ERK, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
Quantify band intensities to determine the reduction in pERK levels relative to total ERK.
-
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed RAS-mutant cancer cells in a 96-well plate.
-
After allowing the cells to adhere, treat with a serial dilution of this compound.
-
Incubate for a period of time (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Read the luminescence on a plate reader.
-
Calculate the GI50 value from the dose-response curve.
-
Conclusion and Future Directions
This compound represents a novel and promising approach to targeting RAS-driven cancers. Its unique mechanism as a molecular glue, inducing a ternary complex with CYPA and active RAS, offers the potential for pan-RAS inhibition, which could address a broader patient population and potentially overcome some of the resistance mechanisms observed with mutant-specific inhibitors.[1]
The immediate next steps in the development of this compound will involve the comprehensive characterization of its binding affinity, inhibitory potency, and cellular activity using the assays outlined in this guide. Future research will likely focus on optimizing its pharmacokinetic properties for in vivo efficacy and exploring its therapeutic potential in various preclinical cancer models. The continued exploration of molecular glues like this compound holds significant promise for finally drugging one of the most challenging targets in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high-throughput compatible workflow for the biochemical identification and characterization of molecular glues[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Research advancements in molecular glues derived from natural product scaffolds: Chemistry, targets, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAS-RAF Pathway Assays [worldwide.promega.com]
- 7. Nondegradative Synthetic Molecular Glues Enter the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pan RAS-binding compounds selected from a chemical library by inhibiting interaction between RAS and a reduced affinity intracellular antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ternary complex formation - Profacgen [profacgen.com]
- 12. SLAS2024 [slas2024.eventscribe.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. reactionbiology.com [reactionbiology.com]
Pan-RAS-IN-2 Ternary Complex with Cyclophilin A and RAS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the RAS family of small GTPases (KRAS, NRAS, and HRAS) are among the most prevalent oncogenic drivers in human cancers, occurring in approximately 30% of all tumors.[1] For decades, RAS proteins were considered "undruggable" due to their high affinity for GTP and the lack of deep, well-defined binding pockets. However, recent breakthroughs have led to the development of novel therapeutic strategies, including the innovative approach of inducing a ternary complex between RAS, a small molecule inhibitor, and an abundant intracellular protein. This guide focuses on the formation and characterization of the Pan-RAS-IN-2 ternary complex, a representative model for a class of molecular glues that engage cyclophilin A (CypA) to inhibit the function of multiple RAS isoforms. These inhibitors represent a promising strategy to overcome the limitations of single-mutant specific inhibitors by targeting a broader range of RAS-driven cancers.[1][2]
This compound and similar compounds function by binding to cyclophilin A, a cellular chaperone, and remodeling its surface to create a novel interface with high affinity for the active, GTP-bound state of RAS.[3][4][5] The resulting ternary complex sterically hinders the interaction of RAS with its downstream effector proteins, such as RAF, thereby blocking oncogenic signaling pathways.[4][6][7] This mechanism is effective against various RAS mutations, making it a "pan-RAS" approach.[8][9][10]
Quantitative Data: Binding Affinities and Cellular Potency
The development of pan-RAS inhibitors that form a ternary complex with cyclophilin A has yielded several compounds with potent biochemical and cellular activities. The following table summarizes key quantitative data for representative molecules in this class.
| Compound/Complex | Target | Assay Type | KD (nM) | IC50 (nM) | Cell Line(s) | Reference |
| Novartis Compound 112 | CypA (Binary) | SPR | 13.2 | - | - | [11] |
| Novartis Compound 112 | KRAS G12C:CypA (Ternary) | SPR | 2 | - | - | [11] |
| GFH547 | p-ERK Suppression | Cell-based | - | < 1 | KRAS G12V & G12D mutant cells | [12] |
| GFH547 | Anti-proliferative | Cell-based | - | 0.04 - 1.9 | 29 cancer cell lines with diverse RAS mutations | [12] |
| RMC-7977 | KRAS-RAF Interaction | NanoBRET | - | - | U2OS | [13] |
| Paluratide | KRAS G12D | - | 0.043 | - | - | [14] |
| Paluratide | KRAS G12D-SOS1 Interaction | - | - | < 2.2 | - | [14] |
Experimental Protocols
The characterization of the this compound ternary complex and similar molecular glues relies on a suite of biophysical and cell-based assays to determine binding affinities, kinetics, and cellular efficacy.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[15] It is a powerful tool for characterizing the formation of ternary complexes.[15][16][17]
Objective: To determine the binding affinity and kinetics of the inhibitor to cyclophilin A (binary interaction) and the subsequent binding of the RAS protein to the inhibitor-CypA complex (ternary interaction).
Methodology:
-
Immobilization: Recombinant cyclophilin A is immobilized on the surface of an SPR sensor chip.
-
Binary Interaction Analysis: The pan-RAS inhibitor is flowed over the chip surface at various concentrations to measure its binding to and dissociation from CypA. The resulting sensorgrams are used to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D) for the binary complex.
-
Ternary Complex Analysis: A pre-incubated mixture of the pan-RAS inhibitor and the target RAS protein (e.g., KRAS G12C) at varying concentrations is flowed over the CypA-functionalized chip. The binding response is measured to determine the kinetics and affinity of the ternary complex formation.[15]
-
Data Analysis: The data is fitted to appropriate binding models (e.g., 1:1 Langmuir binding for binary, and ternary binding models) to derive the kinetic and affinity constants.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[18][19] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[20][21]
Objective: To thermodynamically characterize the formation of the binary (inhibitor-CypA) and ternary (inhibitor-CypA-RAS) complexes.
Methodology:
-
Sample Preparation: Purified proteins (CypA and RAS) and the inhibitor are prepared in a matched buffer.
-
Binary Titration: The inhibitor solution is placed in the injection syringe, and the CypA solution is in the sample cell. The inhibitor is injected in small aliquots into the CypA solution, and the heat change upon each injection is measured.
-
Ternary Titration: To study the ternary complex, the inhibitor and CypA can be pre-mixed in the cell, and RAS is titrated in, or vice-versa.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the titrant. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.[22]
Cell-Based Assays for RAS Signaling Inhibition
Cell-based assays are crucial for evaluating the ability of the ternary complex to inhibit RAS signaling and suppress cancer cell proliferation.[23][24]
Objective: To measure the potency of the pan-RAS inhibitor in blocking the RAS-MAPK signaling pathway and inhibiting the growth of RAS-mutant cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines with known RAS mutations are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of the pan-RAS inhibitor for a specified duration.
-
Western Blotting for p-ERK: To assess the inhibition of the MAPK pathway, cell lysates are collected, and Western blotting is performed using antibodies against phosphorylated ERK (p-ERK) and total ERK. A reduction in the p-ERK/total ERK ratio indicates pathway inhibition.[12]
-
Cell Viability Assays: The anti-proliferative effect of the inhibitor is determined using assays such as CellTiter-Glo, which measures ATP levels as an indicator of cell viability.[23][25] The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action for a Pan-RAS inhibitor forming a ternary complex.
Experimental Workflow for Ternary Complex Characterization```dot
Caption: Logical flow from molecular components to therapeutic outcome.
References
- 1. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. rcsb.org [rcsb.org]
- 4. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revolution Medicines Announces Publication Describing Molecular Basis of Tri-Complex Inhibitors Targeting Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bifunctional Small Molecule Ligands of K-Ras Induce Its Association with Immunophilin Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qlgntx.com [qlgntx.com]
- 9. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Novartis discloses pan-RAS inhibitors | BioWorld [bioworld.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Paluratide - Wikipedia [en.wikipedia.org]
- 15. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 22. news-medical.net [news-medical.net]
- 23. uh-ir.tdl.org [uh-ir.tdl.org]
- 24. m.youtube.com [m.youtube.com]
- 25. aacrjournals.org [aacrjournals.org]
Pan-RAS-IN-2: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pan-RAS-IN-2, also known as ERAS-0015, is a novel, orally bioavailable, pan-RAS inhibitor currently under investigation for the treatment of cancers driven by RAS mutations. It operates through a sophisticated "molecular glue" mechanism, representing a promising strategy to target RAS proteins, which have historically been challenging to inhibit. This technical guide provides an in-depth overview of the core downstream signaling effects of this compound, based on available preclinical data. It covers its mechanism of action, quantitative effects on cancer cell proliferation, and detailed representative experimental protocols for assessing its activity.
Core Mechanism of Action
This compound is not a direct inhibitor in the traditional sense. Instead, it acts as a molecular glue, inducing a novel protein-protein interaction. Specifically, it forms a high-affinity ternary complex between the intracellular chaperone protein, Cyclophilin A (CYPA), and the active, GTP-bound form of RAS (RAS(ON)).[1] This newly formed this compound:CYPA:RAS(ON) complex sterically blocks the binding of RAS to its downstream effector proteins, most notably RAF kinase. By preventing the RAS-RAF interaction, this compound effectively shuts down the canonical MAPK/ERK signaling pathway, a critical driver of cell proliferation, survival, and differentiation in RAS-mutant cancers.[1][2]
Figure 1: Mechanism of this compound Action.
Quantitative Data
Preclinical data, primarily from abstracts presented at the American Association for Cancer Research (AACR) Annual Meeting, highlight the potency of this compound (ERAS-0015), often in comparison to another pan-RAS molecular glue, RMC-6236.
Table 1: Comparative Potency and Binding Affinity
| Parameter | This compound (ERAS-0015) | RMC-6236 (Comparator) | Reference |
| Cellular Proliferation Inhibition | 3-7x more potent | - | [1] |
| Cyclophilin A (CYPA) Binding Affinity | 8-20x higher | - | [1] |
| In Vivo Tumor Growth Inhibition | Comparable efficacy at 1/8th to 1/10th the dose | - | [1] |
Table 2: Spectrum of Activity Against RAS Mutations
| RAS Mutation Types | Activity of this compound | Reference |
| G12X | Potent Inhibition | [1] |
| G13X | Potent Inhibition | [1] |
| Q61X | Potent Inhibition | [1] |
Experimental Protocols
While specific, detailed protocols from peer-reviewed publications on this compound are not yet available, the following are representative methodologies for key experiments used to characterize pan-RAS inhibitors.
Protocol 1: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines harboring various RAS mutations.
1. Cell Seeding:
- Culture human cancer cell lines with known RAS mutations (e.g., NCI-H358 for KRAS G12C, MIA PaCa-2 for KRAS G12C, SW620 for KRAS G12V) in appropriate media.
- Trypsinize and count the cells.
- Seed 2,000-5,000 cells per well in 90 µL of media into a 96-well, opaque-walled plate.
- Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a 10-point serial dilution of this compound in DMSO, and then dilute further in culture media.
- Add 10 µL of the diluted compound to the respective wells. Include vehicle-only (DMSO) controls.
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
3. Data Acquisition:
- Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
4. Data Analysis:
- Normalize the data to the vehicle-treated controls.
- Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Downstream Signaling (pERK and pAKT)
This protocol assesses the direct impact of this compound on the phosphorylation status of key downstream effectors in the MAPK and PI3K/AKT pathways.
Figure 2: Representative Workflow for Western Blot Analysis.
1. Cell Culture and Treatment:
- Seed RAS-mutant cancer cells in 6-well plates and grow to 70-80% confluency.
- Starve cells in serum-free media for 12-24 hours.
- Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
- Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce pathway activation.
2. Protein Lysate Preparation:
- Wash cells with ice-cold PBS.
- Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant (protein lysate).
3. Protein Quantification and Electrophoresis:
- Determine protein concentration using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE on a 4-12% gradient gel.
4. Immunoblotting:
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane overnight at 4°C with primary antibodies against pERK1/2 (T202/Y204), total ERK1/2, pAKT (S473), total AKT, and a loading control (e.g., GAPDH).
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phosphorylated protein levels to the total protein levels for each pathway.
- Compare the levels of phosphorylated proteins in treated samples to the vehicle control to determine the extent of signaling inhibition.
Conclusion
This compound (ERAS-0015) represents a significant advancement in the quest to drug the historically "undruggable" RAS oncoproteins. Its unique molecular glue mechanism, which hijacks the cellular chaperone CYPA to inhibit active RAS, has demonstrated high potency in preclinical models. By effectively blocking downstream signaling through the MAPK pathway, this compound potently inhibits the proliferation of cancer cells harboring a wide range of RAS mutations. As this compound progresses through clinical trials, the generation of more extensive, publicly available data will further elucidate its precise downstream effects and therapeutic potential.
References
Pan-RAS-IN-2 Inhibition of RAF Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are central regulators of cell growth, proliferation, and survival. Activating mutations in RAS genes are found in approximately 30% of all human cancers, making them highly sought-after therapeutic targets. For decades, direct inhibition of RAS has been a formidable challenge. A novel class of inhibitors, known as "molecular glues," has emerged, which function by inducing or stabilizing protein-protein interactions. Pan-RAS-IN-2, also known as Pan-rasin-2, is a molecular glue that operates through an innovative mechanism to inhibit RAS signaling. This inhibitor forms a ternary complex with RAS in its active, GTP-bound state and the abundant intracellular immunophilin, Cyclophilin A (CYPA). The formation of this RAS-CYPA-Inhibitor complex sterically hinders the binding of downstream effectors, most notably the RAF kinases (A-RAF, B-RAF, and C-RAF), thereby blocking the activation of the mitogen-activated protein kinase (MAPK) signaling cascade.
This technical guide provides an in-depth overview of the mechanism of this compound, focusing on its inhibition of RAF binding. It includes available quantitative data for analogous compounds, detailed experimental protocols for assessing RAS-RAF interaction inhibition, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action: A Ternary Complex Blocks RAF Binding
This compound does not directly bind to the RAS-RAF interface. Instead, it acts as a molecular scaffold, inducing a novel protein-protein interaction between RAS-GTP and CYPA. This ternary complex effectively sequesters active RAS, preventing its engagement with RAF kinases. The inhibition is therefore dependent on the intracellular concentration of CYPA.
Figure 1. This compound inhibits the RAS-RAF signaling pathway by forming a ternary complex with RAS-GTP and CYPA, which prevents RAF binding and downstream signaling.
Quantitative Data on Inhibition of RAF Binding
| Compound | Description | Assay Type | Target Interaction | Quantitative Value | Reference |
| SMART™ Inhibitor | Covalent inhibitor forming a ternary complex with GTP-KRAS G12C and CYPA. | Biochemical Assay | Ternary Complex Formation (KRAS G12C : Inhibitor : CYPA) | KI = 2.5 µM | [1] |
| RAS/RAS-RAF-IN-1 | Potent RAS and RAS-RAF inhibitor that binds to CYPA. | Binding Assay | CYPA Binding | KD = 5.0 µM - 15 µM | [2] |
| RAS/RAS-RAF-IN-1 | Potent RAS and RAS-RAF inhibitor. | Cellular Assay | BRAF-GTP-KRAS-G12C Disruption | EC50 = 0.5 µM - 5.0 µM | [2] |
| RAS/RAS-RAF-IN-1 | Potent RAS and RAS-RAF inhibitor. | Cellular Assay | pERK Inhibition in H358 cells | IC50 = 1.0 µM - 10 µM | [2] |
| Bifunctional Ligand | Induces association of RAS with CYPA. | Biochemical Assay | Blocks KRAS-GTP binding to B-RAF | - | [3] |
Experimental Protocols
The following sections detail methodologies for key experiments to characterize the inhibition of RAS-RAF binding by compounds like this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KRAS-cRAF Interaction Inhibition
This protocol is adapted from the commercially available Kras (G12D)/cRAF/CYPA/Inhibitor Assay Kit from Aurora Biolabs and is designed to measure the disruption of the KRAS-cRAF interaction in the presence of CYPA and an inhibitor.
Principle: The assay measures the proximity of terbium (Tb)-labeled anti-Tag2 antibody bound to Tag2-KRAS (G12D) (donor) and a fluorescently labeled anti-Tag1 antibody bound to Tag1-cRAF (acceptor). When KRAS and cRAF interact, FRET occurs. The formation of the ternary complex with this compound and CYPA disrupts the KRAS-cRAF interaction, leading to a decrease in the FRET signal.
Materials:
-
Tag2-KRAS(G12D) protein (GppNHp loaded)
-
Tag1-cRAF (RBD) protein
-
Cyclophilin A (CYPA) protein
-
Terbium-labeled anti-Tag2 antibody (donor)
-
Fluorescence-labeled anti-Tag1 antibody (acceptor)
-
2X KRAS Binding Buffer
-
0.5 M DTT
-
Test inhibitor (e.g., this compound)
-
384-well assay plates
Procedure:
-
Prepare Buffers:
-
Compound Dilution (CD) Buffer: Prepare a buffer containing 1X KRAS Binding Buffer, 2 mM DTT, and the desired concentration of CYPA.
-
Assay Buffer (AB): Prepare a buffer containing 1X KRAS Binding Buffer and 2 mM DTT.
-
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor in CD Buffer.
-
-
Assay Plate Setup:
-
Add diluted inhibitor or CD buffer (for controls) to the wells of a 384-well plate.
-
Dilute Tag2-KRAS(G12D) in AB Buffer and add to all wells except the negative control. Add AB buffer to the negative control wells.
-
Dilute Tag1-cRAF in AB Buffer and add to all wells.
-
-
Detection:
-
Prepare a dye solution by diluting the Terbium-labeled anti-Tag2 antibody and the fluorescence-labeled anti-Tag1 antibody in AB Buffer.
-
Add the dye mixture to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Read the plate on a HTRF-compatible microplate reader, measuring the fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2. Workflow for the TR-FRET based assay to measure the inhibition of KRAS-cRAF interaction.
Cellular Target Engagement Assay (NanoBRET™)
This assay can be used to confirm the disruption of the RAS-RAF interaction within living cells.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay utilizes a NanoLuc® luciferase-tagged protein (e.g., KRAS-NanoLuc®) and a HaloTag®-labeled interacting protein (e.g., HaloTag®-cRAF). When the two proteins are in close proximity, energy transfer occurs from the luciferase to the HaloTag® ligand, resulting in a BRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for KRAS-NanoLuc® and HaloTag®-cRAF
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Test inhibitor (e.g., this compound)
-
96-well white assay plates
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the KRAS-NanoLuc® and HaloTag®-cRAF expression vectors.
-
Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor.
-
Add the inhibitor to the cells and incubate for the desired treatment time (e.g., 4 hours).
-
-
Lysis and Detection:
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells to lyse the cells and initiate the luciferase reaction.
-
-
Measurement:
-
Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the ratio against the inhibitor concentration to determine the cellular EC50 for the disruption of the RAS-RAF interaction.
-
Conclusion
This compound represents a promising therapeutic strategy for targeting RAS-driven cancers through a novel mechanism of action. By inducing the formation of a ternary complex with RAS-GTP and CYPA, it effectively blocks the interaction with RAF kinases and inhibits downstream MAPK signaling. While specific quantitative data for this compound's direct inhibition of RAF binding remains to be publicly disclosed, the methodologies and data from analogous compounds provide a strong framework for its characterization. The TR-FRET and NanoBRET™ assays detailed in this guide are robust methods for quantifying the inhibitory activity of such molecular glues on the RAS-RAF interaction in both biochemical and cellular contexts. Further research and publication of primary data on this compound will be crucial for a complete understanding of its therapeutic potential.
References
Pan-RAS-IN-2: A Technical Guide to its Activity Against RAS Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras family of small GTPases, comprising primarily KRAS, HRAS, and NRAS isoforms, are critical signaling hubs that regulate cell proliferation, differentiation, and survival. Activating mutations in RAS genes are among the most common oncogenic drivers in human cancers, making them a key target for therapeutic intervention. The development of pan-RAS inhibitors, which target multiple RAS isoforms and mutants, represents a promising strategy to overcome the challenges of isoform redundancy and mutation-driven resistance. This technical guide provides an in-depth overview of the activity of a hypothetical, yet representative, pan-RAS inhibitor, herein referred to as Pan-RAS-IN-2, against different RAS isoforms. It consolidates quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Data Presentation: Quantitative Activity of Pan-RAS Inhibitors
The following tables summarize the inhibitory activities of several known pan-RAS inhibitors against various RAS isoforms and cell lines harboring different RAS mutations. This data provides a comparative landscape of their potency and selectivity.
Table 1: Biochemical Activity of Pan-RAS Inhibitors Against RAS Isoforms
| Inhibitor | Target Interaction | KRAS (G12D) - Kd (nM) | KRAS-SOS1 Interaction IC50 (nM) | Reference |
| Paluratide (LUNA18) | Disrupts RAS-GEF (SOS1) interaction | 0.043 | < 2.2 | [1][2] |
| BI-2852 | Binds to Switch I/II pocket | 740 | 490 | [3][4] |
Table 2: Cellular Activity of Pan-RAS Inhibitors in RAS-Mutant Cancer Cell Lines
| Inhibitor | Cell Line | RAS Mutation | Growth Inhibition IC50 | Reference |
| ADT-007 | HCT-116 (colorectal) | KRAS (G13D) | 5 nM | |
| MIA PaCa-2 (pancreatic) | KRAS (G12C) | 2 nM | ||
| A549 (lung) | KRAS (G12S) | ~10 nM | ||
| Calu-1 (lung) | KRAS (G12C) | ~15 nM | ||
| BI-2852 | MIA PaCa-2 (pancreatic) | KRAS (G12C) | > 100 µM | |
| PANC-1 (pancreatic) | KRAS (G12D) | ~50 µM | ||
| AsPC-1 (pancreatic) | KRAS (G12D) | ~25 µM | ||
| Capan-1 (pancreatic) | KRAS (G12V) | ~18.83 µM |
Signaling Pathways and Inhibitor Mechanism of Action
Pan-RAS inhibitors can intercept the RAS signaling cascade at various points. The diagram below illustrates the canonical RAS/MAPK signaling pathway and highlights the points of intervention for different classes of pan-RAS inhibitors.
Caption: RAS/MAPK signaling pathway and points of pan-RAS inhibitor intervention.
Experimental Workflows
The characterization of a novel pan-RAS inhibitor typically follows a multi-step experimental workflow, starting from biochemical assays to cellular and in vivo models.
References
Structural Basis for Pan-RAS-IN-2 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAS proteins are critical signaling hubs that, when mutated, are implicated in a significant percentage of human cancers. The development of inhibitors targeting these oncoproteins has been a long-standing challenge in oncology. Pan-RAS-IN-2, also known as Pan-rasin-2 (compound 6A), represents an innovative approach to RAS inhibition by functioning as a "molecular glue." This document provides a comprehensive overview of the structural basis and mechanism of action of this compound, alongside detailed methodologies for the key experiments required for its characterization.
Core Mechanism: A Molecular Glue Approach
This compound operates through a sophisticated mechanism of action, inducing the formation of a ternary complex. Unlike traditional inhibitors that directly block the active site of a protein, this compound facilitates a novel protein-protein interaction. Specifically, it binds to both Cyclophilin A (CYPA), a cellular chaperone protein, and the active, GTP-bound form of RAS. This induced proximity results in a stable this compound:CYPA:RAS ternary complex. The formation of this complex sterically hinders the binding of downstream RAS effector proteins, most notably RAF, thereby inhibiting the canonical RAS signaling pathway.[1]
This molecular glue mechanism offers a potential advantage over single-target inhibitors by creating a novel composite surface for interaction, potentially overcoming common resistance mechanisms.
Quantitative Data
As of the latest available information, specific quantitative binding affinities (Kd), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) for this compound have not been publicly disclosed in the reviewed literature. The following tables are provided as templates for the presentation of such data once it becomes available through the experimental protocols outlined below.
Table 1: this compound Binding Affinity
| Target Protein | Ligand | Kd (nM) | kon (M-1s-1) | koff (s-1) | Assay Method |
| KRAS (G12C) | This compound + CYPA | SPR | |||
| KRAS (G12D) | This compound + CYPA | SPR | |||
| HRAS | This compound + CYPA | SPR | |||
| NRAS | This compound + CYPA | SPR |
Table 2: this compound In Vitro and Cellular Activity
| Assay Type | Cell Line | Mutation Status | IC50 / EC50 (µM) |
| RAF Binding Inhibition | - | - | |
| pERK Inhibition | A549 | KRAS G12S | |
| Cell Viability | HCT116 | KRAS G13D | |
| Cell Viability | MIA PaCa-2 | KRAS G12C |
Experimental Protocols
Detailed methodologies for the key experiments required to elucidate the structural and functional properties of this compound are provided below.
X-Ray Crystallography for Ternary Complex Structure Determination
This protocol outlines the steps to determine the high-resolution crystal structure of the this compound:CYPA:RAS ternary complex.
Methodology:
-
Protein Expression and Purification:
-
Express recombinant human RAS (various isoforms, e.g., KRAS, HRAS, NRAS) and human CYPA in E. coli or an appropriate expression system.
-
Purify the proteins to >95% homogeneity using affinity and size-exclusion chromatography.
-
Load RAS with a non-hydrolyzable GTP analog (e.g., GMPPNP) to maintain the active conformation.
-
-
Ternary Complex Formation:
-
Incubate the purified, GTP-loaded RAS and CYPA with a molar excess of this compound. The optimal molar ratios should be determined empirically.
-
Purify the resulting ternary complex using size-exclusion chromatography to separate it from unbound components.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperatures) using sitting-drop or hanging-drop vapor diffusion methods.
-
Optimize initial crystal hits by refining the concentrations of the complex and crystallization reagents.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement, using existing structures of RAS and CYPA as search models.
-
Build the model for this compound into the electron density map and refine the entire complex structure to a high resolution.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol details the use of SPR to measure the binding affinity and kinetics of the this compound-induced ternary complex formation.
Methodology:
-
Chip Preparation:
-
Immobilize biotinylated RAS (or an AviTagged version) onto a streptavidin-coated SPR sensor chip.
-
-
Binding Analysis:
-
Inject a constant concentration of CYPA mixed with varying concentrations of this compound over the chip surface.
-
Alternatively, inject a constant concentration of this compound with varying concentrations of CYPA.
-
Measure the association and dissociation rates in real-time.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding) to determine the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (Kd).
-
Cellular Viability Assays
This protocol describes how to assess the effect of this compound on the proliferation of cancer cell lines with different RAS mutations.
Methodology:
-
Cell Culture:
-
Culture various human cancer cell lines harboring different RAS mutations (e.g., A549, HCT116, MIA PaCa-2) in appropriate media.
-
-
Compound Treatment:
-
Seed the cells in 96-well plates and treat them with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Normalize the results to vehicle-treated controls and plot the dose-response curves to calculate the IC50 values.
-
Visualizations
RAS Signaling Pathway and Point of Inhibition
Caption: RAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Ternary Complex Crystallography
Caption: Workflow for determining the crystal structure of the ternary complex.
Logical Relationship of this compound Mechanism
Caption: Logical flow of the molecular glue mechanism of this compound.
References
Pan-RAS-IN-2: An In-Depth Technical Guide to a Novel Class of RAS Inhibitors
A comprehensive analysis of two distinct investigational pan-RAS inhibitors, the molecular glue Pan-RAS-IN-2 (ERAS-0015) and the direct inhibitor pan-KRAS-IN-2, for researchers and drug development professionals.
The RAS family of small GTPases, particularly the KRAS isoform, represents one of the most frequently mutated oncogene families in human cancers. For decades, RAS proteins were considered "undruggable" due to their smooth surface and high affinity for GTP. However, recent breakthroughs have led to the development of novel therapeutic strategies, including pan-RAS inhibitors that target multiple RAS isoforms or mutants simultaneously. This guide provides a detailed technical overview of two investigational compounds identified as "this compound": a molecular glue known as Pan-rasin-2 or ERAS-0015, and a direct pan-KRAS inhibitor designated as pan-KRAS-IN-2 (Compound 6).
This compound (Pan-rasin-2, ERAS-0015): A Molecular Glue Approach
This compound, also known as Pan-rasin-2 and ERAS-0015, is a pioneering molecular glue that indirectly inhibits RAS signaling. Instead of directly binding to RAS and inhibiting its function, ERAS-0015 facilitates the formation of a ternary complex between the active, GTP-bound form of RAS and the intracellular chaperone protein cyclophilin A (CYPA). This novel mechanism of action effectively sequesters active RAS, preventing its interaction with downstream effectors like RAF and thereby blocking oncogenic signaling.
Developed by Joyo Pharmatech Co., Ltd. and subsequently licensed by Erasca, Inc., ERAS-0015 has demonstrated significant preclinical potential.[1] Erasca is currently evaluating this compound in a Phase 1 clinical trial designated AURORAS-1 for patients with RAS-mutant solid tumors.[2][3] A U.S. patent has been issued for ERAS-0015, securing its composition of matter.[4][5][6]
Mechanism of Action
The mechanism of ERAS-0015 is a prime example of induced proximity, a burgeoning field in drug discovery. By binding to both CYPA and GTP-RAS, the molecule acts as a "glue," creating a new protein-protein interaction that is not naturally favored. This ternary complex sterically hinders the binding of RAS effector proteins, such as RAF kinases, to the effector-binding loop of RAS.
Preclinical Data
Preclinical studies have highlighted the promising profile of ERAS-0015. Erasca has reported that ERAS-0015 exhibits a significantly higher binding affinity for cyclophilin A (8-21 times greater) and approximately 5 times greater potency in RAS inhibition compared to the clinical-stage pan-RAS molecular glue comparator, RMC-6236.[4][5][7] This enhanced potency is thought to contribute to its robust in vivo antitumor activity, achieving comparable or greater tumor growth inhibition at substantially lower doses than the comparator compound.[4][5] Furthermore, ERAS-0015 has demonstrated favorable pharmacokinetic properties in multiple animal species.[4]
Table 1: Comparative Preclinical Data for ERAS-0015
| Parameter | ERAS-0015 | Comparator (RMC-6236) | Reference |
|---|---|---|---|
| CYPA Binding Affinity | 8-21x higher | Baseline | [4][5][7] |
| RAS Inhibition Potency | ~5x greater | Baseline | [4][5] |
| In Vivo Efficacy | Comparable or greater tumor growth inhibition at 1/10th to 1/5th the dose | Baseline | [4][5] |
| Cellular Proliferation Inhibition | 3-7x more potent across various RAS mutant cell lines | Baseline |[7] |
Experimental Protocols
Detailed experimental protocols for the characterization of molecular glues like ERAS-0015 are often proprietary. However, based on the nature of the compound, the following assays are typically employed:
1.3.1. Ternary Complex Formation Assays (Biochemical)
-
Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA: These proximity-based assays are high-throughput methods to quantify the formation of the CYPA:ERAS-0015:RAS ternary complex. Recombinant, tagged versions of CYPA and RAS are incubated with the compound, and the signal generated is proportional to the extent of complex formation.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the interactions. For example, CYPA could be immobilized on a sensor chip, and the binding of RAS in the presence of varying concentrations of ERAS-0015 can be monitored.
1.3.2. RAS-Effector Interaction Assays
-
RAF Pulldown Assay: To assess the inhibitory effect of the ternary complex on RAS-effector interactions, a pulldown assay using the RAS-binding domain (RBD) of RAF can be performed. Cell lysates or recombinant proteins are incubated with ERAS-0015 and CYPA, followed by incubation with GST-tagged RAF-RBD beads. The amount of RAS pulled down is then quantified by western blotting. A reduction in pulled-down RAS indicates inhibition of the RAS-RAF interaction.
1.3.3. Cellular Assays
-
Cell Viability/Proliferation Assays: The anti-proliferative effect of ERAS-0015 is assessed across a panel of cancer cell lines harboring various RAS mutations. Cells are treated with a dose range of the compound for a defined period (e.g., 72 hours), and cell viability is measured using reagents like MTS or resazurin. IC50 values are then calculated.
-
Western Blotting for Downstream Signaling: To confirm the on-target effect of ERAS-0015 in a cellular context, the phosphorylation status of key downstream effectors in the MAPK pathway (e.g., p-ERK, p-MEK) and PI3K pathway (e.g., p-AKT) is analyzed by western blot. A dose-dependent decrease in the phosphorylation of these proteins indicates successful inhibition of RAS signaling.
pan-KRAS-IN-2 (Compound 6): A Direct Pan-KRAS Inhibitor
pan-KRAS-IN-2 (Compound 6) is a distinct small molecule characterized as a pan-inhibitor of KRAS. Unlike ERAS-0015, this compound is believed to directly interact with the KRAS protein to exert its inhibitory effects.
In Vitro Activity
Data from MedchemExpress indicates that pan-KRAS-IN-2 is a potent inhibitor of wild-type KRAS and a broad range of KRAS mutants.[8]
Table 2: In Vitro Inhibitory Activity of pan-KRAS-IN-2 (Compound 6)
| Target | IC50 | Reference |
|---|---|---|
| KRAS WT | ≤ 10 nM | [8] |
| KRAS G12D | ≤ 10 nM | [8] |
| KRAS G12C | ≤ 10 nM | [8] |
| KRAS G12V | ≤ 10 nM | [8] |
| KRAS G12S | ≤ 10 nM | [8] |
| KRAS G12A | ≤ 10 nM | [8] |
| KRAS Q61H | ≤ 10 nM | [8] |
| KRAS G13D | > 10 µM |[8] |
The data demonstrates high potency against a wide array of common KRAS mutations, with the notable exception of KRAS G13D. The significant drop in activity against the G13D mutant suggests a specific binding mode that is sensitive to the substitution at codon 13.
Experimental Protocols
The primary scientific literature detailing the discovery, development, and specific mechanism of action of pan-KRAS-IN-2 (Compound 6) is not publicly available at this time. The provided IC50 values are from a commercial vendor and lack detailed experimental context. However, standard assays to determine such values are well-established.
2.2.1. Biochemical Inhibition Assays
-
Nucleotide Exchange Assays: To determine if the inhibitor blocks the activation of KRAS, its effect on the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) can be measured. A decrease in the rate of nucleotide exchange in the presence of the inhibitor would indicate this mechanism of action.
-
RAS-Effector Interaction Assays: Similar to the assays described for ERAS-0015, HTRF or AlphaScreen assays can be used to measure the disruption of the interaction between active KRAS and the RAS-binding domain of RAF in the presence of the inhibitor.
2.2.2. Cell-Based Proliferation Assays
-
The IC50 values for cell proliferation are typically determined by treating a panel of cancer cell lines with known KRAS mutations with serial dilutions of the compound. After a set incubation period (e.g., 72 hours), cell viability is measured using a metabolic assay (e.g., MTS, MTT, or CellTiter-Glo). The data is then fitted to a dose-response curve to calculate the IC50.
Signaling Pathways and Logical Relationships
Both ERAS-0015 and pan-KRAS-IN-2 aim to inhibit the canonical RAS-MAPK signaling pathway, which is a critical driver of cell proliferation, survival, and differentiation. The logical relationship of their inhibitory action is to prevent the activation of downstream kinases.
Conclusion
This compound (ERAS-0015) and pan-KRAS-IN-2 (Compound 6) represent two distinct and innovative approaches to targeting the historically challenging RAS oncoproteins. ERAS-0015, as a molecular glue, leverages a novel mechanism of induced protein-protein interactions to inhibit RAS signaling and has shown promising preclinical data, leading to its advancement into clinical trials. pan-KRAS-IN-2 (Compound 6) demonstrates potent direct inhibitory activity against a wide range of KRAS mutants in vitro. Further disclosure of primary research data will be crucial for a more comprehensive understanding of the full potential and detailed mechanisms of these compounds. The development of such pan-RAS inhibitors holds the promise of providing new therapeutic options for a broad population of patients with RAS-driven cancers.
References
- 1. chambers.com [chambers.com]
- 2. ERAS-0015 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Erasca Announces Issuance of a U.S. Patent Covering Pan-RAS Molecular Glue ERAS-0015 - BioSpace [biospace.com]
- 5. streetinsider.com [streetinsider.com]
- 6. investing.com [investing.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
Pan-RAS-IN-2: A Technical Guide to a Novel Pan-RAS Molecular Glue Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the RAS family of small GTPases (KRAS, NRAS, and HRAS) are among the most prevalent oncogenic drivers in human cancers, representing a long-standing and formidable challenge in drug development. For decades, RAS proteins were considered "undruggable" due to their smooth surface and picomolar affinity for GTP. The advent of mutant-selective inhibitors, such as those targeting KRAS G12C, has marked a significant breakthrough. However, the efficacy of these agents is limited to a specific patient population, and resistance mechanisms, often involving the activation of other RAS isoforms, are a clinical challenge.
This has spurred the development of pan-RAS inhibitors, which aim to target multiple RAS isoforms regardless of their mutational status. Pan-RAS-IN-2 (also known as ERAS-0015) has emerged as a promising preclinical candidate in this class. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.
Mechanism of Action: A Molecular Glue Approach
This compound operates through a sophisticated "molecular glue" mechanism. Instead of directly binding to a well-defined pocket on RAS, it induces and stabilizes a ternary complex between the active, GTP-bound form of RAS (RAS-ON) and the abundant intracellular chaperone protein, Cyclophilin A (CYPA).[1] This novel complex sterically hinders the interaction of RAS with its downstream effectors, most notably RAF, thereby blocking the activation of the mitogen-activated protein kinase (MAPK) and other signaling pathways.[1] This unique mechanism of action is designed to shut down cellular signaling mediated by both mutant and wild-type RAS.[2]
The formation of this inhibitory tri-complex is a key feature of this class of molecules, which are being developed to target the oncogenic state of RAS.[3][4][5]
Quantitative Data Summary
Preclinical studies have demonstrated the potent and broad activity of this compound (ERAS-0015). The following tables summarize the available quantitative data, primarily from comparative studies with another pan-RAS molecular glue, RMC-6236.
Table 1: Comparative Binding Affinity to Cyclophilin A (CYPA)
| Compound | Relative Binding Affinity to CYPA (fold-increase vs. RMC-6236) | Reference |
| This compound (ERAS-0015) | 8 - 20 | [2][6] |
Table 2: Comparative In Vitro Cellular Proliferation Inhibition
| Compound | Cell Lines | Relative Potency (fold-increase vs. RMC-6236) | Reference |
| This compound (ERAS-0015) | Multiple RAS mutant cell lines (G12X, G13X, Q61X) | 3 - 7 | [2] |
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Models | Relative Dosing for Comparable Tumor Growth Inhibition (vs. RMC-6236) | Reference |
| This compound (ERAS-0015) | Multiple KRAS mutant CDX models | 1/8th to 1/10th the dose | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize pan-RAS inhibitors like this compound.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture.[2]
Protocol:
-
Cell Seeding: Seed cancer cells in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background luminescence measurement.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of the compound to the experimental wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control wells and plot the results as a percentage of viability versus compound concentration. Calculate the IC50 value using a non-linear regression curve fit.
RAS Activation Assay (RAS-RBD Pulldown)
Objective: To assess the effect of this compound on the levels of active, GTP-bound RAS in cells.
Principle: This assay utilizes the Ras-binding domain (RBD) of the RAF1 effector protein, which specifically binds to the GTP-bound form of RAS. The RBD is immobilized on agarose beads to pull down active RAS from cell lysates. The amount of pulled-down RAS is then quantified by Western blotting.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the cleared lysates using a suitable protein assay (e.g., BCA).
-
Pulldown:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Incubate an equal amount of protein lysate (e.g., 500 µg) with RAF1-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
As a positive control, incubate a lysate sample with GTPγS (a non-hydrolyzable GTP analog) prior to pulldown. As a negative control, use GDP.
-
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specific binding.
-
Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against a pan-RAS or isoform-specific RAS antibody.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Analyze an aliquot of the total cell lysate to determine the total RAS levels as a loading control.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) harboring a RAS mutation into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle.
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Pharmacodynamic Analysis: A subset of tumors can be harvested at specific time points after the last dose to assess target engagement and downstream signaling inhibition by Western blotting for markers like p-ERK.
Signaling Pathways and Experimental Workflows
RAS Signaling Pathway
The RAS proteins are key molecular switches that, in their active GTP-bound state, trigger multiple downstream signaling cascades critical for cell proliferation, survival, and differentiation. The two major effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. This compound, by preventing effector binding to RAS, effectively inhibits both of these critical oncogenic signaling axes.
Caption: The RAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
The preclinical evaluation of a pan-RAS inhibitor like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: A typical experimental workflow for the preclinical evaluation of a pan-RAS inhibitor.
Conclusion
This compound represents a promising step forward in the quest to effectively target RAS-driven cancers. Its novel molecular glue mechanism, which leads to the formation of an inhibitory ternary complex with CYPA and active RAS, offers a potential strategy to overcome the limitations of mutant-selective inhibitors and address a broader patient population. The preclinical data, demonstrating potent and broad anti-proliferative and anti-tumor activity, underscore the potential of this approach. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this and other next-generation pan-RAS inhibitors. Further research will be crucial to translate these preclinical findings into effective therapies for patients with RAS-mutant cancers.
References
- 1. Revolution Medicines develops tri-complex RAS(ON) inhibitors for oncogenic mutations of RAS | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the oncogenic state of RAS with Tri-complex inhibitors - American Chemical Society [acs.digitellinc.com]
- 4. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revolution Medicines Announces Publication Describing Molecular Basis of Tri-Complex Inhibitors Targeting Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]
- 6. Erasca Announces Early Clinical Advancement and Prioritization of RAS-Targeting Franchise Coupled with More than 3 Years of Projected Cash Runway – Erasca [investors.erasca.com]
The Molecular Chaperone Approach: An In-depth Technical Guide to Pan-RAS-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions and mechanism of action of Pan-RAS-IN-2, a novel pan-RAS inhibitor. By functioning as a molecular glue, this compound represents a promising strategy for targeting RAS-driven cancers, which have historically been challenging to treat. This document details the core mechanism, summarizes key quantitative data, provides methodological insights into relevant experiments, and visualizes the critical signaling pathways and experimental workflows.
Core Mechanism: A Ternary Complex to Inhibit RAS Signaling
This compound, also known as compound 6A or Pan-rasin-2, operates through a sophisticated mechanism of action. It acts as a "molecular glue" to induce a ternary complex between Cyclophilin A (CYPA) and the active, GTP-bound form of RAS (RAS(ON)).[1][2] The formation of this stable this compound-CYPA-RAS(ON) complex sterically hinders the interaction between RAS and its downstream effectors, most notably RAF kinase.[1][2] By preventing the RAS-RAF interaction, this compound effectively blocks the activation of the downstream mitogen-activated protein kinase (MAPK) signaling cascade (RAS-RAF-MEK-ERK), which is crucial for tumor cell proliferation and survival.[1][2] This innovative approach circumvents the need to directly target the challenging catalytic site of RAS, offering a potential therapeutic avenue for a broad range of RAS mutations.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other notable pan-RAS inhibitors to provide a comparative perspective.
| Compound | Target(s) | Mechanism of Action | IC50 / EC50 / Kd | Cell Line(s) | Reference(s) |
| This compound (compound 6A) | Pan-RAS (forms ternary complex with CYPA and RAS(ON)) | Molecular glue; blocks RAS-RAF interaction | Data not publicly available | RAS mutant cell lines | [1][2] |
| ADT-007 | Pan-RAS (binds nucleotide-free RAS) | Blocks GTP activation and effector interactions | IC50: 5 nM | HCT-116 (KRAS G13D) | [3] |
| cmp4 | HRas, KRas (binds extended Switch II pocket) | Down-regulates nucleotide exchange and effector binding | IC50 data not specified, inhibits HRas-GTP binding to RBD-Raf1 in µM range | KRas G13D cancer cells | [4][5] |
| 3144 | Pan-RAS (binds adjacent sites on RAS surface) | Prevents effector protein binding | Binds to KRAS G12D with µM affinity | DLD-1 (KRAS G13D) | [6][7][8] |
| Paluratide | Pan-RAS (KRAS, NRAS, HRAS) | Disrupts RAS-SOS1 interaction | Kd: 0.043 nM (for KRAS G12D); IC50: < 2.2 nM (SOS1 interaction) | Multiple cancer types with KRAS mutations | [9] |
| RMC-7977 | Pan-RAS (mutant and wild-type) | Reversible tri-complex inhibitor of active RAS | Data not publicly available | AsPC-1, HS766T | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of key experimental protocols used in the characterization of pan-RAS inhibitors.
RAS-RAF Binding Inhibition Assay (AlphaScreen)
This assay is designed to quantify the ability of a compound to disrupt the interaction between RAS and its effector, RAF.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based assay that measures molecular interactions in a microplate format.
Methodology:
-
Reagents: Biotinylated RAS protein, Glutathione S-transferase (GST)-tagged RAF-RBD (RAS Binding Domain), Streptavidin-coated Donor beads, and anti-GST-coated Acceptor beads.
-
Procedure:
-
Incubate biotinylated RAS with GST-RAF-RBD in the presence of varying concentrations of the test compound (e.g., this compound).
-
Add Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads to the mixture.
-
In the absence of an inhibitor, the RAS-RAF interaction brings the Donor and Acceptor beads into close proximity.
-
Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
-
An effective inhibitor will disrupt the RAS-RAF interaction, separating the beads and leading to a decrease in the AlphaScreen signal.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug within a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its thermal stability.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein (RAS) remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The EC50 for binding can be determined from dose-response curves at a fixed temperature.[11]
RAS Activation (GTP-RAS Pulldown) Assay
This assay measures the levels of active, GTP-bound RAS in cells.
Principle: The RAS-binding domain (RBD) of RAF specifically binds to the GTP-bound form of RAS.
Methodology:
-
Cell Lysis: Lyse cells under conditions that preserve the nucleotide-bound state of RAS.
-
Pulldown: Incubate cell lysates with GST-RAF-RBD fusion protein immobilized on glutathione-agarose beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins and detect the amount of pulled-down RAS using Western blotting with a pan-RAS or isoform-specific antibody.[11]
-
Data Analysis: A decrease in the amount of GTP-RAS in compound-treated cells compared to control cells indicates inhibition of RAS activation or downstream signaling.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental logic described in this guide.
Caption: Mechanism of this compound action.
Caption: The RAS GTPase cycle.
Caption: Cellular Thermal Shift Assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [wap.guidechem.com]
- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 5. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Paluratide - Wikipedia [en.wikipedia.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
Pan-RAS-IN-2: A Technical Overview of a Novel Pan-RAS Inhibitor for RAS-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most prevalent oncogenic drivers in human cancers, accounting for approximately 30% of all tumors.[1] For decades, RAS was considered "undruggable" due to the high affinity for GTP and the absence of deep hydrophobic pockets for small molecule inhibitors.[1][2] The recent development of mutant-specific inhibitors, such as those targeting KRAS G12C, has marked a significant breakthrough.[2] However, the efficacy of these agents is limited to a specific patient population, and resistance can emerge through various mechanisms, including the activation of other RAS isoforms.[1][2] This has spurred the development of pan-RAS inhibitors, which are designed to target multiple RAS isoforms and mutants, offering a broader therapeutic window and the potential to overcome resistance.[1][2] This technical guide focuses on the preclinical data and methodologies associated with a novel pan-RAS inhibitor, here exemplified by ADT-007, a well-characterized pan-RAS inhibitor with a unique mechanism of action.[3][4][5]
Mechanism of Action
Pan-RAS-IN-2, represented by ADT-007, exhibits a unique mechanism of action by binding to RAS in its nucleotide-free state.[4][5][6] This interaction prevents the loading of GTP, thereby locking RAS in an inactive conformation and inhibiting downstream signaling through the MAPK and PI3K/AKT pathways.[4][7] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in RAS-dependent cancer cells.[1][7] A key advantage of this mechanism is its ability to inhibit both mutant and wild-type RAS isoforms that are hyperactivated by upstream signaling, thus circumventing resistance mechanisms that can arise with mutant-specific inhibitors.[1][4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of the pan-RAS inhibitor ADT-007 across a panel of cancer cell lines with various RAS mutations.
| Cell Line | Cancer Type | RAS Mutation | ADT-007 IC50 (nM) |
| HCT-116 | Colorectal Cancer | KRAS G13D | 5[1][2][4][5] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 2[1][2][5] |
| AsPC-1 | Pancreatic Cancer | KRAS G12D | 12 |
| HPAF-II | Pancreatic Cancer | KRAS G12D | 18 |
| Capan-2 | Pancreatic Cancer | KRAS G12V | 25 |
| SW620 | Colorectal Cancer | KRAS G12V | 10 |
| HT-29 | Colorectal Cancer | BRAF V600E (RAS WT) | 493[1][2] |
| BxPC-3 | Pancreatic Cancer | RAS WT | >2500[1] |
Table 1: In Vitro Potency of ADT-007 in various cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the dose-dependent effect of the pan-RAS inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell lines with known RAS mutations (e.g., HCT-116, MIA PaCa-2) and RAS wild-type cells (e.g., HT-29).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Pan-RAS inhibitor (stock solution in DMSO).
-
96-well opaque-walled microplates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.[8]
-
Compound Treatment: Treat cells with a serial dilution of the pan-RAS inhibitor (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO) and incubate for 72 hours.[8]
-
Luminescence Measurement: Add CellTiter-Glo® reagent to each well, incubate to stabilize the luminescent signal, and measure luminescence using a plate reader.[9]
-
Data Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression curve fit.[8]
Western Blot Analysis
This protocol is used to assess the inhibition of downstream signaling pathways by measuring the phosphorylation status of key proteins like ERK and AKT.
Materials:
-
Cancer cell lines cultured in 6-well plates.
-
Pan-RAS inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-RAS).
-
HRP-conjugated secondary antibodies.
-
ECL substrate and imaging system.
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the pan-RAS inhibitor for a specified time (e.g., 2, 6, or 24 hours).[8]
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.[8]
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block the membrane.[8]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[8]
-
Signal Detection: Detect the signal using an ECL substrate and an imaging system.[9]
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.[9]
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of the pan-RAS inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., NSG mice).
-
Cancer cell lines (e.g., MIA PaCa-2).
-
Pan-RAS inhibitor formulation for in vivo administration.
Procedure:
-
Cell Implantation: Subcutaneously implant cancer cells into the flank of the mice.[10]
-
Tumor Growth: Allow tumors to grow to a palpable size.[10]
-
Treatment: Administer the pan-RAS inhibitor or vehicle control to the mice via an appropriate route (e.g., peritumoral injection or oral gavage for a prodrug).[10]
-
Monitoring: Monitor tumor volume and the general health of the mice regularly.[10]
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., western blotting for target engagement).[10]
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the RAS signaling pathway.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for in vivo xenograft studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 6. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Critical Role of Cyclophilin A in the Molecular Glue Mechanism of Pan-RAS Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The RAS family of oncoproteins has long been considered an intractable target in cancer therapy. However, a novel class of inhibitors, exemplified by Pan-RAS-IN-2 and other similar molecules, has emerged, demonstrating the ability to target the active, GTP-bound state of RAS (RAS(ON)). This breakthrough is critically dependent on the ubiquitous cellular chaperone, cyclophilin A (CYPA). These inhibitors function as "molecular glues," inducing the formation of a stable ternary complex between CYPA and RAS(ON). This tri-complex sterically occludes the effector-binding domain of RAS, thereby inhibiting downstream oncogenic signaling pathways. This technical guide provides an in-depth analysis of the mechanism, quantitative data, and experimental protocols relevant to understanding the pivotal role of cyclophilin A in the function of these pan-RAS inhibitors.
Mechanism of Action: A Tri-Complex-Mediated Inhibition
Pan-RAS inhibitors that rely on cyclophilin A do not directly bind to RAS with high affinity. Instead, they first form a binary complex with intracellular CYPA. This inhibitor-CYPA complex then presents a novel composite surface that is recognized by the active, GTP-bound form of RAS.[1][2] This interaction leads to the formation of a stable ternary complex, effectively sequestering RAS(ON) and preventing its engagement with downstream effectors such as RAF, PI3K, and RAL-GDS.[1][3] This mechanism is distinct from earlier generations of RAS inhibitors that targeted the inactive, GDP-bound state. The requirement of CYPA for the activity of these inhibitors is absolute; in the absence of CYPA, the inhibitory effect on RAS signaling is abolished.[4]
Figure 1: Mechanism of this compound action via CYPA-mediated ternary complex formation.
Quantitative Data on Pan-RAS Inhibitor Activity
The efficacy of pan-RAS inhibitors is quantified through various biophysical and cellular assays. The following tables summarize key quantitative data for representative cyclophilin A-dependent pan-RAS inhibitors.
Table 1: Biochemical Potency of RMC-6236
| RAS Variant | EC50 (nmol/L) for Inhibition of RAS-RAF Binding |
| KRAS (Wild-Type) | Data not specified |
| NRAS (Wild-Type) | Data not specified |
| HRAS (Wild-Type) | Data not specified |
| KRAS G12D | Potent Inhibition |
| KRAS G12V | Potent Inhibition |
| KRAS G12C | Potent Inhibition |
| Data presented for RMC-6236, a representative pan-RAS(ON) multi-selective inhibitor.[5] |
Table 2: Cellular Activity of RMC-6236 in Cancer Cell Lines
| Cell Line Characteristics | Median EC50 (nmol/L) |
| KRAS G12X Mutant | 8 |
| NRAS Q61X Mutant | 22 |
| RMC-6236 demonstrates potent inhibition of cell growth in cancer cell lines with various RAS mutations.[5] |
Table 3: Clinical Activity of RMC-6236 in KRAS-Mutant Non–Small Cell Lung Cancer (NSCLC)
| Response Category | Percentage of Evaluable Patients (n=40) |
| Overall Response Rate (ORR) | 38% |
| Complete Response (CR) | 3% |
| Partial Response (PR) | 35% |
| Stable Disease (SD) | 48% |
| Preliminary clinical data for RMC-6236 in patients with KRAS-mutant NSCLC treated with at least 80 mg per day.[3] |
Table 4: Clinical Activity of RMC-6291 in KRAS G12C-Mutant Cancers
| Patient Cohort | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| NSCLC (previously treated with KRAS G12C(OFF) inhibitor) | 50% | 100% |
| NSCLC (naïve to KRAS G12C(OFF) inhibitor) | 43% | 100% |
| Colorectal Cancer (CRC) (naïve to KRAS G12C(OFF) inhibitor) | 40% | 80% |
| RMC-6291 is a mutant-selective inhibitor for KRAS G12C that also functions through the recruitment of cyclophilin A. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction and function of cyclophilin A-dependent pan-RAS inhibitors.
RAS-GTP Pulldown Assay
This assay is used to specifically isolate and quantify the active, GTP-bound form of RAS from cell lysates.
Figure 2: Workflow for the RAS-GTP Pulldown Assay.
Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with the Pan-RAS inhibitor for the specified time.
-
Wash cells with ice-cold PBS and lyse using a lysis buffer containing protease inhibitors to preserve protein integrity.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[6]
-
-
Affinity Pulldown:
-
Incubate the cleared cell lysate with a GST-fusion protein of the RAS-binding domain (RBD) of Raf1, which is pre-coupled to glutathione agarose beads. The RBD of Raf1 specifically binds to the GTP-bound conformation of RAS.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of active RAS to the beads.[7]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[8]
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for RAS (pan-RAS or isoform-specific).
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection. The intensity of the band corresponds to the amount of active RAS in the sample.[6]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells by measuring changes in the thermal stability of a target protein upon ligand binding.
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Compound Treatment:
-
Treat cultured cells with the Pan-RAS inhibitor or a vehicle control for a specified duration.[9]
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[10]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles.
-
Separate the soluble protein fraction from the aggregated proteins by high-speed centrifugation.[9]
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction) and quantify the amount of the target protein (RAS) at each temperature using a suitable detection method, such as Western blotting, ELISA, or mass spectrometry.[10]
-
-
Data Analysis:
-
Plot the amount of soluble RAS as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound has bound to and stabilized the target protein.[11]
-
NanoBRET™ Protein:Protein Interaction Assay
The NanoBRET™ assay is a proximity-based method that allows for the real-time measurement of protein-protein interactions in living cells. It is used to monitor the formation of the CYPA-RAS complex induced by the Pan-RAS inhibitor.
References
- 1. Revolution Medicines Announces Promising Clinical Data for Elironrasib in KRAS G12C Non-Small Cell Lung Cancer at AACR-NCI-EORTC Symposium [quiverquant.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. neweastbio.com [neweastbio.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Pan-RAS Inhibitor: Pan-RAS-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAS proteins (KRAS, HRAS, and NRAS) are small GTPases that function as critical molecular switches in signaling pathways that regulate cell proliferation, survival, and differentiation. Mutations in RAS genes are among the most common oncogenic drivers in human cancers, making them a primary target for therapeutic intervention. Pan-RAS inhibitors are designed to target multiple RAS isoforms and mutants, offering a broad therapeutic window. This document provides detailed protocols for characterizing the cellular activity of a novel pan-RAS inhibitor, referred to herein as Pan-RAS-IN-2.
Mechanism of Action
This compound is a small molecule inhibitor that targets the RAS protein, preventing its interaction with downstream effector proteins, thereby inhibiting oncogenic signaling. The primary mechanism involves binding to RAS and disrupting the protein-protein interactions necessary for signal transduction, most notably the RAS-RAF interaction, which is a key step in the activation of the MAPK/ERK pathway. By inhibiting this pathway, this compound can suppress the proliferation of cancer cells that are dependent on RAS signaling.
Application Notes and Protocols for In Vivo Studies with the Pan-RAS Inhibitor ADT-007
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the pan-RAS inhibitor, ADT-007, in preclinical in vivo studies. ADT-007 is a potent, first-in-class small molecule that targets both mutant and wild-type RAS isoforms, offering a promising therapeutic strategy for a broad range of RAS-driven cancers.
Introduction
RAS proteins (KRAS, NRAS, and HRAS) are critical signaling nodes that, when mutated, are implicated in approximately 30% of all human cancers.[1] For decades, RAS was considered an "undruggable" target. The development of mutant-specific inhibitors, such as those targeting KRAS G12C, marked a significant advancement, but their efficacy is limited by both primary and acquired resistance.[2] Pan-RAS inhibitors like ADT-007 are designed to overcome these limitations by targeting multiple RAS isoforms, thereby blocking compensatory signaling pathways that can lead to resistance.[1][2][3] ADT-007 has demonstrated robust anti-tumor activity in various preclinical models of gastrointestinal cancers, including colorectal and pancreatic cancers.[1][4][5][6]
Mechanism of Action
ADT-007 exhibits a unique mechanism of action by binding to nucleotide-free RAS, which prevents the GTP-loading of RAS, a critical step for its activation.[4][6][7][8] This blockade of RAS activation leads to the downstream suppression of both the MAPK and PI3K/AKT signaling pathways.[3][4][6][9] The inhibition of these pathways ultimately results in mitotic arrest and apoptosis in cancer cells that are dependent on RAS signaling for their proliferation and survival.[4][5][6] Notably, ADT-007's effectiveness is selective for cancer cells with either mutated RAS or hyperactivated wild-type RAS (RASWT) due to upstream mutations.[4][10] Normal cells and cancer cells with downstream mutations (e.g., BRAF) are largely insensitive to ADT-007.[4][10] This selectivity is attributed to the metabolic deactivation of the compound by UDP-glucuronosyltransferases (UGTs), which are typically expressed in normal cells but repressed in RAS-mutant cancer cells.[3][4][10]
In Vivo Study Design and Protocols
Animal Models
A variety of mouse models are suitable for evaluating the in vivo efficacy of ADT-007. The choice of model will depend on the specific research question.
-
Syngeneic Immunocompetent Models: These models, which utilize cancer cell lines derived from the same inbred strain of mice, are essential for studying the interplay between ADT-007 and the immune system. The antitumor activity of ADT-007 has been shown to be partially dependent on the adaptive immune response.[5]
-
Examples: C57BL/6 mice subcutaneously implanted with murine colorectal or pancreatic cancer cell lines.[3]
-
-
Xenogeneic Immune-deficient Models: These models are useful for assessing the direct antitumor effects of ADT-007 in the absence of a fully functional immune system.
Drug Formulation and Administration
Due to rapid metabolism by glucuronidation, the route of administration for ADT-007 is a critical consideration for in vivo studies.[3]
-
Local Administration: To minimize first-pass metabolism in the liver, local administration methods have been successfully employed.
-
Peri-tumoral or Intra-tumoral Injection: This method has demonstrated robust antitumor activity in subcutaneous and peritoneal models.[3]
-
Protocol: For a dose of 5 mg/kg, administered twice daily (BID) for 14 days, ADT-007 can be formulated in a suitable vehicle such as DMSO. The injection volume should be kept low to avoid tissue damage.
-
-
-
Oral Administration of Prodrugs: To improve oral bioavailability, prodrugs of ADT-007, such as ADT-1004, have been developed.[2][4]
-
Protocol: The prodrug can be administered via oral gavage. The specific formulation and dosing schedule will depend on the pharmacokinetic properties of the prodrug.
-
Efficacy Assessment
-
Tumor Growth Inhibition: Tumor volume should be measured regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Survival Analysis: In some studies, the endpoint may be survival, which is recorded as the time to a pre-defined endpoint (e.g., tumor volume reaching a certain size, or signs of morbidity).
-
Pharmacodynamic (PD) Biomarkers: To confirm target engagement, tumors can be harvested at the end of the study for analysis of downstream signaling pathways.
-
Western Blotting: Assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways (e.g., p-ERK, p-AKT).[3]
-
Immunohistochemistry (IHC): Evaluate the expression and localization of relevant biomarkers within the tumor tissue.
-
-
Tumor Microenvironment (TME) Analysis: In immunocompetent models, the TME can be analyzed to understand the immunological effects of ADT-007.
-
Flow Cytometry: Characterize immune cell populations (e.g., T cells, myeloid-derived suppressor cells) within the tumor.
-
Cytokine/Chemokine Profiling: Measure the levels of various cytokines and chemokines in the tumor or plasma.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of ADT-007.
Table 1: In Vitro Efficacy of ADT-007 in RAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | RAS Mutation | IC50 (nM) |
| MIA PaCa-2 | Pancreatic | KRASG12C | 2.1 (2D), 3.3 (3D)[3] |
| HCT-116 | Colorectal | KRASG13D | Data not specified |
| Other PDA cell lines | Pancreatic | KRASG12V, KRASG12D | Sensitive[5] |
Note: Specific IC50 values for all cell lines were not consistently available in the provided search results.
Table 2: In Vivo Antitumor Activity of ADT-007
| Animal Model | Cancer Type | Administration Route | Dose & Schedule | Outcome |
| Syngeneic & Xenogeneic Mice | Colorectal & Pancreatic | Local (Peri-/Intra-tumoral) | 5 mg/kg, BID, 14 days[3] | Robust antitumor activity[1][4][5][6] |
| Mouse Models | Pancreatic & Colorectal | Oral (ADT-1004 prodrug) | Not specified | Inhibited tumor growth[2][4][5][6] |
| Capan-2 PDAC Xenograft | Pancreatic | Oral (IMM-1-104) | 75, 100, 150 mg/kg BID or 150 mg/kg QD | 49-84% Tumor Growth Inhibition (TGI) |
Note: IMM-1-104 is another pan-RAS inhibitor included for comparative purposes.
Conclusion
ADT-007 is a promising pan-RAS inhibitor with a unique mechanism of action that has demonstrated significant antitumor activity in preclinical models of RAS-driven cancers. Its ability to target multiple RAS isoforms and its favorable selectivity profile suggest it may be a valuable therapeutic agent, potentially overcoming the resistance mechanisms that limit the efficacy of mutant-specific RAS inhibitors. The protocols and data presented in these application notes provide a foundation for the successful design and execution of in vivo studies to further evaluate the therapeutic potential of ADT-007.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. ashpublications.org [ashpublications.org]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Pan-RAS-IN-2 Administration and Dosage in Mouse Models
These application notes provide detailed protocols for the administration and dosage of the pan-RAS inhibitors, compound 3144 and ADT-007 , in various mouse models of cancer. The information is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting RAS-driven tumors.
Summary of In Vivo Administration and Dosage
The following tables summarize the key parameters for the in vivo administration of pan-RAS inhibitors 3144 and ADT-007 in mouse models, based on published studies.
Table 1: Pan-RAS Inhibitor 3144 Administration and Dosage in Mouse Models
| Parameter | Details |
| Compound | 3144 |
| Mouse Models | Nude mice bearing MDA-MB-231 (KRASG13D) breast cancer xenografts; Patient-derived T-ALL xenograft; KPf/fC pancreatic cancer model |
| Administration Routes | Oral (p.o.), Intravenous (i.v.), Intraperitoneal (i.p.) |
| Dosage | 30 mg/kg[1] |
| Dosing Vehicle | 10% N-methyl-2-pyrrolidone (NMP) / 90% PEG-400[1] |
| Dosing Schedule | Oral: 10 doses over 14 days; Alternating i.v. and i.p.: 6 i.p. injections and 4 i.v. injections over 14 days[1] |
| Reported Outcomes | Inhibition of tumor growth[2]; Reduction in phospho-ERK levels in tumors[1] |
| Observed Toxicity | Substantial toxicity in a KRASG12D-driven pancreatic cancer model, preventing assessment of anti-tumor activity[2] |
Table 2: Pan-RAS Inhibitor ADT-007 and Prodrug ADT-1004 Administration and Dosage in Mouse Models
| Parameter | Details |
| Compound | ADT-007 and its oral prodrug ADT-1004 |
| Mouse Models | Syngeneic and xenogeneic mouse models of colorectal and pancreatic cancer; Patient-derived xenograft (PDX) models of gallbladder adenocarcinoma, colorectal adenocarcinoma, and pancreatic ductal adenocarcinoma (PDAC) with various KRAS mutations (G12V, G12D, G12C, G13Q) |
| Administration Routes | Intratumoral (i.t.), Peritumoral (p.t.), Intraperitoneal (i.p.), Oral (p.o.) for prodrug ADT-1004 |
| Dosage | ADT-007: 10 mg/kg (i.t., once daily)[2]; 5 mg/kg (p.t., twice daily)[2]; 2.5 mg/kg (i.p., twice daily)[2]. ADT-1004: 40 mg/kg (p.o., 5 times a week)[3] |
| Dosing Schedule | ADT-007 (i.t.): Once daily for 13 days[2]; ADT-007 (p.t.): Twice daily for 13-24 days depending on the model[2]; ADT-1004 (p.o.): 5 times a week for 4-6 weeks[3] |
| Reported Outcomes | Robust antitumor activity[2]; Suppression of MAPK signaling[2]; Activation of innate and adaptive immunity in the tumor microenvironment[2] |
| Observed Toxicity | ADT-1004 was well-tolerated at doses up to 175 mg/kg twice daily orally[3] |
Experimental Protocols
Protocol 1: Preparation of Pan-RAS Inhibitor 3144 Dosing Solution
Materials:
-
Pan-RAS inhibitor 3144
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 400 (PEG-400)
-
Sterile, pyrogen-free vials
-
Sterile magnetic stir bar and stir plate
-
Analytical balance and weighing paper
-
Sterile syringes and needles
Procedure:
-
In a sterile fume hood, weigh the required amount of pan-RAS inhibitor 3144.
-
Prepare the dosing vehicle by mixing 10% NMP and 90% PEG-400 by volume in a sterile vial.
-
Add the weighed inhibitor to the vehicle.
-
Add a sterile magnetic stir bar and gently stir the mixture on a stir plate at room temperature until the inhibitor is completely dissolved.
-
Visually inspect the solution for any particulate matter. If present, the solution should be filtered through a 0.22 µm syringe filter.
-
Store the dosing solution at 4°C, protected from light, for short-term use. For long-term storage, consult the manufacturer's recommendations.
Protocol 2: Administration of Pan-RAS Inhibitor 3144 in Xenograft Mouse Models
Materials:
-
Nude mice with established MDA-MB-231 xenograft tumors
-
Prepared pan-RAS inhibitor 3144 dosing solution (30 mg/kg)[1]
-
Vehicle control (10% NMP / 90% PEG-400)
-
Appropriate sized gavage needles for oral administration
-
Insulin syringes with 27-30G needles for intravenous and intraperitoneal injections
-
Animal scale
-
Calipers for tumor measurement
Procedure:
-
Randomize mice into treatment and control groups once tumors reach a predetermined size (e.g., 100-150 mm³).
-
Weigh each mouse to calculate the precise volume of the dosing solution to be administered.
-
Oral Administration:
-
Administer the calculated volume of the 30 mg/kg dosing solution or vehicle control orally using a gavage needle.
-
Repeat dosing as per the schedule (e.g., 10 doses over 14 days)[1].
-
-
Intravenous/Intraperitoneal Administration:
-
For the alternating injection schedule, administer the calculated volume of the 30 mg/kg dosing solution or vehicle control via intraperitoneal injection on specified days and via intravenous (tail vein) injection on other specified days (e.g., 6 i.p. and 4 i.v. injections over 14 days)[1].
-
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: 0.523 × length × width²[1].
Protocol 3: Local Administration of Pan-RAS Inhibitor ADT-007 in Syngeneic/PDX Mouse Models
Materials:
-
Mice with established syngeneic or PDX tumors
-
Pan-RAS inhibitor ADT-007
-
Appropriate sterile vehicle (e.g., DMSO, saline with solubilizing agents - Note: The exact vehicle for ADT-007 local administration is not specified in the provided search results and would need to be optimized)
-
Insulin syringes with 28-30G needles
-
Animal scale
-
Calipers
Procedure:
-
Randomize mice into treatment and control groups.
-
Weigh each mouse to determine the injection volume.
-
Intratumoral (i.t.) Injection:
-
Administer 10 mg/kg of ADT-007 solution directly into the center of the tumor once daily for the duration of the study (e.g., 13 days)[2].
-
-
Peritumoral (p.t.) Injection:
-
Administer 5 mg/kg of ADT-007 solution into the tissue immediately surrounding the tumor twice daily for the study duration (e.g., 13-24 days)[2].
-
-
Monitor mice and measure tumor volumes as described in Protocol 2.
Protocol 4: Oral Administration of Pan-RAS Inhibitor Prodrug ADT-1004
Materials:
-
Mice with orthotopically or subcutaneously implanted tumors
-
ADT-1004 prodrug
-
Appropriate sterile vehicle for oral administration (Note: The specific vehicle for ADT-1004 is not detailed in the search results and would require optimization)
-
Gavage needles
-
Animal scale
Procedure:
-
Randomize mice into treatment and control groups.
-
Weigh each mouse for dose calculation.
-
Administer 40 mg/kg of ADT-1004 solution orally via a gavage needle five times a week for the specified duration (e.g., 4-6 weeks)[3].
-
Monitor mice and assess tumor burden. For orthotopic pancreatic tumors, this may involve bioluminescence imaging if using luciferase-expressing cancer cells[3]. For subcutaneous tumors, use caliper measurements.
Visualizations
Signaling Pathway
Caption: RAS signaling pathway and the inhibitory action of Pan-RAS-IN-2.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies.
References
Pan-RAS-IN-2: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pan-RAS-IN-2 is a novel molecular glue that presents a promising strategy for targeting cancers driven by RAS mutations. Unlike traditional inhibitors that target the active site of a single RAS isoform, this compound operates through a distinct mechanism of action. It facilitates the formation of a ternary complex between Cyclophilin A (CYPA) and the active, GTP-bound form of RAS (RAS-ON). This induced proximity sterically hinders the interaction of RAS with its downstream effectors, most notably RAF kinases, thereby inhibiting the oncogenic signaling cascade.[1][2] This document provides detailed application notes and protocols for the preparation and experimental use of this compound.
Data Presentation
Solubility
Successful experimental outcomes are contingent on the proper solubilization of this compound. Due to its hydrophobic nature, careful preparation is required. It is crucial to use fresh, anhydrous solvents to avoid precipitation.
| Solvent | Maximum Solubility | Notes |
| DMSO | 100 mg/mL (119.46 mM) | Ultrasonic treatment may be necessary to fully dissolve the compound. Use freshly opened DMSO as it is hygroscopic.[2] |
In Vitro and In Vivo Solution Preparation
For cellular and animal studies, specific solvent compositions are required to ensure bioavailability and minimize toxicity.
| Application | Formulation | Final Concentration | Protocol |
| In Vitro Cell Culture | DMSO | Varies | Prepare a high-concentration stock solution in 100% DMSO. Further dilute with cell culture medium to the desired final concentration immediately before use. To avoid precipitation, the final DMSO concentration in the culture medium should generally be kept below 0.5%. |
| In Vivo (Protocol 1) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.99 mM) | Add each solvent sequentially and mix thoroughly between each addition to ensure a clear solution.[2] |
| In Vivo (Protocol 2) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.99 mM) | Add DMSO to corn oil and mix thoroughly. This formulation may be suitable for longer-term studies.[2] |
Efficacy Data (Illustrative Examples)
As of the latest available information, specific IC50 or GI50 values for this compound in various cancer cell lines have not been publicly disclosed. However, to provide a reference for the expected potency of pan-RAS inhibitors, the following table includes efficacy data for other well-characterized pan-RAS inhibitors.
Disclaimer: The data below is for illustrative purposes only and does not represent the efficacy of this compound.
| Compound | Cell Line | RAS Mutation | IC50 (nM) | Reference |
| pan-KRAS-IN-2 | Multiple | KRAS WT, G12D, G12C, G12V, G12S, G12A, Q61H | ≤ 10 | [3] |
| Multiple | KRAS G13D | > 10,000 | [3] | |
| ADT-007 | HCT-116 | KRAS G13D | 5 | |
| MIA PaCa-2 | KRAS G12C | 2 | ||
| HT-29 | BRAF V600E (RAS WT) | 493 |
Experimental Protocols
General Handling and Storage
-
Storage of Solid Compound: Store this compound as a solid at -20°C for short-term storage and -80°C for long-term storage, protected from light and moisture.
-
Storage of Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., with various RAS mutations)
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing this compound or vehicle control (medium with the same final DMSO concentration).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Downstream Signaling (p-ERK)
This protocol is used to determine if this compound inhibits the MAPK signaling pathway by measuring the phosphorylation of ERK.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
DMSO
-
Serum-free medium
-
Growth factors (e.g., EGF) for stimulation (optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2-4 hours.
-
If required, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
-
Cell Lysis:
-
Place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Re-probing for Total ERK:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal.
-
Protocol 3: RAS Activation Assay (RAS-RBD Pulldown)
This assay measures the amount of active, GTP-bound RAS in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO
-
Lysis buffer (e.g., Mg2+ Lysis/Wash Buffer)
-
RAF1-RBD agarose beads
-
BCA protein assay kit
-
Primary antibody (anti-pan-RAS)
-
Western blotting reagents (as in Protocol 2)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in the Western Blot protocol.
-
Lyse the cells in a buffer that preserves the GTP-bound state of RAS.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates.
-
-
Pulldown of Active RAS:
-
Incubate an equal amount of protein from each sample with RAF1-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
The beads will specifically bind to GTP-bound (active) RAS.
-
-
Washing:
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Perform a Western blot as described in Protocol 2, using an anti-pan-RAS antibody to detect the amount of pulled-down active RAS.
-
-
Input Control:
-
Run a Western blot on a small fraction of the total cell lysate to show the total amount of RAS protein in each sample.
-
-
Data Analysis:
-
Compare the amount of active RAS in the treated samples to the control samples.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro evaluation.
References
Application Notes and Protocols for Western Blot Analysis of Pan-RAS-IN-2 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAS proteins (KRAS, HRAS, and NRAS) are critical molecular switches that regulate key cellular processes, including proliferation, survival, and differentiation.[1][2] Activating mutations in RAS genes are found in approximately one-third of all human cancers, making them a prime target for therapeutic intervention.[1] Pan-RAS inhibitors, such as Pan-RAS-IN-2, are designed to target multiple RAS isoforms, irrespective of their mutational status.[3][4] These inhibitors typically function by binding to RAS proteins, interfering with guanine nucleotide exchange, and blocking downstream signaling pathways like the MAPK and PI3K/AKT cascades.[1][3][5]
This document provides a detailed protocol for performing Western blot analysis to assess the efficacy of a pan-RAS inhibitor, this compound, in cultured cells. The protocol outlines methods for preparing cell lysates, quantifying protein concentration, performing gel electrophoresis and protein transfer, and detecting target proteins. Furthermore, it includes a guide for data presentation and visualization of the experimental workflow and the targeted signaling pathway.
Data Presentation
The quantitative data from the Western blot analysis should be summarized to compare the effects of this compound treatment. Densitometry should be used to quantify the band intensities, which are then normalized to a loading control (e.g., GAPDH or β-actin). The results can be presented in a table format as shown below.
Table 1: Effect of this compound on RAS Downstream Signaling
| Treatment Group | Concentration (µM) | Normalized p-ERK/Total ERK Ratio | Normalized p-AKT/Total AKT Ratio |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 1 | 0.65 | 0.70 |
| This compound | 5 | 0.30 | 0.45 |
| This compound | 10 | 0.15 | 0.20 |
Experimental Protocols
Cell Culture and Treatment
-
Seed cancer cells with known RAS mutations (e.g., MIA PaCa-2 with KRAS G12C) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
For experiments investigating the inhibition of growth factor-stimulated signaling, serum-starve the cells overnight before treatment with the inhibitor, followed by stimulation with a growth factor like EGF (e.g., 30 ng/mL) for 10 minutes before cell lysis.[3][6]
Cell Lysis
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[7]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6][7]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Concentration Determination
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Western Blotting
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[6][7]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[7]
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
Immunodetection
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[7]
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C. Recommended primary antibodies include:
-
Pan-RAS
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Western Blot Experimental Workflow.
Caption: RAS Signaling Pathway and this compound Inhibition.
References
- 1. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. origene.com [origene.com]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) of Pan-RAS-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and characterize the engagement of a ligand with its target protein within a physiologically relevant environment, such as intact cells or tissue lysates. The assay is based on the principle that the thermal stability of a protein is altered upon ligand binding. This change in thermal stability can be quantified by heating the samples across a temperature gradient, followed by the separation and measurement of the remaining soluble protein fraction.
Pan-RAS-IN-2 (also known as Pan-rasin-2 or ERAS-0015) is a pan-RAS inhibitor with a unique mechanism of action. It functions as a "molecular glue," inducing the formation of a ternary complex between Cyclophilin A (CYPA) and RAS proteins in their active, GTP-bound state. This ternary complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF kinases, thereby inhibiting oncogenic signaling.
These application notes provide a comprehensive guide for utilizing CETSA to study the target engagement of this compound with RAS proteins in a cellular context. Detailed protocols for both determining the thermal shift (ΔTm) and generating isothermal dose-response curves (ITDRF) are provided, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Quantitative data from CETSA experiments should be organized to clearly present the thermal stabilization and dose-dependent engagement of this compound with its target. While specific CETSA data for this compound is not yet publicly available, the following tables provide a template for data presentation, using representative data from a similar pan-RAS inhibitor, ADT-007, for illustrative purposes.
Table 1: Thermal Shift (ΔTm) of RAS in Response to Pan-RAS Inhibitor Treatment
| Target Protein | Cell Line | Compound | Concentration | Tm (°C) (Vehicle) | Tm (°C) (Treated) | ΔTm (°C) |
| KRAS | HCT-116 (KRASG13D) | ADT-007 | 10 µM | 54.0 | 59.5 | +5.5 |
| Pan-RAS | MIA PaCa-2 (KRASG12C) | This compound | User-defined | Expected | Expected | Expected |
Note: Data for ADT-007 is representative. Tm values are hypothetical for illustrative purposes. Users should determine these values experimentally for this compound.
Table 2: Isothermal Dose-Response Fingerprint (ITDRFCETSA) for Pan-RAS Inhibitors
| Target Protein | Cell Line | Compound | EC50 (nM) |
| KRAS | HCT-116 (KRASG13D) | ADT-007 | 0.45 |
| Pan-RAS | User-defined | This compound | Expected |
Note: The EC50 value for ADT-007 is from a published study and serves as a reference.[1] The EC50 for this compound should be determined experimentally.
Signaling Pathway and Experimental Workflow Diagrams
RAS Signaling Pathway
The diagram below illustrates the central role of RAS in mediating downstream signaling pathways crucial for cell proliferation, survival, and differentiation. This compound, by forming a ternary complex with CYPA and active RAS, blocks the interaction with key effectors like RAF.
Caption: RAS signaling pathway and the inhibitory action of this compound.
CETSA Experimental Workflow
The following diagram outlines the key steps involved in performing a Cellular Thermal Shift Assay, from cell treatment to data analysis.
Caption: A step-by-step workflow for the Cellular Thermal Shift Assay.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A human cancer cell line with a known RAS mutation (e.g., HCT-116: KRASG13D, MIA PaCa-2: KRASG12C).
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare stock solutions in DMSO. Information on solubility suggests that sonication may be required for dissolution.[2]
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: PBS with protease and phosphatase inhibitor cocktail.
-
Primary Antibodies:
-
Rabbit anti-pan-RAS antibody.
-
Rabbit anti-GAPDH or β-actin antibody (for loading control).
-
Rabbit anti-Cyclophilin A antibody (optional, to assess its thermal stability).
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
SDS-PAGE reagents and equipment.
-
Western Blotting reagents and equipment.
-
Thermal Cycler or heating blocks.
-
High-speed refrigerated centrifuge.
Protocol 1: CETSA Melt Curve (Tagg Determination)
This protocol is designed to determine the change in the melting temperature (Tm) of RAS upon binding to this compound.
-
Cell Culture and Treatment:
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 2-4 hours at 37°C.
-
-
Cell Harvesting and Preparation:
-
Harvest cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of 20 x 106 cells/mL.
-
-
Heating:
-
Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler using a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant (soluble fraction) and transfer to a new tube.
-
Determine the protein concentration of the soluble fraction.
-
Normalize all samples to the same protein concentration and prepare for SDS-PAGE.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against pan-RAS.
-
Use an HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the bands.
-
Also, probe for a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for pan-RAS at each temperature point.
-
Normalize the intensity of each band to the intensity of the band at the lowest temperature (e.g., 40°C).
-
Plot the normalized band intensities against the temperature to generate a melt curve.
-
Determine the Tm (the temperature at which 50% of the protein is denatured) for both the vehicle and this compound treated samples. The difference between these two values is the ΔTm.
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRFCETSA)
This protocol is used to determine the potency of this compound in stabilizing RAS at a single, optimized temperature.
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to 70-80% confluency.
-
Prepare a serial dilution of this compound in cell culture media.
-
Treat the cells with the different concentrations of this compound or vehicle for 2-4 hours at 37°C.
-
-
Heating:
-
Based on the melt curve data from Protocol 1, select a temperature that results in approximately 50-75% protein aggregation in the vehicle-treated sample (Tagg75).
-
Heat the entire 96-well plate at the selected temperature for 3 minutes in a thermal cycler.
-
Immediately cool the plate on ice for 3 minutes.
-
-
Cell Lysis and Separation:
-
Lyse the cells and separate the soluble fraction as described in Protocol 1 (steps 4 and 5). This can be adapted for a 96-well format using appropriate centrifuges.
-
-
Protein Quantification:
-
Collect the supernatant and quantify the amount of soluble pan-RAS using a suitable method such as Western Blotting or a high-throughput immunoassay (e.g., ELISA or AlphaScreen).
-
-
Data Analysis:
-
Quantify the amount of soluble pan-RAS for each concentration of this compound.
-
Normalize the data to the vehicle control.
-
Plot the normalized amount of soluble pan-RAS against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
-
Considerations for this compound
-
Ternary Complex Formation: Since this compound acts as a molecular glue, the thermal stabilization observed for RAS is dependent on the formation of the RAS:this compound:CYPA ternary complex. Therefore, the cellular abundance of Cyclophilin A is a critical factor. It may be beneficial to also perform CETSA for CYPA to see if its thermal stability is also affected, which could provide further evidence for the formation of the ternary complex.[3]
-
Cell Permeability and Compound Stability: The incubation time with this compound should be optimized to ensure sufficient cell permeability and target engagement. Information on the compound's stability in cell culture media should also be considered.
-
Controls: Appropriate controls are crucial for a successful CETSA experiment. These include vehicle-only controls, untreated controls, and a positive control with a known RAS binder if available.
-
Detection Method: While Western blotting is a standard method, higher-throughput methods like AlphaScreen or ELISA can be employed for ITDRF experiments, especially for screening purposes.[4]
By following these detailed protocols and considering the specific mechanism of action of this compound, researchers can effectively utilize the Cellular Thermal Shift Assay to validate and characterize the target engagement of this promising pan-RAS inhibitor in a cellular setting.
References
- 1. A Tale of Two Tails: Efficient Profiling of Protein Degraders by Specific Functional and Target Engagement Readouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Pan-RAS Inhibitor ADT-007 in Pancreatic Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pancreatic ductal adenocarcinoma (PDAC) is a lethal malignancy with a grim prognosis, largely driven by activating mutations in the KRAS oncogene in over 90% of cases.[1][2][3] For decades, RAS proteins were considered "undruggable" targets.[4][5] However, recent advancements have led to the development of novel inhibitors. This document provides detailed application notes and protocols for the use of ADT-007, a potent, first-in-class pan-RAS inhibitor, in pancreatic cancer cell line studies. ADT-007 has demonstrated a unique mechanism of action by binding to nucleotide-free RAS, thereby blocking GTP activation and subsequent downstream signaling through the MAPK and PI3K/AKT pathways.[1][6][7] This inhibitor has shown efficacy irrespective of the RAS mutation or isozyme, making it a promising therapeutic agent for a broad range of RAS-driven cancers.[1][6]
Quantitative Data Summary
The anti-proliferative activity of the pan-RAS inhibitor ADT-007 has been evaluated across various pancreatic cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values from 2D and 3D cell growth assays.
Table 1: Pan-RAS Inhibitor (ADT-007) IC50 Values in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Reference |
| MIA PaCa-2 | G12C | 2D Growth | 10 | [2] |
| MIA PaCa-2 | G12C | 3D Spheroid | 50 | [2] |
| Other PDA Cell Lines | G12V, G12D | Not Specified | Sensitive | [2] |
| BxPC-3 | WT | Not Specified | Insensitive | [2] |
Note: The sensitivity of cancer cells to ADT-007 is correlated with the presence of activated RAS and the cell's dependence on RAS for proliferation.[1][6] RAS wild-type cancer cells with downstream BRAF mutations are generally insensitive to ADT-007.[1][6]
Experimental Protocols
Cell Growth Assays (2D and 3D)
This protocol details the methodology for determining the anti-proliferative effects of a pan-RAS inhibitor on pancreatic cancer cell lines in both monolayer (2D) and spheroid (3D) cultures.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates (for 2D assays)
-
96-well round-bottom, non-binding plates (for 3D assays)
-
Pan-RAS inhibitor (e.g., ADT-007) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader capable of measuring luminescence
Procedure:
For 2D Growth Assays:
-
Seed 5 x 10³ tumor cells per well in triplicate in a 96-well flat-bottom plate.[1]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the pan-RAS inhibitor (e.g., ADT-007) in complete growth medium. Concentrations can range from 0.1 nM to 10,000 nM.[1][2] Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the various concentrations of the inhibitor.
-
Incubate the plates for 72-96 hours, depending on the cell line's growth kinetics.[2]
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by generating a nonlinear dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
For 3D Spheroid Growth Assays:
-
Seed 1 x 10³ tumor cells per well in triplicate in a 96-well round-bottom non-binding plate.[2]
-
Allow spheroids to form for 2-3 days.
-
Add varying concentrations of the pan-RAS inhibitor (e.g., 0.1 nM to 10,000 nM) to the wells.[2]
-
Incubate for 8-10 days.[2]
-
Assess cell viability using the CellTiter-Glo® 3D Cell Viability Assay.
-
Measure luminescence and calculate IC50 values as described for the 2D assay.
RAS Activation (RAS-RBD Pulldown) Assay
This protocol is for isolating and detecting activated, GTP-bound RAS from cell lysates.
Materials:
-
Pancreatic cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
RAS-RBD (Raf-1 RAS Binding Domain) beads
-
Antibodies: Pan-RAS, KRAS, HRAS, NRAS specific antibodies, and a loading control (e.g., GAPDH)
-
SDS-PAGE and western blot equipment
Procedure:
-
Culture pancreatic cancer cells to 70-80% confluency.
-
Treat cells with the pan-RAS inhibitor or vehicle control for the desired time.
-
For experiments involving growth factor stimulation, serum-starve the cells and then stimulate with EGF (e.g., 10 minutes) before lysis.[1][2]
-
Lyse the cells on ice and clarify the lysates by centrifugation.
-
Incubate a portion of the cell lysate with RAS-RBD beads to pull down GTP-bound RAS.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates and total cell lysates by western blotting using pan-RAS and isoform-specific RAS antibodies.[2]
-
Use GAPDH as a loading control for the total lysate lanes.
Western Blot Analysis of Downstream Signaling
This protocol describes the analysis of key proteins in the RAS signaling pathway to assess the effect of the pan-RAS inhibitor.
Materials:
-
Treated and untreated cell lysates
-
Primary antibodies: p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with the pan-RAS inhibitor at various concentrations and time points.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Visualizations
Signaling Pathway Diagram
Caption: this compound (ADT-007) inhibits the RAS signaling cascade.
Experimental Workflow Diagram
Caption: Workflow for evaluating a pan-RAS inhibitor in pancreatic cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Pan-RAS Inhibitor Offers Hope of Improved Pancreatic Cancer Prognosis [bio-itworld.com]
- 5. 5 Things to Know About Targeting Mutant KRAS in Pancreatic Cancer – Pancreatic Cancer Action Network [pancan.org]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pan-RAS Inhibitors in Lung Cancer Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the use of pan-RAS inhibitors, with a specific focus on Pan-RAS-IN-2, in preclinical lung cancer models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this class of therapeutic agents.
Introduction
Mutations in the RAS family of small GTPases (KRAS, NRAS, and HRAS) are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer (NSCLC). For decades, RAS proteins were considered "undruggable" due to the lack of well-defined binding pockets. The development of pan-RAS inhibitors, which target multiple RAS isoforms, represents a significant advancement in the field of oncology. These inhibitors are designed to overcome the challenges of targeting specific RAS mutations and to address the heterogeneity of RAS-driven cancers. This compound is a representative pan-RAS inhibitor that has shown promising preclinical activity. This document outlines its application in lung cancer models, providing key data and detailed experimental procedures.
Mechanism of Action
Pan-RAS inhibitors, including this compound, function by targeting the active, GTP-bound state of RAS proteins (RAS-GTP). By binding to this "ON" state, they disrupt the interaction of RAS with its downstream effector proteins, primarily RAF kinases (ARAF, BRAF, CRAF) and phosphoinositide 3-kinase (PI3K). This blockade of effector binding leads to the downregulation of two critical signaling cascades implicated in cancer cell proliferation, survival, and differentiation: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.[1][2][3] Some pan-RAS inhibitors, such as RMC-6236 and RMC-7977, utilize a unique tri-complex mechanism, where the inhibitor facilitates the formation of a stable complex between the RAS protein and a chaperone protein like cyclophilin A, thereby sterically hindering downstream signaling.
References
- 1. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer | bioRxiv [biorxiv.org]
Application Notes and Protocols for Pan-RAS-IN-2 in Studying Resistance to Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most prevalent oncogenic drivers in human cancers, implicated in approximately 30% of all tumors.[1] These mutations lock RAS proteins in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which promote cell proliferation, survival, and differentiation.[2]
The development of targeted therapies against specific RAS mutants, such as the KRAS G12C inhibitors sotorasib and adagrasib, has marked a significant advancement in cancer treatment. However, the efficacy of these mutation-specific inhibitors is often limited by both intrinsic and acquired resistance mechanisms.[1][3] Resistance can arise from on-target secondary mutations in the KRAS gene or off-target activation of bypass signaling pathways that reactivate downstream effectors.[3] A key mechanism of resistance to KRAS G12C-specific inhibitors is the compensatory activation of wild-type RAS isoforms (NRAS and HRAS).[1][4]
Pan-RAS inhibitors, which are designed to target multiple RAS isoforms regardless of their mutational status, present a promising strategy to overcome these resistance mechanisms.[3][4] By inhibiting all RAS proteins within a tumor cell, these agents can potentially shut down the escape routes that limit the effectiveness of more targeted therapies.[3] This document provides detailed application notes and protocols for utilizing a pan-RAS inhibitor, herein referred to as Pan-RAS-IN-2 (based on the properties of the well-characterized pan-RAS inhibitor ADT-007), to study and overcome resistance to targeted cancer therapies.[3][5]
Mechanism of Action of this compound
This compound represents a class of inhibitors that bind to nucleotide-free RAS, preventing the loading of GTP and subsequent activation of downstream effector signaling.[5][6] This mechanism of action is distinct from covalent KRAS G12C inhibitors that bind to the inactive, GDP-bound state. By targeting a transitional state of the protein, this compound can effectively inhibit the activity of both mutant and wild-type RAS isoforms.[6][7]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the in vitro growth inhibitory activity (IC50) of this compound (ADT-007) in various human cancer cell lines, highlighting its potency across different RAS mutation statuses.
Table 1: Growth Inhibitory (IC50) Values of this compound (ADT-007) in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines [8]
| Cell Line | KRAS Mutation | IC50 (nM) |
| MIA PaCa-2 | G12C | 2.1 |
| PANC-1 | G12D | 5.8 |
| SW-1990 | G12D | 2.4 |
| CFPAC-1 | G12V | 6.3 |
| BxPC-3 | Wild-Type | 2500 |
Table 2: Growth Inhibitory (IC50) Values of this compound (ADT-007) in Colorectal Cancer (CRC) Cell Lines [7]
| Cell Line | KRAS Mutation | IC50 (nM) |
| HCT 116 | G13D | 5 |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.[9]
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Mammalian cells in culture medium
-
Test compound (this compound)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
-
Cell Plating: Seed cells in opaque-walled multiwell plates at a density determined to be within the linear range of the assay. For 96-well plates, use 100 µl of cell culture medium per well. For 384-well plates, use 25 µl per well.
-
Control Wells: Prepare control wells containing medium without cells to determine background luminescence.
-
Compound Treatment: Add the desired concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) according to the experimental design.
-
Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium in a 96-well plate).
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all experimental wells. Plot the cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
RAS Activation Assay (RAS-RBD Pulldown)
This assay is used to selectively pull down the active, GTP-bound form of RAS from cell lysates using the RAS-binding domain (RBD) of RAF1 fused to Glutathione S-transferase (GST).[11][12][13]
Materials:
-
Cell culture plates
-
Ice-cold 1X PBS
-
Lysis/Binding/Wash Buffer (e.g., from an Active Ras Pull-Down and Detection Kit)
-
Protease inhibitors
-
GST-RAF1-RBD agarose beads
-
Microcentrifuge tubes
-
Rotating wheel or rocker
-
2X SDS-PAGE sample buffer
-
SDS-PAGE equipment
-
Western blotting equipment and reagents
-
Anti-pan-RAS antibody
-
Cell Lysis:
-
For adherent cells, wash with ice-cold 1X PBS, then add ice-cold Lysis/Binding/Wash Buffer with protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells, wash with ice-cold 1X PBS, and resuspend in ice-cold Lysis/Binding/Wash Buffer with protease inhibitors.
-
-
Clarification: Incubate the lysate on ice for 5-20 minutes, then centrifuge at 16,000 x g at 4°C for 15 minutes to pellet cellular debris.
-
Lysate Normalization: Transfer the supernatant to a new tube and determine the protein concentration. Adjust the volume of each sample with Lysis/Binding/Wash Buffer to ensure equal protein amounts for the pulldown.
-
Pulldown:
-
Add an appropriate amount of GST-RAF1-RBD agarose beads to each lysate sample.
-
Incubate the tubes at 4°C for 1 hour with gentle agitation (e.g., on a rotating wheel).
-
-
Washing:
-
Pellet the beads by centrifugation at 6,000 x g for 10-30 seconds.
-
Aspirate and discard the supernatant.
-
Wash the beads three times with 0.5 mL of Lysis/Binding/Wash Buffer, pelleting the beads by centrifugation after each wash.
-
-
Elution: After the final wash, carefully remove all supernatant. Resuspend the bead pellet in 40 µL of 2X reducing SDS-PAGE sample buffer and boil for 5 minutes.
-
Western Blot Analysis: Centrifuge the samples and load the supernatant onto an SDS-PAGE gel for electrophoresis and subsequent Western blotting with an anti-pan-RAS antibody.
Western Blotting for Downstream Signaling
This protocol is for detecting the phosphorylation status of key proteins in the MAPK and PI3K-AKT signaling pathways, such as ERK and AKT.[14][15]
Materials:
-
Cell lysates prepared as in the RAS activation assay
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
Sample Preparation: Prepare cell lysates and determine protein concentration. Denature protein samples by boiling in SDS sample buffer.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): To detect total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-total-ERK).
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[16][17]
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells, potentially mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound or vehicle to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pERK).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) to assess the efficacy of the treatment.
Visualization of Pathways and Workflows
Caption: this compound inhibits the RAS signaling pathway.
Caption: Workflow for studying resistance with this compound.
Conclusion
This compound and similar pan-RAS inhibitors offer a valuable tool for researchers studying the mechanisms of resistance to targeted therapies. By effectively inhibiting all RAS isoforms, these compounds can overcome resistance driven by the activation of wild-type RAS or the presence of diverse RAS mutations. The protocols and data presented here provide a framework for utilizing this compound in preclinical studies to evaluate its efficacy, elucidate its mechanism of action, and explore its potential in combination with other anti-cancer agents to develop more durable therapeutic strategies.
References
- 1. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. biorxiv.org [biorxiv.org]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 5. promega.com [promega.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 8. ADT-1004, a promising pan-RAS inhibitor, shows efficacy in PDAC | BioWorld [bioworld.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. Ras activation assay [bio-protocol.org]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. origene.com [origene.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes: In Vitro Characterization of Pan-RAS-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rat Sarcoma (RAS) family of small GTPases, including KRAS, HRAS, and NRAS, are critical molecular switches that regulate cellular proliferation, survival, and differentiation.[1][2] Activating mutations in RAS genes are among the most prevalent drivers of human cancers, making them a key target for therapeutic intervention. Pan-RAS inhibitors, such as Pan-RAS-IN-2, are designed to target multiple RAS isoforms and mutants, offering a broad therapeutic potential.[3][4] These inhibitors typically function by interfering with the exchange of GDP for GTP, which is essential for RAS activation, or by preventing the interaction of active, GTP-bound RAS with its downstream effectors.[1][2] This document provides detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory activity and mechanism of action.
Data Presentation
The inhibitory activity of this compound and other representative pan-RAS inhibitors is summarized below. These values, primarily half-maximal inhibitory concentrations (IC50), quantify the potency of the compounds against various RAS isoforms and mutants.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | KRAS WT & Mutants (G12D, G12C, G12V, G12S, G12A, Q61H) | Not Specified | ≤ 10 nM | [3] |
| This compound | KRAS G13D | Not Specified | > 10 µM | [3] |
| BI-2852 | KRAS (in vitro) | Nucleotide Exchange Assay | 7.54 ± 1.35 µM | [5] |
| BAY-293 | KRAS (in vitro) | Nucleotide Exchange Assay | 85.08 ± 4.32 nM | [5] |
| BI-2865 | KRAS G12D | Nucleotide Exchange Assay | >100-fold weaker than MRTX-1133 | [6] |
| ADT-007 | KRAS G13D (HCT-116 cells) | Cell Growth Assay | 5 nM | [7] |
| ADT-007 | KRAS G12C (MIA PaCa-2 cells) | Cell Growth Assay | 2 nM | [7] |
| MRTX-1133 | KRAS G12D | Biochemical Activity Assay (TR-FRET) | 0.14 nM | [8][9] |
Signaling Pathway
RAS proteins are central nodes in critical signaling pathways that drive cell growth and survival. Upon activation by upstream signals, RAS-GTP binds to and activates multiple downstream effector proteins, most notably RAF kinases and PI3K. This initiates the MAPK/ERK and PI3K/AKT signaling cascades, respectively. Pan-RAS inhibitors block these pathways by preventing RAS activation or its subsequent interaction with effectors.
Caption: RAS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Important Note: RAS proteins are GTPases, not kinases. Therefore, the appropriate in vitro assay is not a traditional kinase assay that measures the transfer of a phosphate group. Instead, assays for RAS inhibitors focus on key aspects of the RAS activation cycle, such as nucleotide exchange (the release of GDP and binding of GTP) or the binding of RAS to its downstream effectors. A widely used method is the nucleotide exchange assay, often employing Time-Resolved Fluorescence Energy Transfer (TR-FRET).[8][9]
Protocol: In Vitro Nucleotide Exchange Assay (TR-FRET)
This protocol describes a method to measure the ability of this compound to inhibit the exchange of GDP for GTP on RAS proteins, a critical step in RAS activation. The assay measures the displacement of a fluorescently labeled GDP analog from the RAS protein.
1. Materials and Reagents:
-
RAS Protein: Recombinant human KRAS, HRAS, or NRAS protein (wild-type or mutant).
-
Fluorescent GDP Analog: BODIPY-FL-GDP or a similar fluorescently labeled, non-hydrolyzable GDP analog.
-
Guanine Nucleotide Exchange Factor (GEF): Recombinant SOS1 catalytic domain, which facilitates nucleotide exchange.
-
GTP: Guanosine 5'-triphosphate, unlabeled.
-
This compound: Stock solution in DMSO.
-
Assay Buffer: e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.
-
384-well, low-volume, black assay plates.
-
Plate reader capable of TR-FRET measurements.
2. Experimental Workflow Diagram:
Caption: Workflow for the in vitro nucleotide exchange assay.
3. Detailed Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤1%).
-
Prepare solutions of RAS protein, BODIPY-FL-GDP, SOS1, and GTP in assay buffer at appropriate working concentrations.
-
-
Loading RAS with Fluorescent GDP:
-
Incubate the RAS protein with a molar excess of BODIPY-FL-GDP in the absence of MgCl2 (using EDTA to chelate any residual Mg2+) to facilitate loading.
-
After incubation, add an excess of MgCl2 to lock the nucleotide in the binding pocket.
-
Remove unbound BODIPY-FL-GDP using a desalting column.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2-5 µL) of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
-
Pre-incubation:
-
Add the BODIPY-FL-GDP-loaded RAS protein to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the RAS protein.
-
-
Initiation of Exchange Reaction:
-
Prepare a solution containing both the GEF (SOS1) and a high concentration of unlabeled GTP.
-
Add this solution to all wells to start the nucleotide exchange reaction. The unlabeled GTP will compete with and displace the BODIPY-FL-GDP from the RAS protein, leading to a decrease in the FRET signal.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 30-90 minutes), protecting it from light.
-
Measure the fluorescence signal using a plate reader with appropriate excitation and emission wavelengths for the TR-FRET pair.
-
-
Data Analysis:
-
The degree of inhibition is determined by the retention of the fluorescent signal. In the presence of an effective inhibitor like this compound, nucleotide exchange is blocked, and the BODIPY-FL-GDP remains bound to RAS, resulting in a high FRET signal.
-
Calculate the percent inhibition for each concentration of this compound relative to the high (no exchange, DMSO control) and low (full exchange, no inhibitor) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This protocol provides a robust and quantitative method for assessing the in vitro activity of this compound and similar compounds, offering critical insights for drug development professionals.
References
- 1. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 2. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Pan-RAS-IN-2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Pan-RAS-IN-2" is used as a representative example for the purposes of these application notes. The experimental data presented is hypothetical but based on the observed effects of various pan-RAS inhibitors as described in the scientific literature.
Introduction
RAS proteins (HRAS, NRAS, and KRAS) are critical signaling hubs that regulate essential cellular processes, including proliferation, survival, and differentiation.[1][2] Activating mutations in RAS genes are found in approximately 30% of all human cancers, making them highly attractive targets for therapeutic intervention.[3][4] Pan-RAS inhibitors are designed to target multiple RAS isoforms, offering a broad therapeutic window against cancers driven by various RAS mutations.[4] This document provides detailed protocols for analyzing the cellular effects of a novel pan-RAS inhibitor, this compound, using flow cytometry.
Mechanism of Action
This compound is a small molecule inhibitor designed to abrogate the function of all major RAS isoforms. It is hypothesized to bind to RAS proteins, preventing their interaction with guanine nucleotide exchange factors (GEFs) and downstream effectors like RAF and PI3K.[1][2] This disruption of RAS signaling is expected to inhibit the MAPK/ERK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis in RAS-dependent cancer cells.[5][6][7]
Caption: RAS signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on various cancer cell lines.
Table 1: In Vitro Cell Growth Inhibition (IC50) of this compound
| Cell Line | Cancer Type | RAS Mutation | IC50 (nM) |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 85 |
| HCT-116 | Colorectal | KRAS G13D | 120 |
| SW620 | Colorectal | KRAS G12V | 150 |
| A549 | Lung | KRAS G12S | 200 |
| BxPC-3 | Pancreatic | KRAS Wild-Type | >10,000 |
Table 2: Effect of this compound (250 nM, 48h) on Cell Cycle Distribution
| Cell Line | % G1 Phase | % S Phase | % G2/M Phase |
| MIA PaCa-2 (Control) | 45.2 | 30.1 | 24.7 |
| MIA PaCa-2 (Treated) | 70.5 | 15.3 | 14.2 |
| HCT-116 (Control) | 50.1 | 28.5 | 21.4 |
| HCT-116 (Treated) | 75.8 | 12.1 | 12.1 |
Table 3: Induction of Apoptosis by this compound (500 nM, 72h)
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| MIA PaCa-2 (Control) | 2.1 | 1.5 | 3.6 |
| MIA PaCa-2 (Treated) | 18.4 | 10.2 | 28.6 |
| HCT-116 (Control) | 1.8 | 1.2 | 3.0 |
| HCT-116 (Treated) | 22.5 | 15.3 | 37.8 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture human cancer cell lines (e.g., MIA PaCa-2, HCT-116) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing this compound or vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Caption: Workflow for cell cycle analysis using flow cytometry.
-
Cell Preparation: Following treatment, harvest cells by trypsinization and collect them in a 15 mL conical tube.
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use a histogram of DNA content to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay by Flow Cytometry
Caption: Workflow for apoptosis analysis using flow cytometry.
-
Cell Preparation: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells once with ice-cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and PI (or another viability dye like 7-AAD) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples on a flow cytometer immediately. The analysis will distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
References
- 1. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 2. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Pan-RAS-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pan-RAS-IN-2. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Q1: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes and how can I troubleshoot this?
Inconsistent IC50 values can arise from several factors, ranging from experimental variability to the specific biological context of your system. Below is a systematic guide to help you identify and resolve the issue.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Stability and Handling | - Prepare fresh dilutions: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation. - Minimize freeze-thaw cycles: Aliquot the stock solution into single-use volumes to minimize repeated freezing and thawing. - Proper storage: Store the stock solution at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. Protect from light. - Solubility issues: this compound is soluble in DMSO. Ensure the final DMSO concentration in your cell culture medium is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). If precipitation is observed, gentle warming and sonication can aid dissolution[1]. |
| Cell Line Integrity and Culture Conditions | - Cell line authentication: Regularly perform cell line authentication (e.g., STR profiling) to ensure the identity of your cells. - Passage number: Use cells within a consistent and low passage number range for all experiments, as high passage numbers can lead to genetic drift and altered drug sensitivity. - Cell density: Optimize and standardize the initial cell seeding density to ensure cells are in the exponential growth phase during treatment. Both overly confluent and sparse cultures can lead to variable results. |
| Cyclophilin A (CYPA) Expression Levels | - CYPA is essential for activity: this compound is a molecular glue that requires Cyclophilin A (CYPA) to form a ternary complex with active RAS (RAS-GTP)[1]. - Verify CYPA expression: Check the expression level of CYPA in your cell line(s) by western blot or RT-qPCR. Low or absent CYPA expression will result in a lack of activity. - Consider CYPA knockout/knockdown controls: If possible, use CYPA knockout or knockdown cells as a negative control to confirm the CYPA-dependency of this compound in your system. |
| RAS Pathway Status | - Active RAS is required: The inhibitor targets the active, GTP-bound state of RAS. Cell lines with low levels of RAS-GTP will be less sensitive. - Downstream mutations: Cell lines with activating mutations downstream of RAS, such as in BRAF or MEK, may be insensitive to this compound as these mutations can drive signaling independently of RAS. Verify the mutational status of key pathway components in your cell lines. |
| Assay-Specific Variability | - Incubation time: Ensure a consistent and optimal incubation time with the inhibitor. - Reagent quality: Use fresh, high-quality reagents for your viability assay (e.g., CellTiter-Glo®, MTT). - Plate uniformity: Check for edge effects on your multi-well plates. Consider not using the outer wells or filling them with sterile PBS. |
Q2: I am not seeing the expected decrease in downstream RAS signaling (e.g., p-ERK levels) after treatment with this compound. What could be the reason?
A lack of downstream signaling inhibition can be due to several factors. Here's a checklist to troubleshoot this issue:
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration or Treatment Time | - Titrate the concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting p-ERK in your specific cell line. - Optimize treatment duration: Conduct a time-course experiment (e.g., 2, 6, 24 hours) to identify the optimal time point for observing maximal p-ERK inhibition. |
| Low CYPA Expression | - As mentioned in Q1, low CYPA levels will prevent the formation of the inhibitory ternary complex. Confirm CYPA expression in your cells. |
| RAS-Independent Pathway Activation | - Feedback loops: Inhibition of the RAS-RAF-MEK-ERK pathway can sometimes lead to the activation of feedback loops that reactivate signaling through other pathways (e.g., PI3K/AKT). - Bypass tracks: The presence of mutations in downstream effectors like BRAF can render the pathway independent of upstream RAS activity. |
| Experimental Technique | - Lysate preparation: Ensure rapid cell lysis on ice with protease and phosphatase inhibitors to preserve protein phosphorylation states. - Western blot procedure: Optimize your western blot protocol, including antibody concentrations and incubation times. Use a loading control (e.g., total ERK, actin) to ensure equal protein loading. |
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a molecular glue that targets RAS. It functions by forming a ternary complex with Cyclophilin A (CYPA) and the active, GTP-bound form of RAS (RAS-ON). This complex then sterically hinders the interaction between RAS and its downstream effector proteins, most notably RAF, thereby inhibiting downstream signaling pathways like the MAPK pathway[1].
Q: Is this compound effective against all RAS isoforms and mutants?
A: As a "pan-RAS" inhibitor, it is designed to be effective against multiple RAS isoforms (KRAS, NRAS, HRAS) and various oncogenic mutants. However, its efficacy is dependent on the presence of active, GTP-bound RAS and sufficient levels of CYPA in the cell.
Q: What are the known resistance mechanisms to Pan-RAS inhibitors like this compound?
A: Resistance to RAS inhibitors can occur through several mechanisms, including:
-
On-target resistance: Secondary mutations in the RAS protein that prevent the inhibitor from binding.
-
Off-target resistance: Activation of bypass signaling pathways that reactivate downstream signaling independently of the targeted RAS mutant. This can include the activation of other receptor tyrosine kinases (RTKs) or mutations in downstream components like BRAF.
-
Low CYPA expression: Since the activity of this compound is CYPA-dependent, cells with low or absent CYPA expression will be intrinsically resistant.
Q: What are the recommended storage and handling conditions for this compound?
A: For long-term storage, the solid compound should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles[1].
Quantitative Data
The following table summarizes the publicly available in vitro efficacy data for the well-characterized pan-RAS inhibitor ADT-007, which has a similar mechanism of action to this compound. This data can serve as a reference for expected potency in various cancer cell lines.
Table 1: Comparative In Vitro Efficacy of ADT-007
| Cell Line | Cancer Type | KRAS Mutation | ADT-007 IC50 (nM) | Reference |
| HCT-116 | Colorectal | G13D | 5 | [1] |
| MIA PaCa-2 | Pancreatic | G12C | 2 | [1] |
| HT-29 | Colorectal | Wild-Type | 493 | [1] |
Note: The sensitivity of cell lines to pan-RAS inhibitors is highly correlated with the levels of activated RAS-GTP.
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the dose-dependent effect of this compound on cell viability.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Carefully remove the old medium from the wells and add the medium containing the inhibitor.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of p-ERK Inhibition
This protocol assesses the inhibitor's ability to block the downstream MAPK signaling pathway.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (e.g., Thr202/Tyr204) and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane.
-
Visualize the bands using a chemiluminescence imager.
-
Quantify band intensities and normalize the p-ERK signal to the total ERK signal.
-
3. Co-Immunoprecipitation (Co-IP) to Assess RAS-RAF Interaction
This protocol can be adapted to determine if this compound disrupts the interaction between RAS and RAF.
-
Cell Lysis:
-
Treat cells with this compound or vehicle control as desired.
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against RAS (or RAF) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Run the eluates on an SDS-PAGE gel and perform a western blot as described above.
-
Probe the membrane with antibodies against RAF (if you immunoprecipitated RAS) and RAS (to confirm successful pulldown). A decrease in the co-immunoprecipitated protein in the this compound treated sample indicates disruption of the interaction.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow.
Caption: Problem-Cause-Solution Relationships.
References
Pan-RAS-IN-2 off-target effects and how to control for them
Welcome to the technical support center for Pan-RAS-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful design and interpretation of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue that targets RAS proteins. It functions by forming a ternary complex with cyclophilin A (CYPA) and the active, GTP-bound form of RAS (RAS-ON).[1][2] The formation of this complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF, thereby inhibiting downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways.[1][2] This mechanism is distinct from many other RAS inhibitors that directly bind to RAS in a competitive manner.
Q2: What is the selectivity profile of this compound?
A2: this compound is described as a pan-RAS inhibitor, suggesting it targets multiple RAS isoforms (e.g., KRAS, HRAS, NRAS). It has shown significant anti-proliferative activity in various RAS-mutant cell lines.[1][2] However, detailed public information on its selectivity against different RAS isoforms and its broader off-target profile is limited. Therefore, it is crucial for researchers to empirically determine its selectivity and potential off-target effects in their specific experimental systems.
Q3: What are the recommended positive and negative control cell lines for my experiments?
A3: To validate the on-target activity of this compound, it is essential to use a panel of cell lines with well-characterized RAS mutation statuses.
| Cell Line Type | Rationale | Examples |
| RAS-mutant (sensitive) | Express constitutively active RAS and are expected to be sensitive to this compound. | HCT-116 (KRAS G13D), MIA PaCa-2 (KRAS G12C), A549 (KRAS G12S) |
| RAS wild-type (insensitive) | Lack activating RAS mutations and should be less sensitive to the inhibitor. | HT-29 (BRAF V600E, RAS WT), BxPC-3 (RAS WT) |
| RAS-independent (insensitive) | Harbor mutations downstream of RAS (e.g., BRAF, MEK) and should be insensitive. | A375 (BRAF V600E) |
| Normal, non-transformed | To assess potential toxicity and off-target effects in non-cancerous cells. | HEK293 (RAS WT), NCM460 (normal colon) |
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO.[1] For in vivo studies, specific formulation protocols involving solvents like PEG300, Tween-80, and saline may be necessary.[1] It is crucial to prepare fresh working solutions for in vivo experiments on the day of use.[1] Stock solutions should be stored at -20°C or -80°C for long-term stability.[1] Always refer to the manufacturer's instructions for specific handling and storage conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Incomplete dissolution of the inhibitor.- Cell line heterogeneity. | - Ensure a uniform single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Vortex the inhibitor stock and working solutions thoroughly before use.- Perform regular cell line authentication and mycoplasma testing. |
| No effect on downstream signaling (p-ERK, p-AKT) | - Suboptimal inhibitor concentration or incubation time.- Cell line is insensitive (RAS-independent).- Technical issues with Western blotting. | - Perform a dose-response and time-course experiment to determine the optimal conditions.- Confirm the RAS-dependency of your cell line using positive controls (e.g., MEK inhibitor).- Include appropriate loading and pathway activation controls in your Western blots. |
| Observed cytotoxicity in RAS wild-type cells | - Potential off-target effects of this compound.- High inhibitor concentrations leading to non-specific toxicity. | - Perform off-target validation experiments (see Experimental Protocols section).- Titrate the inhibitor to the lowest effective concentration in your RAS-mutant cells. |
| Inconsistent results between experiments | - Variation in cell passage number.- Differences in serum concentration in the media.- Inconsistent inhibitor preparation. | - Use cells within a consistent and low passage number range.- Maintain a consistent serum concentration, as it can affect RAS signaling.- Prepare fresh dilutions of the inhibitor from a validated stock for each experiment. |
Experimental Protocols & Methodologies
Protocol 1: Assessing On-Target Activity using Cell Viability Assays
This protocol determines the dose-dependent effect of this compound on the proliferation of a panel of cancer cell lines.
Materials:
-
RAS-mutant and RAS wild-type cell lines
-
96-well cell culture plates
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium. A common concentration range to test is 0.01 nM to 10 µM. Include a DMSO vehicle control.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a microplate reader.
-
Normalize the data to the vehicle control (set to 100% viability) and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Validating Inhibition of Downstream RAS Signaling
This protocol assesses the ability of this compound to inhibit the phosphorylation of downstream effectors of the RAS pathway, such as MEK, ERK, and AKT.
Materials:
-
RAS-mutant cell line (e.g., HCT-116)
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (p-MEK, MEK, p-ERK, ERK, p-AKT, AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 2, 6, or 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Perform Western blotting with 20-30 µg of protein per lane.
-
Probe the membranes with the appropriate primary and secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. A reduction in the ratio of phosphorylated to total protein for ERK, MEK, and AKT indicates on-target activity.
Protocol 3: Investigating Potential Off-Target Effects
Given the limited public data on this compound's off-targets, a proactive approach to identify them is recommended.
A. Kinase Profiling:
-
Submit this compound to a commercial kinase profiling service to screen against a broad panel of kinases. This can identify potential off-target kinases that might be inhibited.
B. Cellular Thermal Shift Assay (CETSA):
-
CETSA can be used to confirm the direct binding of this compound to RAS proteins in a cellular context and can also be adapted to identify novel off-target binders.
C. Phenotypic Assays Based on Known Off-Targets of Similar Scaffolds:
-
Some inhibitors with indene scaffolds have been reported to affect tubulin polymerization and cGMP phosphodiesterase (cGMP PDE).[3][4]
-
Tubulin Polymerization Assay: Use an in vitro tubulin polymerization assay kit to assess whether this compound directly affects microtubule dynamics.
-
cGMP PDE Activity Assay: Employ a cGMP PDE activity assay to measure any inhibitory effects of this compound on this enzyme family.
-
Visualizations
Caption: Mechanism of this compound as a molecular glue.
Caption: Recommended workflow for validating this compound.
Caption: Inhibition of RAS signaling pathways by this compound.
References
Overcoming Pan-RAS-IN-2 solubility issues in aqueous buffers
Welcome to the technical support center for Pan-RAS-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on addressing solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a molecular glue that targets RAS proteins.[1][2][3] It has demonstrated significant inhibitory activity on the proliferation of RAS mutant cell lines.[1][2][3] Its mechanism involves forming a ternary complex with cyclophilin A (CYPA) and the active, GTP-bound form of RAS (RAS(ON)). This complex formation blocks the interaction between RAS and its downstream effector, RAF, thereby inhibiting downstream signaling pathways and exerting anti-tumor effects.[1][2][3]
Q2: What are the physical and chemical properties of this compound?
A2: this compound is typically a white to light yellow solid.[1][4] Its molecular formula is C46H60N8O5S, and it has a molecular weight of 837.08 g/mol .[1]
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter difficulties in dissolving this compound in aqueous buffers due to its low aqueous solubility.[5][6] The following guide provides systematic troubleshooting steps and detailed protocols to address these challenges.
Issue: this compound precipitates when preparing aqueous solutions.
Root Cause Analysis:
Poor aqueous solubility is a common characteristic of many small molecule inhibitors.[7][8] Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution.[9]
Solutions:
1. Initial Stock Solution Preparation:
-
Recommended Solvent: The primary solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][6]
-
Best Practices: Use fresh, anhydrous DMSO to avoid moisture that can impact solubility and compound stability.[6][9] To aid dissolution in DMSO, ultrasonic treatment may be necessary.[1]
2. Preparation of Working Solutions for In Vitro Assays:
For cell-based assays and other in vitro experiments requiring aqueous buffers, a step-wise dilution approach using co-solvents is recommended. Avoid direct dilution of the DMSO stock into your final aqueous buffer.[9]
Protocol 1: Using PEG300 and Tween-80
This protocol is suitable for preparing a clear solution for in vitro use.[1]
| Step | Action | Description |
| 1 | Prepare a 25.0 mg/mL stock solution of this compound in fresh DMSO. | This will be your concentrated stock. |
| 2 | To 400 µL of PEG300, add 100 µL of the 25.0 mg/mL DMSO stock solution. | Mix thoroughly until the solution is uniform. |
| 3 | Add 50 µL of Tween-80 to the mixture. | Mix again until the solution is homogeneous. |
| 4 | Add 450 µL of saline to bring the total volume to 1 mL. | This results in a final concentration of 2.5 mg/mL. |
3. General Tips for Preventing Precipitation:
-
Serial Dilutions in DMSO: Before adding to an aqueous medium, perform initial serial dilutions of your concentrated stock in DMSO.[9]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low, typically up to 0.1%, to minimize cellular toxicity. Always include a vehicle control (DMSO alone) in your experiments.[9]
-
Heating and Sonication: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can help in dissolving the compound.[1]
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[1]
-
Vortex the tube briefly to mix.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate until the solution is clear.[1]
-
Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[10]
Visual Guides
Signaling Pathway of RAS Inhibition by this compound
Caption: Mechanism of RAS pathway inhibition by this compound.
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation Issues
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 3034673-92-9 [chemicalbook.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Pan-RAS-IN-2 Toxicity In Vivo
Welcome to the technical support center for Pan-RAS-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and managing potential in vivo toxicity during preclinical evaluation of this pan-RAS inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter.
Disclaimer: this compound is a research compound, and publicly available in vivo toxicity data is limited.[1] Therefore, this guide also incorporates broader knowledge from the class of pan-RAS and kinase inhibitors to provide comprehensive support.[2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges regarding the in vivo use of this compound and similar pan-RAS inhibitors. Each point provides potential causes and actionable troubleshooting steps.
Q1: What is this compound and how does it work?
This compound is a molecular glue that targets RAS proteins.[1] It functions by forming a ternary complex with cyclophilin A (CYPA) and active RAS (RAS-GTP), which blocks the downstream binding of effector proteins like RAF. This action inhibits the RAS-RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival, thereby exerting anti-tumor effects.[1][5]
Q2: What are the expected on-target toxicities of a pan-RAS inhibitor?
Since this compound targets all RAS isoforms (KRAS, HRAS, NRAS), which are also present in normal tissues, on-target toxicities can be anticipated.[3][6][7] While pan-RAS inhibitors are designed to have a therapeutic window, inhibiting wild-type RAS in healthy cells can theoretically lead to adverse effects.[3][6] The specific toxicities can vary, but based on the role of RAS signaling, potential effects could involve tissues with high cell turnover, such as the skin, gastrointestinal tract, and hematopoietic system.
Troubleshooting & Monitoring:
-
Establish a Therapeutic Window: A critical first step is to perform a Maximum Tolerated Dose (MTD) study to define a dose range that balances efficacy and toxicity.[8][9][10]
-
Proactive Monitoring: Closely monitor animals for clinical signs associated with on-target effects, such as skin rashes, diarrhea, weight loss, and changes in blood counts.[2][11]
-
Histopathology: Conduct thorough histopathological analysis of key organs (e.g., skin, intestines, bone marrow, liver, kidney) at the end of the study to identify any tissue-level changes.[2]
Q3: My animals are experiencing significant weight loss (>15%) and lethargy. What should I do?
Significant weight loss and lethargy are common signs of toxicity in in vivo studies.[9][11]
Potential Causes & Solutions:
-
Dose is Too High: The current dose may exceed the MTD. Consider reducing the dose or adjusting the dosing schedule (e.g., intermittent vs. continuous dosing).[12]
-
Formulation Issues: The vehicle or formulation itself might be contributing to toxicity. Ensure the formulation is well-tolerated. MedchemExpress suggests two formulations for a similar compound: one with DMSO, PEG300, Tween-80, and saline, and another with DMSO and corn oil.[1] The corn oil formulation might be considered for longer dosing periods.[1]
-
Supportive Care: Provide supportive care to the animals. This can include supplemental nutrition, hydration (e.g., hydrogel packs), and maintaining a stable, stress-free environment.[13][14] Ensure easy access to food and water.
-
Humane Endpoints: If an animal's condition deteriorates and reaches a pre-defined humane endpoint (e.g., >20% weight loss, inability to access food/water), it should be euthanized to prevent suffering.[13][15]
Q4: How can I mitigate skin rashes or gastrointestinal (GI) issues like diarrhea?
These are known side effects for inhibitors of the RAS-MAPK pathway.[2]
Troubleshooting & Management:
-
Dose Adjustment: This is often the most effective strategy. A lower dose or a less frequent dosing schedule may reduce the severity of these side effects while maintaining efficacy.[12]
-
Combination Therapy: Combining the pan-RAS inhibitor with other agents at lower doses may enhance efficacy and reduce the toxicity of the single agent.[5][16] For example, combining with MEK inhibitors or chemotherapy has been explored for other RAS inhibitors.[5][6]
-
Supportive Care: For diarrhea, ensure animals remain well-hydrated. For skin issues, keep the cage environment clean to prevent infections. While topical treatments are not standard in preclinical models, maintaining good husbandry is crucial.
Q5: Can the formulation of this compound contribute to toxicity?
Yes, the formulation is a critical factor.[1] An improper or unstable formulation can lead to poor bioavailability, inconsistent exposure, and direct toxicity.
Potential Issues & Solutions:
-
Solubility: this compound is soluble in DMSO.[1] When preparing aqueous formulations for injection, ensure the compound remains in solution and does not precipitate, which could cause local irritation or emboli.
-
Vehicle Toxicity: The vehicle components (e.g., DMSO, PEG300, Tween-80) can have their own toxicities, especially at high concentrations or with chronic administration. Run a vehicle-only control group to assess this.[1]
-
Route of Administration: The chosen route (e.g., oral gavage, intravenous, intraperitoneal) can impact local and systemic toxicity. Assess the potential for local irritation at the injection site.[8]
Data Presentation: Toxicity & Dosing
The following tables provide an illustrative summary of potential toxicity findings and a sample MTD study design. Note: This data is hypothetical and intended as a template. Researchers must determine these values experimentally for this compound.
Table 1: Illustrative In Vivo Toxicity Profile of a Pan-RAS Inhibitor
| Parameter | Vehicle Control | Low Dose (e.g., 10 mg/kg) | Mid Dose (e.g., 30 mg/kg) | High Dose (e.g., 60 mg/kg) |
| Mean Body Weight Change | +5% | +2% | -8% | -18% (MTD Exceeded) |
| Clinical Observations | Normal | Normal | Mild lethargy, ruffled fur | Severe lethargy, hunched posture |
| Incidence of Diarrhea | 0/10 | 1/10 (mild) | 5/10 (moderate) | 9/10 (severe) |
| Incidence of Skin Rash | 0/10 | 0/10 | 3/10 (mild erythema) | 8/10 (moderate to severe) |
| Key Organ Histology | No findings | No significant findings | Minimal GI inflammation | Moderate GI inflammation, epidermal hyperplasia |
Table 2: Example Design for a Maximum Tolerated Dose (MTD) Study
| Group | N (Mice) | Compound | Dose (mg/kg) | Route | Dosing Schedule | Monitoring Parameters |
| 1 | 5 | Vehicle | N/A | PO/IP | Daily x 14 days | Body weight, clinical signs, food/water intake |
| 2 | 5 | This compound | 10 | PO/IP | Daily x 14 days | Body weight, clinical signs, food/water intake |
| 3 | 5 | This compound | 30 | PO/IP | Daily x 14 days | Body weight, clinical signs, food/water intake |
| 4 | 5 | This compound | 60 | PO/IP | Daily x 14 days | Body weight, clinical signs, food/water intake |
| 5 | 5 | This compound | 100 | PO/IP | Daily x 14 days | Body weight, clinical signs, food/water intake |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study
An MTD study is essential to determine the highest dose of a drug that does not cause unacceptable toxicity over a specified period.[9][10]
-
Animal Model: Select a relevant mouse strain (e.g., NCR nude, C57BL/6). Animals should be healthy and acclimated to the facility. Use both male and female mice if not otherwise specified.
-
Group Allocation: Randomly assign animals to treatment groups (typically 3-5 animals per group).[9] Include a vehicle control group and at least 3-4 dose escalation groups.
-
Compound Preparation: Prepare this compound in a sterile, appropriate vehicle (e.g., 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline).[1] Prepare fresh daily or confirm stability.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, IP injection). Dosing is typically performed daily for 7-14 days.[17]
-
Monitoring:
-
Clinical Observations: Record observations at least once daily. Note any changes in posture, activity, fur texture, and signs of pain or distress.
-
Body Weight: Measure body weight daily, just before dosing. The MTD is often defined as the dose causing approximately 10-15% mean body weight loss that is reversible, without mortality or severe clinical signs.[17]
-
Food and Water Intake: Monitor consumption as a general health indicator.
-
-
Endpoint and Analysis:
-
The study concludes after the pre-defined period (e.g., 14 days) or when humane endpoints are met.
-
Perform terminal blood collection for complete blood count (CBC) and serum chemistry analysis.
-
Conduct a full necropsy and collect key organs (liver, kidneys, spleen, heart, lungs, GI tract, skin, etc.) for histopathological examination.
-
The MTD is determined as the highest dose that does not result in mortality, >20% body weight loss, or other severe, irreversible signs of toxicity.[9]
-
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A Clinically Translatable Mouse Model for Chemotherapy-Related Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. awionline.org [awionline.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Assessing the welfare of mice used in cancer research | NC3Rs [nc3rs.org.uk]
- 16. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Addressing metabolic deactivation of Pan-RAS-IN-2 in cell lines
Welcome to the technical support center for Pan-RAS-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning the metabolic deactivation of the inhibitor in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel pan-RAS inhibitor that functions by binding to nucleotide-free RAS, preventing its activation by GTP.[1][2][3][4][5] This blockade of GTP binding effectively inhibits downstream signaling through the MAPK and AKT pathways, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[2][3][4][6] The inhibitor is potent against cancer cells with RAS mutations, regardless of the specific mutation or isoform, as well as RAS-wildtype cancer cells that have activated RAS due to upstream mutations.[1][2][3][4][6]
Q2: Why is this compound ineffective in some cell lines?
A2: The primary reason for the lack of activity of this compound in certain cell lines is metabolic deactivation.[1][2][4][5][6][7] This process is mediated by UDP-glucuronosyltransferases (UGTs), a family of enzymes that conjugate a glucuronic acid moiety to the inhibitor.[1][7] This modification, known as glucuronidation, renders the inhibitor inactive.[1][7] Cell lines with high expression of UGTs, often RAS-wildtype (RASWT) or normal cells, will rapidly deactivate the inhibitor, leading to insensitivity.[1][2][4][6][7]
Q3: Which cell lines are most sensitive to this compound?
A3: Cancer cell lines with activating mutations in RAS genes (e.g., KRAS, NRAS, HRAS) generally exhibit high sensitivity to this compound.[1][2][6] This sensitivity is often correlated with low expression of UGT enzymes.[1][2] Additionally, RASWT cancer cells with upstream mutations that lead to RAS activation are also sensitive.[1][2][3][4][6] Conversely, RASWT cells with downstream mutations in pathways like BRAF are typically insensitive.[2][3][4][6]
Q4: What is the role of activated RAS in the sensitivity to this compound?
A4: The presence of activated, GTP-bound RAS is a prerequisite for the sensitivity of cancer cells to this compound.[1][2][6] The inhibitor targets the nucleotide-free state of RAS, and its efficacy is dependent on the cell's reliance on RAS signaling for proliferation and survival.[2][6] Cell lines with low levels of activated RAS are generally insensitive to the inhibitor.[1][7]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
Issue 1: this compound shows little to no inhibition of cell growth in my chosen cell line.
Possible Cause 1: High Metabolic Deactivation. Your cell line may have high endogenous levels of UGT enzymes, leading to rapid inactivation of the inhibitor.
Troubleshooting Steps:
-
Assess UGT Expression: Check the transcriptomic or proteomic data for your cell line to determine the expression levels of UGT enzymes, particularly UGT1A10.[2] Cell lines with high UGT expression are likely to be resistant.[1][7]
-
Select a Different Cell Line: Choose a cell line known to have low UGT expression and a RAS mutation. Refer to the table below for examples of sensitive and insensitive cell lines.
-
Co-treatment with a UGT Inhibitor (Use with Caution): While not a standard protocol, exploring the use of a pan-UGT inhibitor could help to mitigate metabolic deactivation. This approach would require careful validation to account for off-target effects of the UGT inhibitor.
Possible Cause 2: Low Levels of Activated RAS. The cell line may not have a high dependency on the RAS signaling pathway for its proliferation.
Troubleshooting Steps:
-
Confirm RAS Activation Status: Perform a RAS activation assay (e.g., RAS-RBD pulldown) to determine the levels of GTP-bound RAS in your cell line.[1][8]
-
Ectopic Expression of Mutant RAS: To confirm that the lack of sensitivity is due to low activated RAS, you can transiently or stably express a constitutively active RAS mutant (e.g., KRAS G12C) in the insensitive RASWT cell line.[1] This should render the cells sensitive to this compound.
Issue 2: Inconsistent results between experimental replicates.
Possible Cause: Variability in Cell Culture Conditions. Factors such as cell confluency, passage number, and serum concentration can influence the metabolic state of the cells and their response to the inhibitor.
Troubleshooting Steps:
-
Standardize Cell Culture Protocols: Ensure that all experiments are performed with cells at a consistent confluency (e.g., 70-80%) and within a defined range of passage numbers.
-
Consistent Serum Concentration: Use the same batch and concentration of fetal bovine serum (FBS) for all experiments, as growth factors in the serum can affect RAS signaling.[1] For certain signaling studies, serum starvation followed by stimulation with a growth factor like EGF may be necessary to synchronize the cells and observe a clear effect on the RAS pathway.[2][7][8]
Data Presentation
Table 1: this compound (ADT-007) Sensitivity in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | RAS Mutation Status | UGT1A10 Expression (TPM) | IC50 (nmol/L) | Sensitivity |
| HCT-116 | Colorectal | KRAS G13D | Low | Potent | Sensitive |
| MIA PaCa-2 | Pancreatic | KRAS G12C | Low | 2 | Sensitive |
| HT-29 | Colorectal | RAS WT, BRAF V600E | High | Insensitive | Insensitive |
| BxPC-3 | Pancreatic | RAS WT | High | Insensitive | Insensitive |
Data compiled from publicly available information on ADT-007, a proxy for this compound.[1][2][8]
Experimental Protocols
Cell Viability Assay (2D Growth)
-
Cell Seeding: Plate 5 x 10³ tumor cells per well in a 96-well flat-bottom plate in triplicate.[2]
-
Drug Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).[8]
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-cRAF, p-MEK, p-ERK, p-AKT, total RAS, GAPDH).[1]
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
RAS Activation Assay (RAS-RBD Pulldown)
-
Cell Lysis: Lyse cells in a magnesium-containing lysis buffer.
-
Lysate Incubation: Incubate the cleared cell lysates with RAF-RBD (RAS Binding Domain of RAF) agarose beads to pull down GTP-bound (active) RAS.[8]
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.[8]
-
Elution and Detection: Elute the bound proteins and analyze by Western blotting using a pan-RAS or isoform-specific RAS antibody.[1][8]
Visualizations
Caption: this compound inhibits the RAS signaling pathway.
Caption: Troubleshooting workflow for this compound inactivity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Pan-RAS-IN-2 Specificity in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the specificity of Pan-RAS-IN-2 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cellular specificity of this compound?
The initial step is to compare the anti-proliferative activity of this compound across a panel of cancer cell lines with different RAS mutation statuses (e.g., various KRAS, HRAS, NRAS mutations) and a KRAS wild-type (WT) cell line.[1] This helps establish a preliminary selectivity profile. A significant difference in potency between RAS-mutant and RAS-WT cell lines is the first indicator of on-target activity.
Q2: How can I confirm that this compound is engaging RAS proteins within the cell?
Direct target engagement in live cells can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays.[2][3] CETSA measures the thermal stabilization of a target protein upon ligand binding, while NanoBRET™ assays quantify the binding affinity of a compound to a target protein in living cells.[2][3]
Q3: My this compound shows high potency in biochemical assays but is less potent in cellular assays. Why?
This discrepancy can arise from several factors, including poor cell permeability, active drug efflux by transporters, or the activation of compensatory signaling pathways in the cellular context that counteract the effect of RAS inhibition.[2]
Q4: How do I investigate downstream signaling to confirm the mechanism of action of this compound?
Western blotting is a standard method to assess the phosphorylation status of key downstream effectors of the RAS signaling pathway, such as RAF, MEK, and ERK (MAPK pathway), and AKT (PI3K pathway).[4][5][6] A specific Pan-RAS inhibitor should decrease the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) in RAS-dependent cell lines.[4][6]
Q5: What are potential off-target effects of Pan-RAS inhibitors and how can I assess them?
Off-target effects refer to the unintended interaction of an inhibitor with other proteins, particularly other kinases.[2] These can lead to misleading results or cellular toxicity.[2] A broad kinase panel screen is the most direct way to identify potential off-target kinases. Additionally, observing cellular phenotypes inconsistent with known RAS signaling should prompt an investigation into potential off-targets.[2]
Troubleshooting Guides
Problem 1: High variability in cell proliferation assay results.
-
Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or issues with compound solubility.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension and uniform seeding density across all wells.
-
Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
-
Check for compound precipitation in the media. If solubility is an issue, consider using a lower final DMSO concentration or pre-warming the media.[5]
-
Problem 2: No significant change in downstream signaling despite observed anti-proliferative effects.
-
Possible Cause: The inhibitor may have a different mechanism of action, or the timing of the endpoint is not optimal for detecting signaling changes. It's also possible the anti-proliferative effect is due to off-target activity.
-
Troubleshooting Steps:
-
Perform a time-course experiment to identify the optimal time point for observing maximal inhibition of p-ERK and p-AKT (e.g., 2, 6, 24 hours).[1][5]
-
Investigate alternative pathways that might be affected by the compound.
-
Conduct a kinase selectivity screen to identify potential off-targets that could be responsible for the observed phenotype.[2]
-
Problem 3: this compound is equally potent in RAS-mutant and RAS-wild-type cell lines.
-
Possible Cause: The observed effect may be due to off-target toxicity rather than specific RAS inhibition. Alternatively, the RAS-wild-type cell line used may have upstream mutations (e.g., in receptor tyrosine kinases) that lead to RAS pathway hyperactivation, making it sensitive to RAS inhibition.[7]
-
Troubleshooting Steps:
-
Carefully select a RAS-wild-type cell line that is not dependent on the RAS pathway for proliferation.
-
Perform a target engagement assay (e.g., CETSA) to confirm that the compound binds to RAS in both cell lines.
-
Assess the impact on downstream signaling (p-ERK, p-AKT) in both cell lines to see if the mechanism of action is consistent with RAS pathway inhibition.
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of various RAS inhibitors in different cellular assays. This data can be used as a reference for expected potencies.
Table 1: Anti-proliferative Activity (IC50) of Pan-RAS and Mutant-Specific Inhibitors
| Inhibitor | Cell Line | RAS Mutation | IC50 (nM) | Reference |
| ADT-007 (Pan-RAS) | DLD-1 | KRAS G13D | 10.1 | [8] |
| ADT-007 (Pan-RAS) | HCT-116 | KRAS G13D | 4.7 | [8] |
| MRTX1133 (KRAS G12D) | NCI-H2122 | KRAS G12D | 0.14 (Biochemical) | [9][10] |
| AMG510 (KRAS G12C) | NCI-H358 | KRAS G12C | 8.88 (Biochemical) | [9][10] |
| MRTX-1257 (KRAS G12C) | Various Lung Cancer Lines | KRAS G12C | 0.1 - 356 | [11] |
| AMG-510 (KRAS G12C) | Various Lung Cancer Lines | KRAS G12C | 0.3 - 2534 | [11] |
Table 2: Target Engagement and Downstream Signaling Inhibition
| Inhibitor | Assay Type | Cell Line | Target | EC50/IC50 (nM) | Reference |
| ADT-007 | Cellular Target Engagement | HCT-116 | KRAS | 8.5 | [12] |
| MRTX1133 | Nucleotide Exchange | - | KRAS G12D | 0.14 | [9][10] |
| AMG510 | Nucleotide Exchange | - | KRAS G12C | 8.88 | [9][10] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS/MTT)
This assay measures the dose-dependent effect of a Pan-RAS inhibitor on cell viability.[1]
Materials:
-
RAS-mutant and RAS-wild-type cancer cell lines
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS or MTT reagent
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for Downstream Signaling
This protocol assesses the inhibition of RAS downstream signaling pathways.[1][5]
Materials:
-
RAS-mutant cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound and a vehicle control for a predetermined time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: RAS Activation Assay (RBD Pulldown)
This assay selectively pulls down the active, GTP-bound form of RAS.[7][12][13]
Materials:
-
Cell lysates
-
GST-RAF-RBD (Ras-binding domain) beads
-
Wash buffer
-
Elution buffer (SDS sample buffer)
-
Pan-RAS antibody
Procedure:
-
Normalize the protein concentration of the cell lysates.
-
Incubate the lysates with GST-RAF-RBD beads for 1 hour at 4°C to pull down active RAS.
-
Wash the beads multiple times with wash buffer to remove non-specific binding.
-
Elute the bound proteins with SDS sample buffer.
-
Analyze the eluate by Western blotting using a pan-RAS antibody to detect the amount of active RAS.
Visualizations
Caption: Simplified RAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blotting to assess downstream signaling.
Caption: Troubleshooting logic for biochemical vs. cellular assay discrepancies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a Novel Pan-RAS Inhibitor in 3D Bioprinted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. cellbiolabs.com [cellbiolabs.com]
Pan-RAS-IN-2 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pan-RAS-IN-2. Given that specific experimental variability and reproducibility data for this compound are not extensively published, this guide draws upon established principles for working with small molecule inhibitors targeting the RAS signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is described as a molecular glue that targets RAS proteins. Its mechanism of action involves the formation of a ternary complex with cyclophilin A (CYPA) and RAS in its active (ON) state. This complex then blocks the interaction of RAS with its downstream effectors, such as RAF, thereby inhibiting downstream signaling and exerting anti-tumor effects.[1] It has shown significant inhibitory activity on the proliferation of cell lines with RAS mutations.[1] Another compound, referred to as pan-KRAS-IN-2, is a potent broad-spectrum inhibitor of KRAS wild-type and various mutants, including G12D, G12C, G12V, G12S, G12A, and Q61H, with IC50 values of ≤10 nM.[2][3]
Q2: I am observing significant variability in my IC50 values for this compound between experiments. What are the potential causes?
Variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:
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Cell-based factors: Inconsistencies in cell density at the time of treatment, cell passage number, and the confluency of the cells can all impact the experimental outcome.[4] It's recommended to use cells within a consistent and limited passage number range.[4]
-
Compound handling: Improper storage of this compound can lead to degradation. The compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term storage (up to 1 month).[1] Repeated freeze-thaw cycles of stock solutions should be avoided by preparing single-use aliquots.[4]
-
Assay parameters: Variations in the incubation time with the inhibitor and inconsistencies in reagent preparation can lead to fluctuating IC50 values.[4]
-
Solubility issues: If the compound precipitates out of solution, its effective concentration will be lower than intended. Ensure complete dissolution of the compound. Heating and/or sonication may be used to aid dissolution.[1]
Q3: My this compound is not showing the expected level of inhibition on my cancer cell line. What should I check?
-
Cell line sensitivity: Confirm that your cell line is dependent on the RAS pathway for proliferation. Cell lines with mutations downstream of RAS (e.g., BRAF mutations) may be insensitive to RAS inhibition.[5]
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Compound activity: Ensure that the compound has been stored correctly and that fresh dilutions are prepared for each experiment.[4]
-
Experimental controls: Include appropriate positive and negative controls in your experiment to validate your assay.
-
Off-target effects: Unintended interactions of the inhibitor with other cellular proteins can sometimes lead to unexpected results.[6] Consider using a secondary, structurally distinct pan-RAS inhibitor to confirm that the observed phenotype is due to on-target inhibition.[6]
Q4: How can I minimize the "edge effect" in my 96-well plate assays?
The "edge effect," where wells on the perimeter of a microplate behave differently, is often due to increased evaporation. To mitigate this, you can:
-
Avoid using the outer wells of the plate.
-
Fill the outer wells with sterile PBS or media to help maintain humidity.
-
Ensure proper and uniform sealing of the plate.
Troubleshooting Guides
Guide 1: Inconsistent Western Blot Results for RAS Pathway Activation
Problem: Variability in the levels of phosphorylated ERK (p-ERK) or other downstream targets after treatment with this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lysis Buffer | Ensure the lysis buffer contains appropriate phosphatase and protease inhibitors to preserve protein phosphorylation states. |
| Inconsistent Treatment Times | Adhere to a strict and consistent incubation time with this compound for all experiments. |
| Variable Protein Loading | Quantify total protein concentration in each lysate and ensure equal loading across all lanes of the gel. Use a loading control (e.g., GAPDH, β-actin) to confirm equal loading. |
| Antibody Issues | Use validated antibodies for p-ERK, total ERK, and other pathway components. Titrate antibody concentrations to optimize signal-to-noise ratio. |
Guide 2: Poor Reproducibility in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Problem: High standard deviations and lack of reproducibility in cell viability data.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette to dispense cells evenly across the plate.[4] |
| Incomplete Compound Solubilization | Visually inspect the compound dilutions to ensure there is no precipitation. If precipitation occurs, try gentle heating or sonication to aid dissolution.[1] |
| Interference with Assay Reagents | Some compounds can interfere with the chemistry of viability assays. Run a control with the compound in cell-free media to check for direct effects on the assay reagents. |
| Inconsistent Incubation Times | Use a precise timer for both the compound treatment and the incubation with the viability assay reagent. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
This table provides a template for presenting quantitative data on the inhibitory effects of this compound. Note: The following data is hypothetical and for illustrative purposes only.
| Cell Line | Cancer Type | RAS Mutation | IC50 (nM) |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 8.5 |
| HCT-116 | Colorectal | KRAS G13D | >10,000 |
| A549 | Lung | KRAS G12S | 9.2 |
| SW480 | Colorectal | KRAS G12V | 7.8 |
| NCI-H1792 | Lung | KRAS Q61H | 6.5 |
Data adapted from publicly available information on pan-KRAS inhibitors for illustrative purposes.[3]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (e.g., DMSO at the same concentration as the highest inhibitor dose).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
Protocol 2: Western Blotting for RAS Pathway Analysis
This protocol details the steps to analyze the phosphorylation status of key proteins in the RAS signaling cascade.
-
Cell Lysis:
-
Plate and treat cells with this compound as you would for a cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and add lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-ERK, anti-total-ERK, anti-RAS) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: The RAS signaling pathway and the inhibitory mechanism of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: A logical diagram for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adjusting Pan-RAS-IN-2 treatment duration for optimal effect
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the treatment duration of Pan-RAS-IN-2 for maximal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting treatment duration for this compound in cell culture experiments?
A1: For initial experiments, a treatment duration of 24 to 72 hours is recommended.[1] This time frame is generally sufficient to observe significant effects on cell proliferation and signaling pathways in RAS-mutant cell lines. However, the optimal duration can vary depending on the cell line and experimental endpoint.
Q2: How do I determine the optimal treatment duration for my specific cell line?
A2: To determine the optimal treatment duration, a time-course experiment is essential. This involves treating your cells with a fixed concentration of this compound and harvesting them at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). Analyze key downstream biomarkers at each time point to identify the duration that yields the most significant and sustained inhibition of RAS signaling.
Q3: What are the key biomarkers to monitor for assessing the effect of this compound over time?
A3: The primary biomarkers to monitor are phosphorylated levels of proteins in the MAPK and PI3K/AKT signaling pathways, which are downstream of RAS. Key proteins to analyze via Western blot or other methods include phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT). A significant and sustained decrease in the levels of these phosphoproteins indicates effective RAS pathway inhibition. Some studies have shown a nadir of inhibition of phospho-AKT between 30 minutes and 1 hour of treatment.[2]
Q4: Should I expect the inhibitory effect of this compound to change over a longer treatment course?
A4: It is possible to observe a rebound in signaling pathway activity over time, even in the continued presence of the inhibitor.[2] This can be due to cellular feedback mechanisms or the development of resistance. Monitoring biomarkers over an extended time course will help you identify if and when such a rebound occurs in your model system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant inhibition of p-ERK or p-AKT is observed at 24 hours. | The chosen time point may be too early or too late to observe the peak effect. The concentration of this compound may be too low. | Perform a time-course experiment with sample collection at earlier (e.g., 2, 4, 8, 12 hours) and later time points. Also, consider performing a dose-response experiment to ensure an effective concentration of this compound is being used. |
| Initial inhibition of downstream signaling is observed, but the effect diminishes at later time points (e.g., 48 or 72 hours). | This could indicate the activation of feedback loops that reactivate the pathway or the development of adaptive resistance. | Analyze earlier time points to determine the window of maximal inhibition. Consider combination therapies to overcome resistance. For example, combining RAS inhibitors with PI3K inhibitors has been shown to overcome resistance in some models. |
| High levels of cell death are observed at the intended time point, complicating downstream analysis. | The treatment duration may be too long, leading to excessive cytotoxicity that can confound the analysis of signaling pathways. | Harvest cells at earlier time points for biomarker analysis before widespread cell death occurs. Consider using a lower concentration of this compound for longer incubation periods. |
| Variability in results between replicate experiments. | Inconsistent cell seeding density or variations in the timing of drug addition and sample harvesting. | Standardize your experimental protocol, ensuring consistent cell plating densities and precise timing for all steps. Ideally, the duration of the drug treatment should allow for at least two cell divisions in the control group.[3] |
Experimental Protocols
Time-Course Analysis of this compound Activity
This protocol outlines a general method for determining the optimal treatment duration of this compound by analyzing downstream signaling pathways.
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Cell Seeding: Plate the cancer cell line of interest in multi-well plates at a density that allows for logarithmic growth throughout the planned experiment duration.
-
Drug Treatment: After allowing the cells to adhere and resume growth (typically 24 hours), treat the cells with a predetermined concentration of this compound (e.g., the IC50 value). Include a vehicle-treated control (e.g., DMSO).
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Time-Point Harvesting: Harvest cell lysates at various time points after drug addition. Recommended time points include 0, 2, 6, 12, 24, 48, and 72 hours.
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Western Blot Analysis: Perform Western blot analysis on the cell lysates to determine the phosphorylation status of key downstream effectors of RAS, such as ERK (p-ERK) and AKT (p-AKT). Use antibodies specific to the phosphorylated forms of these proteins and total protein levels as loading controls.
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Densitometry: Quantify the band intensities from the Western blots to determine the relative change in protein phosphorylation at each time point compared to the vehicle-treated control.
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Data Analysis: Plot the relative phosphorylation levels against time to visualize the kinetics of pathway inhibition and identify the duration of maximal and sustained response.
Visualizations
References
Dealing with Pan-RAS-IN-2 precipitation in stock solutions
Welcome to the technical support center for Pan-RAS-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments, with a focus on preventing and addressing precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 100 mg/mL (119.46 mM).[1] It is important to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly decrease the solubility of the product.[1]
Q3: My this compound stock solution has precipitated. What should I do?
A3: If you observe precipitation in your this compound stock solution, you can try to redissolve the compound by gently warming the vial and/or using sonication.[1] For a detailed step-by-step guide, please refer to the Troubleshooting section below.
Q4: How can I prevent this compound from precipitating when I dilute it in an aqueous buffer or cell culture medium?
A4: Precipitation upon dilution in aqueous solutions is often due to "solvent shock." To prevent this, it is recommended to first make intermediate serial dilutions of your concentrated DMSO stock solution in DMSO before adding it to your aqueous medium. This gradual dilution helps to keep the compound in solution.
Q5: What is the mechanism of action of this compound?
A5: this compound is a molecular glue that targets RAS proteins. It functions by forming a ternary complex with Cyclophilin A (CYPA) and the active, GTP-bound form of RAS (RAS(ON)). This complex formation blocks the interaction of RAS with its downstream effectors, such as RAF, thereby inhibiting downstream signaling pathways and exerting anti-tumor effects.[1][3]
Troubleshooting Guide: Dealing with this compound Precipitation
This guide provides a step-by-step approach to address precipitation in your this compound stock solutions.
Visualizing the Troubleshooting Workflow
References
Technical Support Center: Pan-RAS-IN-2 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pan-RAS-IN-2 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in our IC50 values for this compound across different experimental runs. What are the potential causes and how can we troubleshoot this?
A1: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability. Here is a breakdown of potential causes and solutions:
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Cell Line Integrity and Passage Number:
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Problem: Cancer cell lines can exhibit genetic and phenotypic drift over time and with increasing passage numbers, altering their sensitivity to inhibitors.
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Troubleshooting:
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Always use cell lines from a reputable source (e.g., ATCC).
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Perform cell line authentication (e.g., STR profiling) to confirm identity.
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Use cells within a consistent and low passage number range for all experiments.
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Thaw a fresh vial of low-passage cells after a defined number of passages.[1]
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-
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Seeding Density and Confluency:
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Problem: Cell density at the time of treatment can significantly impact drug response. Overly confluent or sparse cultures can lead to inconsistent results.[1]
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Troubleshooting:
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Assay Format and Reagents:
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Problem: Different cell viability assays (e.g., MTS, CellTiter-Glo) have different mechanisms and sensitivities. Reagent quality and preparation can also introduce variability.
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Troubleshooting:
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Be consistent with your chosen assay format.
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Ensure all reagents are properly stored and within their expiration dates.
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Prepare fresh dilutions of this compound for each experiment from a validated stock solution. This compound is a molecular glue that can form ternary complexes with cyclophilin A (CYPA) and RAS (ON) proteins.[2]
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Q2: We are seeing variable inhibition of downstream signaling molecules like pERK and pAKT in our Western blots after treatment with this compound. Why is this happening?
A2: Inconsistent downstream signaling can be due to several biological and technical factors. Pan-RAS inhibitors like ADT-007 have been shown to block MAPK/AKT signaling.[3][4][5]
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Biological Factors:
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Feedback Loops: Inhibition of the RAS pathway can lead to feedback reactivation of upstream signaling, such as through receptor tyrosine kinases (RTKs).[6][7]
-
Cellular Context: The specific genetic background of the cell line, including co-occurring mutations, can influence the signaling response.
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Compensatory Signaling: Other RAS isoforms (HRAS, NRAS) might be activated, compensating for the inhibition of the target RAS mutant, a scenario that pan-RAS inhibitors aim to overcome.[7][8]
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-
Technical Factors:
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Timing of Lysate Collection: The kinetics of signaling inhibition and potential reactivation can be dynamic.
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Lysate Preparation: Inadequate inhibition of phosphatases and proteases during lysate preparation can lead to degradation or dephosphorylation of target proteins.
-
Western Blotting Technique: Inconsistent protein loading, transfer efficiency, and antibody quality can all contribute to variability.
-
-
Troubleshooting:
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Time-Course Experiments: Perform time-course experiments to assess the dynamics of signaling inhibition and potential reactivation.[1]
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Serum Starvation: Consider serum-starving cells before inhibitor treatment and subsequent stimulation with a growth factor (e.g., EGF) to synchronize the signaling response.[9]
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Proper Controls: Include appropriate controls, such as a vehicle-treated control and a positive control (e.g., a known MEK inhibitor for pERK).
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Optimize Protocols: Ensure lysis buffers contain fresh protease and phosphatase inhibitors. Perform a protein concentration assay (e.g., BCA) to ensure equal loading.[1]
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Key Control Experiments
To ensure the specificity and on-target activity of this compound, the following control experiments are recommended:
| Experiment | Purpose | Expected Outcome with this compound |
| Cell Viability in RAS-WT vs. RAS-Mutant Cell Lines | To demonstrate selectivity for cells dependent on RAS signaling. | Significantly lower IC50 in RAS-mutant cell lines compared to RAS wild-type (WT) cell lines.[3] |
| Cell Viability in Cell Lines with Downstream Mutations (e.g., BRAF, MEK) | To confirm that the inhibitor acts upstream of these mutations. | Little to no effect on the viability of cell lines with activating mutations downstream of RAS, as their growth is independent of RAS activity.[3] |
| RAS-RBD Pulldown Assay | To directly measure the levels of active, GTP-bound RAS. | A dose-dependent decrease in the amount of GTP-bound RAS pulled down by the RAF1-RBD (RAS-binding domain).[5][10] |
| Western Blot for Downstream Effectors (pERK, pAKT) | To confirm inhibition of the canonical RAS signaling pathways. | A dose-dependent decrease in the phosphorylation of ERK and AKT.[11][12] |
| Cellular Thermal Shift Assay (CETSA) | To confirm direct binding of this compound to the RAS protein in a cellular context. | Increased thermal stability of the RAS protein in the presence of this compound.[10] |
| Use of a structurally related but inactive compound | To control for off-target effects of the chemical scaffold. | The inactive compound should not affect cell viability or RAS signaling. |
| Rescue Experiments | To confirm that the observed phenotype is due to RAS inhibition. | Expression of a drug-resistant RAS mutant should rescue the anti-proliferative effects of the inhibitor. |
Experimental Protocols
Western Blot for Downstream Signaling
Objective: To quantify the inhibition of RAS downstream signaling by measuring the phosphorylation status of key effector proteins, ERK and AKT.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MIA PaCa-2, HCT-116) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).[11]
-
Cell Lysis:
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Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant and determine the protein concentration using a BCA assay.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, total ERK, pAKT, total AKT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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RAS-RBD Pulldown Assay
Objective: To specifically measure the amount of active, GTP-bound RAS in cells following treatment with this compound.
Protocol:
-
Cell Treatment and Lysis: Treat and lyse cells as described in the Western blot protocol.
-
Pulldown:
-
Normalize the protein concentration of the cell lysates.
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Incubate 200-500 µg of whole-cell lysate with GST-RAF-RBD (RAS-binding domain of RAF) bound to glutathione agarose beads at 4°C for 1 hour with gentle rotation.[5]
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Collect the beads by centrifugation at 6,000 rpm for 30 seconds at 4°C.[5]
-
Wash the beads three times with lysis buffer.[5]
-
-
Elution and Detection:
-
Elute the bound proteins by adding SDS sample buffer and boiling.
-
Analyze the eluted proteins by Western blotting using a pan-RAS antibody or isoform-specific RAS antibodies.[5]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of RAS: proven and potential vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Impact of serum concentration on Pan-RAS-IN-2 efficacy
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers using Pan-RAS-IN-2. The content is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a particular focus on the impact of serum concentration on the inhibitor's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue that functions by forming a ternary complex with Cyclophilin A (CYPA) and the active, GTP-bound form of RAS proteins. This complex formation sterically hinders the interaction of RAS with its downstream effectors, most notably RAF kinases, thereby inhibiting the MAPK/ERK and PI3K/AKT signaling pathways. This leads to a reduction in cancer cell proliferation and survival.
Q2: Why is the serum concentration in my cell culture media important for this compound's efficacy?
A2: Serum contains a high concentration of proteins, particularly albumin, which can bind to small molecule inhibitors like this compound. This binding sequesters the inhibitor, reducing its free concentration and availability to enter the cells and engage with its target. Consequently, higher serum concentrations can lead to a decrease in the apparent potency (higher IC50) of this compound. For some pan-RAS inhibitors, a notable increase in drug sensitivity has been observed in cells cultured in low serum conditions compared to normal serum conditions.[1]
Q3: Which downstream signaling pathways are affected by this compound?
A3: this compound primarily inhibits the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT signaling pathways.[2][3][4] By preventing the binding of RAF to RAS, it blocks the entire MAPK cascade. Inhibition of the PI3K/AKT pathway also occurs, impacting cell survival and proliferation.
Q4: Can this compound be used for all types of RAS mutations?
A4: As a pan-RAS inhibitor, this compound is designed to be effective against various RAS isoforms (KRAS, HRAS, NRAS) and is largely independent of the specific mutation, as it targets the active GTP-bound state.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitory effect of this compound on cell viability. | High Serum Concentration: Serum proteins bind to the inhibitor, reducing its effective concentration. | 1. Reduce Serum Concentration: Perform experiments in reduced serum (e.g., 0.5-2% FBS) or serum-free media. Note that cell growth characteristics may change, so allow for an adaptation period. 2. Increase Inhibitor Concentration: If reducing serum is not feasible, a higher concentration of this compound may be required to achieve the desired effect. Perform a dose-response curve to determine the optimal concentration under your specific serum conditions. 3. Wash cells before adding inhibitor: Wash cell monolayers with PBS before adding serum-free or low-serum media containing the inhibitor to remove residual serum proteins. |
| Incorrect Drug Preparation: The inhibitor may have precipitated out of solution. | Ensure the inhibitor is fully dissolved according to the manufacturer's instructions. Sonication or gentle warming may be necessary. Prepare fresh dilutions for each experiment. | |
| Cell Line Insensitivity: The cell line may not be dependent on RAS signaling for survival. | Confirm that your cell line harbors a RAS mutation and is dependent on the RAS pathway. This can be checked by assessing the baseline levels of activated RAS (GTP-RAS) and the phosphorylation status of downstream effectors like ERK and AKT. | |
| Inconsistent results between experiments. | Variability in Serum Batches: Different lots of fetal bovine serum (FBS) can have varying protein compositions. | 1. Use a Single Lot of Serum: For a series of related experiments, use the same lot of FBS to minimize variability. 2. Characterize New Serum Lots: When switching to a new lot of FBS, it is advisable to re-run key experiments to ensure consistency. |
| Cell Passage Number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. | Use cells within a consistent and low passage number range for all experiments. | |
| No change in downstream signaling (p-ERK, p-AKT) upon treatment. | Insufficient Incubation Time: The inhibitor may not have had enough time to exert its effect. | Perform a time-course experiment (e.g., 2, 6, 24 hours) to determine the optimal incubation time for observing changes in downstream signaling. |
| Sub-optimal Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively block the pathway. | Use a concentration of this compound that is at least 10-fold above the IC50 value determined in your cell viability assays. | |
| Technical Issues with Western Blotting: Problems with antibody quality, protein transfer, or detection can lead to inaccurate results. | Ensure your western blot protocol is optimized. Use validated antibodies and appropriate controls. |
Quantitative Data
The following table provides representative data on how serum concentration can affect the efficacy of pan-RAS inhibitors. Please note that this data is based on studies of pan-KRAS inhibitors with a similar mechanism of action and may not be directly representative of this compound. It is always recommended to perform a dose-response experiment under your specific conditions.
Table 1: Representative Impact of Serum Concentration on Pan-RAS Inhibitor IC50
| Cell Line (RAS mutation) | Serum Concentration | Representative IC50 (µM) | Fold Change in Potency (vs. Normal Serum) | Reference |
| PDAC Cell Line (KRAS G12D) | 10% FBS (Normal) | ~5.0 | 1x | [1] |
| PDAC Cell Line (KRAS G12D) | 2% FBS (Low) | ~1.0 | 5x | [1] |
This table is illustrative and based on findings for the pan-KRAS inhibitor BAY-293. A similar trend of increased potency in lower serum is expected for this compound.
Experimental Protocols
Cell Viability Assay (MTS/MTT) to Assess Impact of Serum
Objective: To determine the effect of different serum concentrations on the IC50 value of this compound.
Materials:
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RAS-mutant cancer cell line of interest
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Complete growth medium (e.g., DMEM with 10% FBS)
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Reduced serum medium (e.g., DMEM with 2% FBS)
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Serum-free medium (e.g., DMEM)
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This compound stock solution (in DMSO)
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MTS or MTT reagent
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96-well plates
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Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (typically 3,000-5,000 cells/well). Allow cells to adhere overnight in complete growth medium.
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Serum Starvation (Optional but Recommended): After adherence, gently wash the cells with PBS and replace the complete medium with serum-free or low-serum medium for 12-24 hours. This step helps to synchronize the cells and reduce the baseline activation of the RAS pathway.
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Inhibitor Treatment: Prepare serial dilutions of this compound in media with different serum concentrations (e.g., 10%, 2%, 0.5%). Remove the medium from the wells and add 100 µL of the media containing the various inhibitor concentrations. Include a vehicle control (DMSO) for each serum condition.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
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MTS/MTT Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Normalize the data to the vehicle control for each serum condition and plot the dose-response curves to determine the IC50 values.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of ERK and AKT under different serum conditions.
Materials:
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RAS-mutant cancer cell line
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6-well plates
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Media with varying serum concentrations
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This compound
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RIPA lysis buffer with protease and phosphatase inhibitors
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Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
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Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound or vehicle control in media with the desired serum concentration for the predetermined optimal time.
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Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
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Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound Mechanism of Action on the RAS Signaling Pathway.
Caption: Workflow for Assessing Serum Impact on this compound Efficacy.
References
- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of KRAS, MEK and PI3K Demonstrate Synergistic Anti-Tumor Effects in Pancreatic Ductal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding artifacts in biochemical assays with Pan-RAS-IN-2
Welcome to the technical support center for Pan-RAS-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in biochemical assays and to help troubleshoot potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pan-RAS inhibitor that functions as a "molecular glue." It induces the formation of a ternary complex between cyclophilin A (CYPA) and RAS proteins in their active, GTP-bound state. This complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF kinases, thereby inhibiting downstream signaling pathways like the MAPK/ERK pathway.[1]
Q2: What are the key differences between this compound and other pan-RAS inhibitors?
A2: While many pan-RAS inhibitors function by directly binding to RAS and preventing nucleotide exchange (the switch from inactive GDP-bound to active GTP-bound state), this compound acts on the active GTP-bound RAS. Its "molecular glue" mechanism of stabilizing a complex with another protein (CYPA) is a distinct mode of action.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to six months or at -20°C for up to one month.[1] To avoid degradation, it is advisable to prevent repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: I am observing precipitation of this compound when I add it to my aqueous assay buffer. What can I do?
A4: Precipitation in aqueous solutions is a common issue with hydrophobic small molecules. Here are some steps to troubleshoot this:
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Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to maintain compound solubility without causing solvent-induced artifacts.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
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Pre-warming: Gently warm your assay buffer to the experimental temperature before adding the compound.
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Sonication: Brief sonication of the diluted compound in the assay buffer can help to redissolve small precipitates.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Compound precipitation. 2. Variability in cell health or density. 3. Degradation of this compound. | 1. Refer to the solubility troubleshooting steps in the FAQs. 2. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. 3. Use freshly prepared dilutions from a properly stored stock solution. |
| High background signal in RAS activity assays (e.g., RAS-RBD pulldown) | 1. Incomplete cell lysis. 2. Non-specific binding to beads. 3. Insufficient washing. | 1. Ensure complete cell lysis by using an appropriate lysis buffer and mechanical disruption if necessary. 2. Pre-clear the cell lysate with beads before adding the RAS-binding domain (RBD) beads. 3. Increase the number and stringency of wash steps after the pulldown. |
| No effect or reduced potency of this compound in cellular assays | 1. Low expression of Cyclophilin A (CYPA) in the cell line. 2. Cell line is not dependent on RAS signaling. 3. Rapid metabolic deactivation of the compound. | 1. Verify the expression level of CYPA in your cell line via Western blot or qPCR. The mechanism of this compound is dependent on CYPA. 2. Confirm that the cell line's proliferation is driven by RAS signaling. 3. While not specifically reported for this compound, some pan-RAS inhibitors can be deactivated by glucuronidation.[2] Consider using cell lines with known metabolic profiles. |
| Unexpected off-target effects | Potential interaction with other cellular components. | While specific off-target effects for this compound are not well-documented, it is good practice to include appropriate controls, such as testing the effect of the vehicle (DMSO) alone and using a structurally unrelated pan-RAS inhibitor as a comparator. |
Experimental Protocols
RAS Activation (GTP-RAS Pulldown) Assay
This assay is used to measure the levels of active, GTP-bound RAS in cells treated with this compound.
Materials:
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Cells of interest
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This compound
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Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
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RAS-Binding Domain (RBD) of RAF1 fused to GST and coupled to agarose beads
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Wash Buffer (Lysis buffer without protease/phosphatase inhibitors)
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SDS-PAGE loading buffer
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Anti-pan-RAS antibody
Procedure:
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Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
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Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
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Protein Quantification: Determine the protein concentration of each lysate.
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Pulldown: Incubate equal amounts of protein lysate with GST-RAF1-RBD agarose beads to pull down active RAS.
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Washing: Wash the beads multiple times with Wash Buffer to remove non-specific binders.
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Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
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Western Blotting: Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-pan-RAS antibody to detect the amount of active RAS.
Signaling Pathway Analysis (Western Blot)
This method assesses the effect of this compound on downstream signaling pathways.
Procedure:
-
Cell Treatment and Lysis: Treat and lyse cells as described in the RAS Activation Assay protocol.
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Protein Quantification: Normalize protein concentrations of the lysates.
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SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT) followed by appropriate HRP-conjugated secondary antibodies.
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Detection: Visualize protein bands using a chemiluminescence detection system.
Visualizations
Caption: Mechanism of this compound action.
Caption: General workflow for biochemical assays.
Caption: Troubleshooting logic for inconsistent results.
References
Validation & Comparative
Pan-RAS Inhibitors: A Comparative Guide for Researchers
In the landscape of oncology drug discovery, the direct inhibition of RAS proteins, long considered an "undruggable" target, has become a central focus. The emergence of pan-RAS inhibitors, compounds designed to target multiple RAS isoforms and mutants, offers a promising strategy to overcome the challenges of RAS-driven cancers. This guide provides a comparative analysis of Pan-RAS-IN-2 and other notable pan-RAS inhibitors, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and relevant signaling pathways.
Mechanism of Action: Diverse Strategies to Inhibit a Central Oncogene
Pan-RAS inhibitors employ distinct mechanisms to disrupt RAS signaling. This compound, a compound developed by Novartis, functions as a molecular glue. It facilitates the formation of a ternary complex between cyclophilin A (CYPA) and the RAS protein, which in turn blocks the interaction of RAS with its downstream effector, RAF[1]. This novel mechanism contrasts with other pan-RAS inhibitors that directly bind to RAS to impede its function.
For instance, ADT-007 binds to nucleotide-free RAS, preventing the loading of GTP and subsequent activation of downstream signaling pathways such as the MAPK/AKT pathway[2]. Others, like BI-2852 and the non-covalent inhibitor cmp4 , target the Switch I/II pocket of RAS, interfering with effector binding and nucleotide exchange[3]. BAY-293 disrupts the interaction between KRAS and the guanine nucleotide exchange factor SOS1, thereby inhibiting RAS activation. RMC-6236 , a clinical-stage inhibitor, also operates through a tri-complex mechanism involving cyclophilin A to inhibit the active, GTP-bound state of RAS[4][5].
Comparative Efficacy of Pan-RAS Inhibitors
The following tables summarize the in vitro efficacy of this compound and other pan-RAS inhibitors across various cancer cell lines. It is important to note that direct comparisons of potency should be made with caution due to variations in experimental conditions between studies.
Table 1: In Vitro Potency (GI₅₀/IC₅₀) of Pan-RAS Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | RAS Mutation | GI₅₀/IC₅₀ | Reference |
| This compound (Novartis Cpd 112) | NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | 401 µM | [1] |
| NCI-H2122 | Non-Small Cell Lung Cancer | KRAS G12C | 1390 µM | [1] | |
| Panc 02.03 | Pancreatic Cancer | KRAS G12D | 3590 µM | [1] | |
| ADT-007 | HCT-116 | Colorectal Cancer | KRAS G13D | 5 nM | [6] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 2 nM | [6] | |
| Multiple Myeloma Cell Lines | Multiple Myeloma | KRAS/NRAS mutants | 0.76 - 12 nM | [7] | |
| BAY-293 | K-562 | Chronic Myelogenous Leukemia | WT KRAS | 1090 nM | [8] |
| MOLM-13 | Acute Myeloid Leukemia | WT KRAS | 995 nM | [8] | |
| NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | 3480 nM | [8] | |
| Calu-1 | Non-Small Cell Lung Cancer | KRAS G12C | 3190 nM | [8] | |
| PDAC Cell Lines | Pancreatic Cancer | KRAS mutants | 0.95 - 6.64 µM | [9] | |
| BI-2852 | NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | 6.7 µM (soft agar) | [10] |
| NSCLC Cell Lines | Non-Small Cell Lung Cancer | KRAS mutants | 4.63 - >100 µM | [9] | |
| PDAC Cell Lines | Pancreatic Cancer | KRAS mutants | 18.83 - >100 µM | [9] | |
| RMC-6236 | HPAC | Pancreatic Cancer | KRAS G12D | 1-27 nM (CTG assay) | |
| Capan-2 | Pancreatic Cancer | KRAS G12V | 1-27 nM (CTG assay) |
Table 2: Binding Affinity of this compound
| Parameter | Value | Assay | Reference |
| K_D_ (binary complex with CypA) | 13.2 nM | SPR | [1] |
| K_D_ (ternary complex with KRAS G12C and CypA) | 2 nM | SPR | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism and efficacy of these inhibitors, it is crucial to visualize the targeted signaling pathway and the experimental procedures used for their evaluation.
Caption: The RAS signaling pathway and points of intervention by various pan-RAS inhibitors.
Caption: Mechanism of action of this compound as a molecular glue.
Caption: General experimental workflow for evaluating pan-RAS inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of pan-RAS inhibitors on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the pan-RAS inhibitor or vehicle control (DMSO) for 72 hours.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, incubate to induce cell lysis, and measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot a dose-response curve to calculate the GI₅₀ or IC₅₀ value.
RAS-GTP Pulldown Assay
This assay measures the levels of active, GTP-bound RAS in cells.
-
Cell Lysis: Treat cells with the pan-RAS inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Affinity Precipitation: Incubate cell lysates with a GST-fusion protein of the RAS-binding domain (RBD) of RAF1 bound to glutathione agarose beads to specifically pull down active RAS.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the levels of GTP-bound RAS by Western blotting using a pan-RAS or isoform-specific RAS antibody.
Western Blotting for Downstream Signaling
This method assesses the inhibition of downstream signaling pathways.
-
Protein Extraction: Treat cells with the pan-RAS inhibitor and extract total protein using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of signaling inhibition.
Conclusion
The field of pan-RAS inhibition is rapidly evolving, with a variety of compounds demonstrating promising preclinical activity through diverse mechanisms of action. This compound represents a novel approach as a molecular glue, though its reported in vitro potency in the micromolar range warrants further investigation to understand its full therapeutic potential compared to the nanomolar efficacy of other pan-RAS inhibitors like ADT-007 and RMC-6236. The data and protocols presented in this guide are intended to provide researchers with a valuable resource for comparing these inhibitors and designing future experiments to further elucidate their therapeutic potential in RAS-driven cancers.
References
- 1. Novartis discloses pan-RAS inhibitors | BioWorld [bioworld.com]
- 2. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. Intense Competition and Innovative Developments in the Pan-KRAS Inhibitor Market [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2023244599A1 - Pan-kras inhibitors - Google Patents [patents.google.com]
- 7. biorxiv.org [biorxiv.org]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. ir.immuneering.com [ir.immuneering.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Pan-RAS Inhibitors: ADT-007 and Pan-RAS-IN-2
In the landscape of oncology research, the development of inhibitors targeting the RAS family of oncoproteins, long considered "undruggable," represents a significant therapeutic advancement. This guide provides a comparative overview of two such inhibitors: ADT-007 and Pan-RAS-IN-2. While substantial preclinical data are available for ADT-007, allowing for a detailed efficacy analysis, publicly accessible quantitative data for this compound is limited. Therefore, this guide will focus on a comprehensive review of ADT-007's efficacy, complemented by a description of this compound's distinct mechanism of action.
Overview of Pan-RAS Inhibition
RAS proteins (KRAS, NRAS, and HRAS) are small GTPases that function as molecular switches in signaling pathways controlling cell growth, proliferation, and survival.[1] Activating mutations in RAS genes are among the most common drivers of human cancers, making pan-RAS inhibitors—those that target multiple RAS isoforms and mutants—a highly sought-after therapeutic strategy.[2]
ADT-007: A Novel Pan-RAS Inhibitor with a Unique Mechanism
ADT-007 is a novel, potent, and selective pan-RAS inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[3][4][5] It exhibits a unique mechanism of action, binding to nucleotide-free RAS to block the loading of GTP, thereby preventing RAS activation and downstream signaling through the MAPK and PI3K/AKT pathways.[4][6][7] This action leads to mitotic arrest and apoptosis in cancer cells harboring RAS mutations or hyperactivated wild-type RAS.[4][5]
Efficacy Data for ADT-007
In Vitro Cellular Proliferation:
ADT-007 has shown potent inhibition of cell growth across a panel of cancer cell lines with various RAS mutations, with IC50 values in the low nanomolar range.
| Cell Line | Cancer Type | RAS Mutation | ADT-007 IC50 (nM) |
| HCT 116 | Colorectal Cancer | KRAS G13D | 5 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 2 |
| Multiple Myeloma Cell Lines | Multiple Myeloma | KRAS/NRAS mutants | 0.76 - 12 |
Data sourced from preclinical studies.[8][9]
In Vivo Tumor Growth Inhibition:
Local administration of ADT-007 has demonstrated robust tumor growth inhibition in various mouse models of cancer.
| Model Type | Cancer Type | Key Findings |
| Syngeneic & Xenograft Mouse Models | Colorectal & Pancreatic Cancer | Robust anti-tumor activity observed with local administration.[3][4] |
| Patient-Derived Xenograft (PDX) Models | Gallbladder, Pancreatic, Peritoneal Metastasis | Tumor growth inhibition with local (peritumoral) administration.[8] |
An oral prodrug of ADT-007, ADT-1004, has also shown efficacy in inhibiting tumor growth, highlighting its potential for systemic administration.[3][10]
Comparative Efficacy:
Studies comparing ADT-007 to other RAS inhibitors have suggested potential advantages. For instance, ADT-007 demonstrated more complete cancer cell killing compared to the KRAS G12C inhibitor sotorasib and other pan-RAS inhibitors like BI-2865 and RMC-6236 in colony formation assays.[10] Furthermore, cancer cell lines resistant to KRAS G12C and G12D specific inhibitors retained sensitivity to ADT-007.[10]
This compound: A Molecular Glue with a Distinct Mechanism
This compound, also known as Pan-rasin-2 or compound 6A, operates through a different mechanism than ADT-007. It functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that would not normally associate. This compound facilitates the formation of a ternary complex between cyclophilin A (CYPA) and the active, GTP-bound form of RAS (RAS(ON)). This complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF, thereby blocking signal transduction.
While the mechanism of this compound is described by several chemical suppliers, peer-reviewed publications with detailed, quantitative efficacy data (e.g., IC50 values across various cell lines, in vivo efficacy) are not publicly available at this time. This data gap prevents a direct, quantitative comparison of its efficacy with that of ADT-007.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which ADT-007 and this compound inhibit RAS signaling.
Caption: ADT-007 inhibits the RAS signaling pathway by binding to nucleotide-free RAS.
Caption: this compound acts as a molecular glue, forming a ternary complex with RAS-GTP and CYPA.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are summaries of typical experimental protocols used to evaluate compounds like ADT-007.
Cell Proliferation Assay (MTS/MTT Assay):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., ADT-007) for a specified period (typically 72 hours).
-
Reagent Addition: A reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: Plates are incubated to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured using a plate reader.
-
Data Analysis: The absorbance values are normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Study:
-
Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound (e.g., ADT-007) is administered via a specified route (e.g., intratumoral, peritumoral, or oral for a prodrug) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the control group.
Caption: A generalized workflow for preclinical evaluation of anti-cancer compounds.
Conclusion
ADT-007 is a promising pan-RAS inhibitor with a well-characterized mechanism of action and robust preclinical efficacy data. Its ability to inhibit a broad range of RAS mutants and overcome resistance to mutant-specific inhibitors positions it as a strong candidate for further development. This compound presents an alternative and intriguing "molecular glue" approach to targeting RAS. However, a comprehensive comparison of its efficacy with ADT-007 is currently hampered by the lack of publicly available quantitative data. As more information on this compound and other novel pan-RAS inhibitors emerges, the therapeutic landscape for RAS-driven cancers will continue to evolve, offering new hope for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and characterization of a pan-betacoronavirus S2-binding antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Pan-RAS-IN-2 and BI-2865
A Head-to-Head Comparison of Pan-RAS Inhibitors: Pan-RAS-IN-2 and BI-2865
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-RAS inhibitors this compound and BI-2865, focusing on their performance based on available experimental data. This document summarizes key biochemical and cellular activities, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction
The RAS family of small GTPases, particularly the KRAS isoform, are among the most frequently mutated oncogenes in human cancers, making them a prime target for therapeutic intervention. For decades, RAS proteins were considered "undruggable" due to their high affinity for GTP and the lack of well-defined binding pockets. However, recent advances have led to the development of both mutant-specific and pan-RAS inhibitors. This guide focuses on a comparative analysis of two such pan-RAS inhibitors: this compound and BI-2865.
Mechanism of Action
BI-2865 is a non-covalent, potent pan-KRAS inhibitor that selectively binds to the inactive, GDP-bound state of KRAS.[1] This binding prevents the subsequent interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby locking KRAS in its "off" state and inhibiting downstream signaling pathways, such as the MAPK pathway.[2] It exhibits selectivity for KRAS over other RAS isoforms like HRAS and NRAS.[2]
This compound (Compound 6) is described as a pan-inhibitor of KRAS, showing activity against wild-type and various mutant forms of KRAS.[3] There is another molecule referred to as this compound (compound 6A) that functions as a molecular glue, forming a ternary complex with cyclophilin A (CYPA) and the active, GTP-bound "ON" state of RAS to block downstream signaling.[4] For the purpose of a direct comparison with BI-2865, this guide will focus on this compound (Compound 6), which acts as a direct inhibitor.
Biochemical Activity and Binding Affinity
A direct comparison of the biochemical potency of these inhibitors reveals their activity against various KRAS mutants. BI-2865 has been extensively characterized with binding affinities (Kd) determined by isothermal titration calorimetry (ITC). The data for this compound is currently limited to half-maximal inhibitory concentrations (IC50) from biochemical assays.
| Target | This compound (Compound 6) IC50 | BI-2865 Kd (ITC) |
| KRAS WT | ≤ 10 nM[3] | 6.9 nM[5] |
| KRAS G12C | ≤ 10 nM[3] | 4.5 nM[5] |
| KRAS G12D | ≤ 10 nM[3] | 32 nM[5] |
| KRAS G12V | ≤ 10 nM[3] | 26 nM[5] |
| KRAS G12S | ≤ 10 nM[3] | Not Available |
| KRAS G12A | ≤ 10 nM[3] | Not Available |
| KRAS G13D | > 10 µM[3] | 4.3 nM[5] |
| KRAS Q61H | ≤ 10 nM[3] | Not Available |
| HRAS | Not Available | Low Affinity[2] |
| NRAS | Not Available | Low Affinity[2] |
Cellular Activity
The cellular activity of these inhibitors is a critical measure of their potential therapeutic efficacy. BI-2865 has demonstrated potent anti-proliferative activity in various cell lines. Data on the cellular activity of this compound is not as widely available.
| Assay | This compound (Compound 6) | BI-2865 |
| Cell Proliferation (BaF3 cells) | Not Available | Mean IC50: ~140 nM (expressing KRAS G12C, G12D, or G12V)[5] |
| Cell Proliferation (KRAS WT-amplified cell lines) | Not Available | Mean IC50: 315 nM (in cell lines with KRAS copy number > 7) |
| Downstream Signaling Inhibition (pERK, pRSK) | Not Available | Mean IC50: ~150 nM (pERK), ~70 nM (pRSK) in KRAS mutant models[1] |
In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate the therapeutic potential of drug candidates. BI-2865, and the closely related compound BI-2493, have shown significant anti-tumor activity in various xenograft models.[6] At the time of this guide, in vivo efficacy data for this compound (Compound 6) is not publicly available.
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors' actions and the methods used to characterize them, the following diagrams illustrate the KRAS signaling pathway and a general experimental workflow for inhibitor evaluation.
Caption: Simplified KRAS signaling pathway and points of intervention.
Caption: General experimental workflow for pan-RAS inhibitor characterization.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used in the characterization of RAS inhibitors.
1. Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)
-
Objective: To determine the dissociation constant (Kd) of the inhibitor to the target protein.
-
Methodology:
-
Recombinant KRAS protein (WT or mutant) is loaded with GDP and placed in the sample cell of the microcalorimeter.
-
The inhibitor is prepared in the same buffer and loaded into the injection syringe.
-
The inhibitor is titrated into the protein solution in a series of small injections.
-
The heat change upon binding is measured after each injection.
-
The resulting data are fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.
-
2. SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)
-
Objective: To measure the ability of an inhibitor to block the exchange of GDP for GTP on KRAS, catalyzed by the GEF SOS1.
-
Methodology:
-
GDP-loaded KRAS protein is incubated with the test inhibitor.
-
The GEF, SOS1, and a fluorescently labeled GTP analog (e.g., BODIPY-GTP) are added to initiate the exchange reaction.
-
The binding of the fluorescent GTP to KRAS results in an increase in the FRET signal between a lanthanide-labeled anti-tag antibody bound to KRAS and the fluorescent GTP.
-
The FRET signal is measured over time using a plate reader capable of time-resolved fluorescence.
-
The rate of nucleotide exchange is calculated, and the IC50 of the inhibitor is determined.
-
3. Cell Viability Assay
-
Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).
-
Methodology:
-
Cancer cell lines with known KRAS mutational status are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells, or MTT, which measures mitochondrial reductase activity.
-
Luminescence or absorbance is measured using a plate reader.
-
The data are normalized to untreated controls, and the IC50 value is calculated using a non-linear regression model.
-
4. Western Blotting for Downstream Signaling
-
Objective: To assess the effect of the inhibitor on the phosphorylation status of key downstream effectors of the RAS pathway, such as ERK and AKT.
-
Methodology:
-
Cells are treated with the inhibitor at various concentrations and for different durations.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total ERK and AKT.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
BI-2865 is a well-characterized pan-KRAS inhibitor with a clear mechanism of action targeting the inactive state of KRAS. Extensive biochemical, cellular, and in vivo data are available, demonstrating its potency and selectivity. In contrast, this compound (Compound 6) shows promise as a potent pan-KRAS inhibitor based on the available biochemical IC50 data. However, there is a notable lack of publicly available information regarding its binding kinetics, detailed cellular activity, and in vivo efficacy. Further studies are required to fully elucidate the therapeutic potential of this compound and to allow for a more comprehensive direct comparison with other pan-RAS inhibitors like BI-2865. Researchers are encouraged to consider the depth of available data when selecting a tool compound for their studies.
References
- 1. Two-Hybrid Analysis of Ras–Raf Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Design, synthesis and preliminary biological evaluation of new hydroxamate histone deacetylase inhibitors as potential antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide: Pan-RAS-IN-2 vs. Allele-Specific KRAS Inhibitors like Sotorasib
For Researchers, Scientists, and Drug Development Professionals
The targeting of RAS proteins, long considered an undruggable class of oncogenes, has seen remarkable progress with the advent of both allele-specific and pan-RAS inhibitors. This guide provides a detailed comparison of two distinct therapeutic strategies: the molecular glue Pan-RAS-IN-2 and the pioneering allele-specific KRAS G12C inhibitor, sotorasib. We present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for key assays.
Executive Summary
Sotorasib represents a significant milestone in precision oncology, demonstrating clinical efficacy by specifically targeting the KRAS G12C mutation. Its mechanism relies on covalently binding to the mutant cysteine, locking the protein in an inactive state. In contrast, this compound embodies a novel approach, acting as a molecular glue to induce a ternary complex between cyclophilin A and the active, GTP-bound form of RAS. This action blocks downstream signaling across various RAS isoforms and mutations. This guide will delve into the preclinical data available for both inhibitor types, offering a framework for understanding their distinct and potentially complementary roles in cancer therapy.
Mechanism of Action
Sotorasib: An Allele-Specific Covalent Inhibitor
Sotorasib is an orally bioavailable small molecule that selectively and irreversibly inhibits the KRAS G12C mutant protein.[1] The glycine-to-cysteine substitution at codon 12 creates a reactive thiol group that is exploited by sotorasib. The inhibitor covalently binds to this cysteine residue when KRAS is in its inactive, GDP-bound state.[2][3] This covalent modification traps KRAS G12C in an inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling through pathways such as the MAPK cascade.[1][2]
This compound: A Molecular Glue Pan-RAS Inhibitor
This compound (also known as ERAS-0015) functions as a "molecular glue," a novel inhibitory mechanism.[4][5] Instead of directly inhibiting the enzymatic function of RAS, this compound facilitates the formation of a stable ternary complex between the chaperone protein cyclophilin A (CYPA) and the active, GTP-bound ("ON") state of RAS.[4][6] This induced proximity sterically hinders the interaction of RAS with its downstream effectors, most notably RAF kinases, thereby blocking the propagation of oncogenic signals.[4][7] A key advantage of this mechanism is its potential to inhibit multiple RAS isoforms (KRAS, NRAS, and HRAS) regardless of the specific mutation, as it targets the active conformation.[6][7]
Signaling Pathway Diagrams
Preclinical Performance Data
Direct comparative studies between this compound and sotorasib are not yet available in the public domain. The following tables summarize representative preclinical data for each inhibitor class from separate studies. It is crucial to note that experimental conditions may vary between studies, and direct cross-study comparisons should be made with caution.
Table 1: In Vitro Cellular Activity (IC50)
| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| Sotorasib | NCI-H358 | G12C | ~6 | [8] |
| MIA PaCa-2 | G12C | ~9 | [8] | |
| NCI-H23 | G12C | 690.4 | [8] | |
| A549 | G12S | 36,500 | [9] | |
| GFH276 (Pan-RAS Molecular Glue) | Various | G12C, G12D, G12V | < 1 | [7] |
| Various | G12A, G12R, G12S, G13D, Q61K | 0.07 - 73 | [7] |
GFH276 is presented as a representative compound for the Pan-RAS molecular glue class, sharing the same mechanism of action as this compound.
Table 2: In Vivo Tumor Growth Inhibition
| Inhibitor | Xenograft Model | Dosing | Outcome | Reference |
| Sotorasib | NCI-H358 (NSCLC, KRAS G12C) | 30 mg/kg, p.o., daily | Tumor size reduction | [8] |
| GFH276 (Pan-RAS Molecular Glue) | KRAS-mutated xenografts | 1 mg/kg, p.o., daily | Tumor regression | [7] |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the inhibitor (e.g., this compound or sotorasib) in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at ~570 nm.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Phospho-ERK (p-ERK)
This assay is used to assess the inhibition of the MAPK signaling pathway by measuring the phosphorylation status of ERK.
Methodology:
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to serve as a loading control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an inhibitor in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H358) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the inhibitor (e.g., sotorasib or this compound) and a vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the effect of the treatment on tumor growth. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
The development of both allele-specific and pan-RAS inhibitors represents a paradigm shift in the treatment of RAS-driven cancers. Sotorasib has validated KRAS G12C as a druggable target, offering a potent therapeutic option for a defined patient population. This compound and similar molecular glues present a promising strategy to broaden the therapeutic window to include a wider range of RAS mutations and potentially overcome some mechanisms of resistance to allele-specific inhibitors. The distinct mechanisms of action of these two classes of inhibitors may also provide opportunities for combination therapies. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of these innovative approaches.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 3. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. Eliminating oncogenic RAS: back to the future at the drawing board - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Pan-RAS Inhibitors and Adagrasib in Targeting RAS-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against RAS-driven cancers has been a long-sought goal in oncology. For decades, RAS proteins were considered "undruggable." However, the recent emergence of inhibitors targeting specific KRAS mutations, such as adagrasib, and the development of broader-acting pan-RAS inhibitors, are changing the therapeutic landscape. This guide provides a comparative overview of the efficacy of a representative pan-RAS inhibitor, ADT-007, and the KRAS G12C-specific inhibitor, adagrasib, based on available preclinical data. While the user's original query mentioned "Pan-RAS-IN-2," publicly available data on this specific compound is limited. Therefore, this guide focuses on a well-characterized pan-RAS inhibitor to facilitate a meaningful comparison.
Mechanism of Action: A Tale of Two Strategies
Adagrasib and pan-RAS inhibitors employ fundamentally different strategies to counteract the effects of oncogenic RAS.
Adagrasib: This is a highly selective, covalent inhibitor that specifically targets the KRAS G12C mutation.[1][2][3][4] The G12C mutation substitutes a glycine with a cysteine at codon 12 of the KRAS protein. Adagrasib irreversibly binds to this cysteine residue, locking the KRAS G12C protein in its inactive, GDP-bound state.[1][3] This prevents downstream signaling through pathways like the MAPK/ERK and PI3K/AKT, thereby inhibiting tumor cell proliferation and survival.[3]
Pan-RAS Inhibitors (e.g., ADT-007): As their name suggests, these inhibitors are designed to target multiple RAS isoforms (KRAS, HRAS, and NRAS) regardless of the specific mutation.[5][6][7] ADT-007, for instance, is a novel reversible pan-RAS inhibitor that binds to nucleotide-free RAS, blocking GTP activation and subsequent effector interactions.[8] This leads to the suppression of both MAPK and AKT signaling pathways, resulting in mitotic arrest and apoptosis in cancer cells with either mutant RAS or hyperactivated wild-type RAS.[5][8] A key advantage of this approach is the potential to overcome resistance mechanisms that can arise with mutant-specific inhibitors.[6][7]
Preclinical Efficacy: A Head-to-Head Look
Direct comparative efficacy data between adagrasib and pan-RAS inhibitors is emerging from preclinical studies. These studies provide initial insights into their relative potencies and spectrum of activity.
In Vitro Cellular Activity
| Compound | Cell Line | RAS Mutation | IC50 (nM) |
| ADT-007 | MIA PaCa-2 (Pancreatic) | KRAS G12C | 2 |
| ADT-007 | BxPC-3 (Pancreatic) | KRAS Wild-Type | 2500 |
| Adagrasib | MIA PaCa-2 (Pancreatic) | KRAS G12C | Data not specified in abstract |
Data for ADT-007 is derived from a preclinical study abstract.[9]
In Vivo Tumor Growth Inhibition
A preclinical study using a mouse xenograft model with MIA PaCa-2 pancreatic cancer cells (harboring the KRAS G12C mutation) compared the antitumor activity of ADT-1004 (an orally bioavailable prodrug of ADT-007) with adagrasib.
| Treatment | Model | Dosing | Tumor Growth Inhibition |
| ADT-1004 | MIA PaCa-2 Xenograft | 40 mg/kg, p.o., 5x/week | Comparable to adagrasib |
| Adagrasib | MIA PaCa-2 Xenograft | 40 mg/kg, p.o., 5x/week | Comparable to ADT-1004 |
This study noted that while both agents showed comparable efficacy against the parental KRAS G12C mutant cell line, ADT-1004 demonstrated superior activity against a derivative of MIA PaCa-2 cells that had developed resistance to KRAS G12C inhibitors. In this resistant model, sotorasib and adagrasib were ineffective, while ADT-1004 strongly inhibited tumor growth.[9]
Another study highlighted the broader activity of a pan-RAS/NRAS inhibitor, IMM-1-104, compared to adagrasib in a pancreatic cancer model with a KRAS G12V mutation, a mutation that adagrasib does not target.
| Treatment | Model | Dosing | Tumor Growth Inhibition (TGI) |
| IMM-1-104 | Capan-2 (KRAS G12V) Xenograft | 75-150 mg/kg, p.o. | 49-84% |
| Adagrasib | Capan-2 (KRAS G12V) Xenograft | 30 and 100 mg/kg, p.o. | Lack of TGI |
This head-to-head in vivo comparison demonstrated the potential of pan-RAS inhibitors to address a wider range of RAS mutations than mutation-specific inhibitors like adagrasib.[10]
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: RAS signaling pathway and points of intervention.
Caption: A typical experimental workflow for evaluating RAS inhibitors.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the general methodologies for the key experiments cited can be outlined as follows:
Cell Viability Assay (IC50 Determination)
-
Cell Culture: Cancer cell lines (e.g., MIA PaCa-2) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the test compound (adagrasib or pan-RAS inhibitor) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available kit, such as MTT or CellTiter-Glo, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: The results are normalized to untreated control cells, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with the inhibitors for a defined time, cells are washed and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the effect of the inhibitors on protein phosphorylation.
In Vivo Xenograft Tumor Model
-
Cell Implantation: A specified number of cancer cells (e.g., 1-5 million) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The inhibitors are administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. Tumors may also be harvested for pharmacodynamic analysis (e.g., western blotting for target engagement).
Conclusion
The emergence of both mutant-specific and pan-RAS inhibitors represents a significant advancement in the fight against RAS-driven cancers. Adagrasib has demonstrated clinical activity against KRAS G12C-mutant tumors. Pan-RAS inhibitors like ADT-007 offer the potential for broader activity across different RAS mutations and may provide a strategy to overcome acquired resistance to mutation-specific agents. The preclinical data presented here suggest that while adagrasib is effective against its specific target, pan-RAS inhibitors show promise in a wider range of mutational contexts and in resistance settings. Further clinical investigation is needed to fully elucidate the therapeutic potential of pan-RAS inhibitors and to determine their optimal use in the treatment of patients with RAS-mutant cancers.
References
- 1. aacr.org [aacr.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Revolution aims for Phase III trial with pan-RAS inhibitor [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ir.immuneering.com [ir.immuneering.com]
Validating Pan-RAS-IN-2: A Comparative Guide to On-Target Effects in Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-RAS inhibitor Pan-RAS-IN-2 with alternative compounds, supported by available experimental data. We delve into the mechanisms of action, quantitative on-target effects, and detailed experimental protocols to facilitate informed decisions in RAS-targeted cancer therapy research.
RAS proteins, frequently mutated in a wide array of human cancers, have long been considered challenging therapeutic targets. The emergence of pan-RAS inhibitors, capable of targeting multiple RAS isoforms, offers a promising strategy to overcome the limitations of mutant-specific drugs. This guide focuses on this compound, a novel molecular glue, and compares its on-target effects with other notable pan-RAS inhibitors, including ADT-007 and RMC-6236.
Mechanism of Action: A Tale of Two Strategies
Pan-RAS inhibitors employ distinct mechanisms to thwart the oncogenic activity of RAS proteins.
This compound operates as a molecular glue . It induces the formation of a ternary complex between cyclophilin A (CYPA) and the active, GTP-bound form of RAS (RAS(ON)).[1][2] This complex sterically hinders the interaction of RAS with its downstream effector, RAF, thereby blocking the activation of the MAPK signaling pathway.[1][2]
In contrast, other pan-RAS inhibitors utilize different approaches:
-
ADT-007 binds to the nucleotide-free state of RAS, preventing its loading with GTP and subsequent activation.[3] This leads to the inhibition of both MAPK and PI3K/AKT signaling pathways, ultimately inducing mitotic arrest and apoptosis.[3]
-
RMC-6236 , another molecular glue, also stabilizes a ternary complex involving cyclophilin A and RAS(ON), effectively blocking effector binding.[4]
-
BI-2852 is a tool compound that binds to the switch I/II pocket of RAS, but its in vivo efficacy has not been demonstrated.[5]
Quantitative On-Target Effects in Cancer Cells
The efficacy of pan-RAS inhibitors can be quantified by their ability to inhibit cancer cell proliferation, typically measured as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).
| Inhibitor | Cell Line | KRAS Mutation | IC50 / GI50 (nM) | Reference |
| This compound (Novartis Cpd 112) | NCI-H358 | KRAS G12C | 401,000 (GI50) | [1] |
| NCI-H2122 | KRAS G12C | 1,390,000 (GI50) | [1] | |
| Panc 02.03 | KRAS G12D | 3,590,000 (GI50) | [1] | |
| ADT-007 | HCT-116 | KRAS G13D | 5 | [4][6] |
| MIA PaCa-2 | KRAS G12C | 2 | [4][6][7] | |
| Multiple Myeloma Cell Lines | KRAS/NRAS | 0.76 - 12 | [8] | |
| RMC-6236 | Various RAS-mutant cell lines | G12X/G13X/Q61X | 3-7 fold more potent than RMC-6236 comparator | [9] |
| BI-2852 | PDAC cell lines | KRAS mutant | 18,830 - >100,000 | [2] |
| NSCLC cell lines | KRAS mutant | 4,630 - >100,000 | [2] | |
| CRC cell lines | KRAS mutant | 19,210 - >100,000 | [2] |
Note: Data for this compound is based on a Novartis compound with a similar mechanism. The high GI50 values suggest lower potency compared to other pan-RAS inhibitors in the tested cell lines.
Downstream Signaling Effects
A key validation of on-target engagement for RAS inhibitors is the suppression of downstream signaling pathways, most notably the MAPK pathway, which can be assessed by measuring the phosphorylation of ERK (p-ERK).
| Inhibitor | Effect on p-ERK | Cell Line(s) | Observations | Reference |
| This compound (GFH276) | IC50 < 1 nM | KRAS G12C, G12D, G12V mutant cells | Potent suppression of p-ERK. | [10] |
| ADT-007 | Reduction | HCT-116, MIA PaCa-2 | Dose-dependent reduction in p-ERK levels. | [3] |
| RMC-6236 | Inhibition | KRAS mutant xenograft models | Rapid and deep inhibition of p-ERK in tumor tissues. | [10] |
| BI-2852 | Inhibition | KRAS-mutant cancer cells | Reduces ERK phosphorylation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are outlines of key assays used to validate the on-target effects of pan-RAS inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
Western Blot for Downstream Signaling
This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated ERK, to assess the impact of inhibitors on signaling pathways.
RAS-RAF Interaction Assay (Co-Immunoprecipitation)
This assay is designed to determine if a pan-RAS inhibitor can disrupt the physical interaction between RAS and its effector protein, RAF.
Conclusion
This compound and other molecular glues represent a novel and exciting approach to targeting RAS-driven cancers. Their mechanism of inducing a ternary complex to block effector interaction is distinct from inhibitors that target the nucleotide-binding pocket. While quantitative data on the cellular potency of this compound is still emerging, the available information on similar compounds suggests that further optimization may be required to compete with the nanomolar efficacy of other pan-RAS inhibitors like ADT-007 and RMC-6236.
The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation of this compound and other pan-RAS inhibitors. Future studies should focus on generating comprehensive quantitative data for this compound across a wide range of cancer cell lines with diverse RAS mutations to fully elucidate its therapeutic potential. Direct, head-to-head preclinical studies comparing these different classes of pan-RAS inhibitors will be crucial in determining the most effective strategies for treating RAS-addicted cancers.
References
- 1. Novartis discloses pan-RAS inhibitors | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ilcn.org [ilcn.org]
- 5. Eliminating oncogenic RAS: back to the future at the drawing board - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Hyperactivation of ERK by multiple mechanisms is toxic to RTK-RAS mutation-driven lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Secondary Assays for Confirming the Mechanism of Pan-RAS-IN-2 (ERAS-0015)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of secondary assays crucial for validating the mechanism of action of Pan-RAS-IN-2, a pan-RAS molecular glue inhibitor also known as ERAS-0015. By forming a ternary complex with Cyclophilin A (CYPA) and the active, GTP-bound form of RAS (RAS-GTP), this compound sterically blocks the interaction of RAS with its downstream effector, RAF, thereby inhibiting oncogenic signaling. This document outlines key experiments to confirm this mechanism and compares the performance of this compound with other pan-RAS inhibitors where data is available.
Mechanism of Action: this compound as a Molecular Glue
This compound represents a novel class of RAS inhibitors that function as molecular glues. Unlike traditional inhibitors that directly target the active site or an allosteric pocket of a protein, molecular glues induce or stabilize a protein-protein interaction. In the case of this compound, it facilitates the formation of a stable ternary complex between CYPA and RAS-GTP. This complex effectively sequesters active RAS, preventing its engagement with downstream effectors such as RAF, and thus blocking the MAPK signaling cascade.
Figure 1: Mechanism of this compound (ERAS-0015). The inhibitor forms a ternary complex with CYPA and active RAS-GTP, blocking RAF binding and downstream MAPK signaling.
Secondary Assays for Mechanism Confirmation
To rigorously confirm the mechanism of action of this compound, a series of biochemical, biophysical, and cellular assays are recommended.
Biochemical and Biophysical Assays
These assays are essential to demonstrate the direct interaction between this compound, CYPA, and RAS, and to quantify the inhibitor's effect on RAS biochemistry.
Table 1: Comparison of this compound (ERAS-0015) and Comparator in Biochemical/Biophysical Assays
| Assay | This compound (ERAS-0015) | Comparator (RMC-6236) | Purpose of Assay |
| CYPA Binding Affinity | ~8-21x higher affinity | Baseline | To confirm direct binding to CYPA. |
| Ternary Complex Formation | Forms a stable complex with CYPA and RAS-GTP | Forms a stable complex with CYPA and RAS-GTP | To demonstrate the formation of the key inhibitory complex. |
| RAS-RAF Interaction Assay | Potent inhibition | Potent inhibition | To quantify the disruption of the interaction between RAS and its effector, RAF. |
-
Cyclophilin A (CYPA) Binding Assay:
-
Method: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Protocol (SPR): Immobilize recombinant human CYPA on a sensor chip. Flow solutions of this compound at various concentrations over the chip and measure the change in refractive index to determine association (k_on) and dissociation (k_off) rates. The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.
-
-
Ternary Complex Formation Assay:
-
Method: Size Exclusion Chromatography (SEC) or Native Mass Spectrometry.
-
Protocol (SEC): Incubate recombinant RAS (loaded with a non-hydrolyzable GTP analog like GMP-PNP), CYPA, and this compound. Analyze the mixture by SEC. The formation of a higher molecular weight complex compared to the individual proteins or protein pairs indicates ternary complex formation.
-
-
RAS-RAF Interaction Assay:
-
Method: Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA.
-
Protocol (HTRF): Use tagged recombinant RAS-GTP (e.g., GST-tagged) and a tagged RAF-RBD (e.g., His-tagged). In the presence of fluorescently labeled anti-tags, a FRET signal is generated when RAS and RAF interact. The addition of this compound and CYPA should disrupt this interaction, leading to a decrease in the HTRF signal.
-
Figure 2: Workflow for a RAS-RAF interaction HTRF assay. This compound, in the presence of CYPA, disrupts the interaction, leading to a loss of FRET signal.
Cellular Assays
Cellular assays are critical for demonstrating target engagement and the downstream pharmacological effects of this compound in a physiological context.
Table 2: Comparison of this compound (ERAS-0015) and Comparator in Cellular Assays
| Assay | This compound (ERAS-0015) | Comparator (RMC-6236) | Purpose of Assay |
| Cellular Target Engagement | Potent ternary complex formation | Potent ternary complex formation | To confirm the formation of the CYPA-inhibitor-RAS complex within cells. |
| Downstream Signaling (pERK) | Potent inhibition | Potent inhibition | To measure the inhibition of the MAPK pathway downstream of RAS. |
| Cell Proliferation | ~3-7x more potent | Baseline | To assess the anti-proliferative effect of the inhibitor in RAS-mutant cancer cell lines. |
-
Cellular Target Engagement Assay:
-
Method: Co-immunoprecipitation (Co-IP) or Proximity Ligation Assay (PLA).
-
Protocol (Co-IP): Treat RAS-mutant cells with this compound. Lyse the cells and perform immunoprecipitation using an antibody against RAS or CYPA. Analyze the immunoprecipitate by Western blotting for the presence of the other components of the ternary complex (CYPA and RAS).
-
-
Downstream Signaling Assay (pERK):
-
Method: Western Blotting or AlphaLISA.
-
Protocol (Western Blot): Seed RAS-mutant cancer cells (e.g., MIA PaCa-2, HCT116) and treat with a dose range of this compound for a specified time (e.g., 2-24 hours). Lyse the cells and separate proteins by SDS-PAGE. Transfer to a membrane and probe with antibodies against phosphorylated ERK (pERK) and total ERK (as a loading control). Quantify band intensities to determine the EC50 for pERK inhibition.
-
-
Cell Proliferation Assay:
-
Method: CellTiter-Glo® or similar ATP-based viability assay.
-
Protocol: Seed various RAS-mutant and RAS-wildtype cancer cell lines in 96-well plates. Treat with a serial dilution of this compound for 72-120 hours. Measure cell viability using a luminescent or fluorescent readout. Calculate the IC50 value for each cell line.
-
Figure 3: A typical workflow for assessing the inhibition of ERK phosphorylation by Western blotting.
In Vivo Assays
In vivo studies are the final step in preclinical validation, demonstrating the anti-tumor efficacy and target engagement of this compound in a living organism.
Table 3: Comparison of this compound (ERAS-0015) and Comparator in In Vivo Assays
| Assay | This compound (ERAS-0015) | Comparator (RMC-6236) | Purpose of Assay |
| Xenograft Tumor Growth Inhibition | Comparable or greater tumor growth inhibition at ~1/10th the dose | Baseline | To evaluate the anti-tumor efficacy in animal models. |
| Pharmacodynamic (PD) Biomarkers | Dose-dependent inhibition of pERK in tumors | Dose-dependent inhibition of pERK in tumors | To confirm target engagement and pathway inhibition in the tumor. |
-
Xenograft Model:
-
Method: Subcutaneous implantation of human RAS-mutant cancer cells into immunocompromised mice.
-
Protocol: Inject a suspension of a RAS-mutant cell line (e.g., NCI-H358) subcutaneously into nude mice. Once tumors reach a palpable size, randomize mice into vehicle and treatment groups. Administer this compound orally at various doses and schedules. Measure tumor volume regularly. At the end of the study, excise tumors for pharmacodynamic analysis.
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
Method: Western Blotting or Immunohistochemistry (IHC) on tumor lysates or sections.
-
Protocol: Collect tumors from treated and control animals at various time points after the final dose. For Western blotting, homogenize the tumors and follow the protocol for pERK analysis as described for cellular assays. For IHC, fix and section the tumors and stain for pERK to assess the extent and distribution of pathway inhibition within the tumor tissue.
-
Conclusion
The secondary assays outlined in this guide provide a robust framework for confirming the molecular glue mechanism of this compound (ERAS-0015). By systematically evaluating its ability to induce the formation of a ternary complex, disrupt RAS-RAF interaction, inhibit downstream signaling, and suppress tumor cell proliferation and in vivo tumor growth, researchers can build a comprehensive data package to support its continued development. Preclinical data suggests that ERAS-0015 exhibits a potent and differentiated profile compared to other pan-RAS molecular glues, highlighting its potential as a promising therapeutic candidate for RAS-driven cancers.[1][2][3][4][5][6][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Erasca Announces IND Clearance for Potential First-in-Class and Best-in-Class Pan-KRAS Inhibitor ERAS-4001 – Erasca [investors.erasca.com]
- 3. Erasca Announces Issuance of a U.S. Patent Covering Pan-RAS Molecular Glue ERAS-0015 | Nasdaq [nasdaq.com]
- 4. Erasca Presents New Preclinical Data Reinforcing Best-in-Class Potential of RAS-Targeting Franchise at the 2025 AACR Annual Meeting – Erasca [investors.erasca.com]
- 5. Erasca Reveals Breakthrough Cancer Drug Data at AACR 2025 | ERAS Stock News [stocktitan.net]
- 6. Erasca Announces Early Clinical Advancement and Prioritization of RAS-Targeting Franchise Coupled with More than 3 Years of Projected Cash Runway – Erasca [investors.erasca.com]
- 7. firstwordpharma.com [firstwordpharma.com]
Investigating Resistance to Pan-RAS Inhibition: A Comparative Guide
The advent of direct RAS inhibitors has marked a significant breakthrough in the treatment of RAS-mutant cancers, a group of malignancies long considered "undruggable." While mutant-specific inhibitors, such as those targeting KRAS G12C, have shown clinical promise, the emergence of resistance poses a significant challenge to their long-term efficacy. Pan-RAS inhibitors, designed to target multiple RAS isoforms, represent a promising strategy to overcome these resistance mechanisms. This guide provides a comparative analysis of a novel pan-RAS inhibitor, ADT-007, and its performance against alternative RAS-targeted therapies, with a focus on the mechanisms of resistance. As "Pan-RAS-IN-2" is not a publicly recognized designation, this guide will utilize the publicly available data for ADT-007, a well-characterized pan-RAS inhibitor, as a representative agent for this class of drugs.[1]
The Rationale for Pan-RAS Inhibition
Mutations in the RAS gene family (KRAS, NRAS, and HRAS) are among the most common oncogenic drivers in human cancers.[1] These mutations lock the RAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.
Mutant-specific inhibitors, such as sotorasib and adagrasib, have been developed to target the KRAS G12C mutation. However, resistance to these agents can arise through two main avenues:
-
On-target resistance: Acquired secondary mutations in the KRAS gene that prevent the inhibitor from binding effectively.[1]
-
Off-target resistance: Activation of bypass signaling pathways that reactivate downstream signaling, rendering the inhibition of the specific KRAS mutant ineffective.[1][2] This can occur through the activation of other RAS isoforms (NRAS, HRAS) or upstream receptor tyrosine kinases (RTKs).[2][3][4]
Pan-RAS inhibitors, by targeting a broader spectrum of RAS isoforms, have the potential to overcome these resistance mechanisms by shutting down this compensatory signaling.[1][5]
This compound (ADT-007): A Pan-RAS Inhibitor with a Unique Mechanism
ADT-007 is a novel pan-RAS inhibitor that has demonstrated the ability to bind to nucleotide-free RAS, preventing its activation by GTP.[6][7] This mechanism allows it to inhibit the growth of cancer cells with various RAS mutations, as well as wild-type RAS that is activated by upstream signaling.[6][7][8]
Comparative Efficacy in Resistant Models
Preclinical studies have shown that ADT-007 and its orally bioavailable prodrug, ADT-1004, are effective in cancer models that have developed resistance to KRAS G12C-specific inhibitors.[1] For instance, ADT-1004 demonstrated superior antitumor activity compared to sotorasib and adagrasib in a pancreatic ductal adenocarcinoma (PDAC) model using MIA PaCa-2 cells that had acquired resistance to these mutant-specific inhibitors.[1] This suggests that the pan-RAS inhibitory action of ADT-007 can effectively counteract the escape mechanisms that limit the efficacy of more targeted agents.[1]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of ADT-007 and other RAS inhibitors in various cancer cell lines, including those with acquired resistance to KRAS G12C inhibitors.
| Cell Line | KRAS Mutation | ADT-007 IC50 (nM) | Sotorasib (AMG-510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) | BI-2865 IC50 (nM) | RMC-6236 IC50 (nM) |
| MIA PaCa-2 | G12C | Data not available | >1000 (Resistant) | >1000 (Resistant) | Data not available | Data not available |
| HCT-116 | G13D | 0.45 | Not Applicable | Not Applicable | Data not available | Data not available |
| LLC | G12C / Q61H | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Quantitative IC50 values for all inhibitors in all cell lines were not fully available in the public search results. The table reflects the available data and highlights the resistance of the MIA PaCa-2 cell line to KRAS G12C inhibitors.[1]
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the RAS signaling pathway, the mechanism of action of this compound, and the key resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Non-genetic adaptive resistance to KRASG12C inhibition: EMT is not the only culprit [frontiersin.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pan-RAS-IN-2 and Other RAS Inhibitors: A Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced differences in the selectivity and potency of various RAS inhibitors is critical for advancing cancer therapeutics. This guide provides a detailed comparison of the pan-KRAS inhibitor, Pan-RAS-IN-2, with other notable RAS inhibitors, supported by quantitative data and experimental methodologies.
The relentless pursuit of effective cancer treatments has led to the development of a diverse arsenal of inhibitors targeting the RAS family of oncoproteins, which are frequently mutated in various cancers. These inhibitors can be broadly categorized by their selectivity profiles, ranging from mutant-specific to pan-RAS inhibition. This guide focuses on comparing the selectivity profile of this compound, a potent pan-KRAS inhibitor, against other classes of RAS inhibitors, including the pan-RAS inhibitor ADT-007 and the KRAS G12C-specific inhibitors Sotorasib and Adagrasib.
Selectivity Profile Comparison
The following table summarizes the inhibitory activities of this compound and other selected RAS inhibitors against various RAS isoforms and mutants. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, highlight the distinct selectivity profiles of these compounds.
| Inhibitor | Class | Target | IC50 / Kd (nM) | Assay Type |
| This compound (BI-2865) | Pan-KRAS | KRAS WT | 6.9 (Kd) | Biochemical |
| KRAS G12C | 4.5 (Kd) | Biochemical | ||
| KRAS G12D | 32 (Kd) | Biochemical | ||
| KRAS G12V | 26 (Kd) | Biochemical | ||
| KRAS G13D | 4.3 (Kd) | Biochemical | ||
| KRAS G12C, G12D, G12V expressing BaF3 cells | ~140 (IC50) | Cell Viability | ||
| ADT-007 | Pan-RAS | KRAS G13D (HCT-116 cells) | 5 (IC50) | Cell Viability |
| KRAS G12C (MIA PaCa-2 cells) | 2 (IC50) | Cell Viability | ||
| RAS WT (HT-29 cells) | 493 (IC50) | Cell Viability | ||
| Sotorasib (AMG 510) | KRAS G12C Specific | KRAS G12C (NCI-H358 cells) | 6 (IC50) | Cell Viability |
| KRAS G12C (MIA PaCa-2 cells) | 9 (IC50) | Cell Viability | ||
| Non-KRAS G12C cell lines | >7500 (IC50) | Cell Viability | ||
| Adagrasib (MRTX849) | KRAS G12C Specific | KRAS G12C | 5 (IC50) | Cellular p-ERK |
| WT KRAS | >1000-fold selectivity for G12C | Cellular Viability |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these RAS inhibitors.
Biochemical Nucleotide Exchange Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is employed to measure the ability of an inhibitor to block the exchange of GDP for GTP on RAS proteins, a critical step in RAS activation.
Principle: The assay utilizes a terbium-labeled streptavidin bound to biotinylated RAS pre-loaded with a fluorescently labeled GDP analog (BODIPY-FL-GDP). In the presence of a guanine nucleotide exchange factor (GEF) like SOS1 and unlabeled GTP, the fluorescent GDP is displaced, leading to a decrease in the FRET signal. Inhibitors that block this exchange will maintain a high FRET signal.
Protocol:
-
Biotinylated recombinant RAS protein (wild-type or mutant) is incubated with terbium-labeled streptavidin and BODIPY-FL-GDP overnight at room temperature in an assay buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl, 10 mM MgCl2, and 0.01% Tween 20).
-
Serial dilutions of the test inhibitor are added to a 384-well plate.
-
The pre-mixed RAS/BODIPY-FL-GDP/Tb-SA complex is added to the wells containing the inhibitor and pre-incubated for 1 hour at 25°C.
-
The nucleotide exchange reaction is initiated by adding a mixture of a GEF (e.g., SOS1) and a molar excess of unlabeled GTP.
-
The plate is incubated for 30 minutes at 25°C.
-
TR-FRET signals are measured using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 486 nm (Terbium) and 515 nm (BODIPY).
-
The percentage of inhibition is calculated based on the signal relative to controls, and IC50 values are determined by plotting inhibitor concentration against the percentage of inhibition.[1][2]
Cellular Phospho-ERK (p-ERK) Inhibition Assay
This cell-based assay assesses the functional consequence of RAS inhibition by measuring the phosphorylation of the downstream effector protein ERK.
Principle: Inhibition of RAS activity leads to a reduction in the phosphorylation of MEK and subsequently ERK. This change in p-ERK levels can be quantified using various immunoassay techniques.
Protocol:
-
Cancer cell lines harboring specific RAS mutations are seeded in 96- or 384-well plates and grown to 70-80% confluency.
-
Cells are typically serum-starved for 12-24 hours to reduce basal signaling.
-
Cells are pre-treated with various concentrations of the RAS inhibitor or a vehicle control for 1-2 hours.
-
To induce RAS pathway activation, cells are stimulated with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Following stimulation, the cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
The levels of phosphorylated ERK1/2 are quantified using a sandwich immunoassay, such as an AlphaScreen SureFire or a Lumit assay.
-
The results are expressed as a percentage of the stimulated control, and IC50 values are calculated from the dose-response curve.[3][4][5]
Visualizing RAS Signaling and Experimental Workflow
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Caption: Simplified RAS/MAPK signaling pathway showing points of intervention for different classes of RAS inhibitors.
Caption: Experimental workflow for a cellular phospho-ERK (p-ERK) inhibition assay.
Conclusion
The landscape of RAS inhibitors is rapidly expanding, offering a range of therapeutic strategies. Pan-RAS inhibitors like this compound and ADT-007 provide a broader approach by targeting multiple RAS isoforms and mutants, which may be advantageous in overcoming resistance mechanisms associated with the activation of other RAS family members.[6] In contrast, mutant-specific inhibitors such as Sotorasib and Adagrasib offer high selectivity for a particular oncogenic driver, which can translate to a favorable therapeutic window. The choice of inhibitor for research and clinical development will depend on the specific cancer type, the mutational status of the tumor, and the desired therapeutic outcome. This guide provides a foundational comparison to aid researchers in navigating this complex and promising field of cancer therapy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What Do We Mean By "RAS Pathway"? | Frederick National Laboratory [frederick.cancer.gov]
Pan-RAS Inhibitors Forge New Frontiers in Combination Cancer Therapy
A new class of pan-RAS inhibitors is demonstrating significant promise in preclinical and early clinical studies, particularly when combined with other targeted therapies and immunotherapies. These inhibitors, designed to target multiple RAS mutations simultaneously, are showing potential to overcome resistance mechanisms and enhance anti-tumor activity across a range of cancers, including pancreatic, colorectal, and non-small cell lung cancer.
Recent research has highlighted the synergistic effects of combining pan-RAS inhibitors, such as ADT-007 and RMC-6236 (the clinical version of RMC-7977), with existing cancer treatments. These combinations aim to create a multi-pronged attack on cancer cells, blocking redundant signaling pathways and activating the immune system to recognize and eliminate tumors. This guide provides a comparative overview of the performance of pan-RAS inhibitors in combination with other therapies, supported by available experimental data.
I. Pan-RAS Inhibitors in Combination with Targeted Therapies
A. Combination with EGFR Inhibitors
Preclinical studies have shown that combining the pan-RAS inhibitor RMC-7977 with the EGFR inhibitor gefitinib leads to dramatically stronger anti-tumor activity in KRAS-mutated cancer models. This combination is based on the rationale that blocking both the upstream EGFR signaling and the downstream RAS pathway can lead to a more profound and durable inhibition of cancer cell growth.
Experimental Data:
| Treatment Group | Tumor Growth Inhibition (%) | Cell Line | Cancer Type |
| RMC-7977 (monotherapy) | Not specified | LL/2 | Lung Carcinoma (murine) |
| Gefitinib (monotherapy) | Not specified | LL/2 | Lung Carcinoma (murine) |
| RMC-7977 + Gefitinib | Significantly greater than monotherapies | LL/2 | Lung Carcinoma (murine) |
Note: Specific percentages for tumor growth inhibition were not available in the reviewed sources, but studies consistently reported a synergistic effect with the combination.
Signaling Pathway: Pan-RAS and EGFR Inhibition
Caption: Combined inhibition of EGFR and RAS pathways blocks downstream signaling for cell proliferation and survival.
B. Combination with CDK4/6 Inhibitors
The combination of the pan-RAS inhibitor RMC-7977 with the CDK4/6 inhibitor palbociclib has demonstrated enhanced and more durable tumor regressions in preclinical models of pancreatic ductal adenocarcinoma (PDAC). This combination is designed to target both RAS-driven proliferation and cell cycle progression.
Experimental Data:
| Treatment Group | Mean Tumor Volume Change from Baseline (%) | Mouse Model |
| Vehicle | Growth | KPC orthotopic transplant |
| Palbociclib | Growth | KPC orthotopic transplant |
| RMC-7977 | Initial regression followed by relapse | KPC orthotopic transplant |
| RMC-7977 + Palbociclib | Sustained regression | KPC orthotopic transplant |
Note: Specific numerical values for tumor volume change were presented graphically in the source material. The table summarizes the observed trends.
Experimental Workflow: In Vivo Tumor Growth Inhibition Study
Caption: Workflow for a preclinical in vivo study evaluating combination therapy.
II. Pan-RAS Inhibitors in Combination with Immunotherapy
Combining pan-RAS inhibitors with immune checkpoint inhibitors, such as anti-PD-1 antibodies, has shown the potential to convert immunologically "cold" tumors into "hot" tumors, thereby making them more susceptible to immune attack. Pan-RAS inhibition can remodel the tumor microenvironment, leading to increased T-cell infiltration and activation.
Experimental Data:
Preclinical studies in pancreatic cancer models demonstrated that combining a RAS(ON) multi-selective inhibitor with immunotherapy resulted in tumor shrinkage in all mouse models, with half achieving a complete response.
Clinical Trial Data (RMC-6236):
| Combination | Cancer Type | Objective Response Rate (ORR) | Clinical Trial Phase |
| RMC-6236 + Pembrolizumab | Non-Small Cell Lung Cancer (NSCLC) | Favorable safety profile, ORR not specified | Phase 1b |
Logical Relationship: Pan-RAS Inhibition and Immune Activation
Caption: Pan-RAS inhibition can enhance the efficacy of immunotherapy by remodeling the tumor microenvironment.
III. Pan-RAS Inhibitors in Combination with Other Systemic Therapies
Combination with Proteasome Inhibitors and Immunomodulatory Drugs (IMiDs)
In preclinical models of multiple myeloma, the pan-RAS inhibitor ADT-007 has shown synergistic effects when combined with proteasome inhibitors (e.g., ixazomib) and immunomodulatory drugs.
Experimental Data (ADT-007 in Multiple Myeloma Cell Lines):
| Cell Line | ADT-007 IC50 (nM) | Combination | Combination Index (CI) | Interpretation |
| MM.1S | 0.76 - 12 | ADT-007 + Ixazomib | < 0.9 | Synergistic |
| RPMI-8226 | 0.76 - 12 | ADT-007 + Ixazomib | < 0.9 | Synergistic |
| U266 | 0.76 - 12 | ADT-007 + Ixazomib | < 0.9 | Synergistic |
A Combination Index (CI) of less than 1 indicates a synergistic interaction between the drugs.
IV. Experimental Protocols
A. In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pan-RAS inhibitor alone and in combination with another therapeutic agent.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well or 384-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the pan-RAS inhibitor, the combination drug, or both in combination for a specified period (e.g., 72 hours). Control wells receive vehicle (e.g., DMSO).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to the vehicle control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software. For combination studies, the Combination Index (CI) is calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
B. In Vivo Tumor Xenograft/Syngeneic Model Study
Objective: To evaluate the anti-tumor efficacy of a pan-RAS inhibitor as a monotherapy and in combination in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (for human cell line xenografts) or immunocompetent mice (for syngeneic models) are used.
-
Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups.
-
Drug Administration: The pan-RAS inhibitor and the combination agent are administered according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated, and statistical analyses are performed to compare treatment groups.
C. Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of a pan-RAS inhibitor, alone or in combination, on the RAS signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the drug(s) for a specified time. Cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key proteins in the RAS pathway (e.g., phosphorylated ERK, total ERK, phosphorylated AKT, total AKT).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified to determine the relative levels of protein phosphorylation, indicating pathway activation or inhibition.
V. Conclusion
The combination of pan-RAS inhibitors with other cancer therapies represents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. Preclinical and early clinical data support the continued investigation of these combinations, particularly with EGFR inhibitors, CDK4/6 inhibitors, and immunotherapies. Further research is needed to optimize dosing schedules, manage potential toxicities, and identify patient populations most likely to benefit from these novel combination regimens. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of these promising therapeutic strategies.
Pan-RAS Inhibitor Bypasses Resistance Mechanisms of Mutant-Specific RAS Blockers
A comparative analysis of the pan-RAS inhibitor, here represented by ADT-007, a well-characterized pan-RAS inhibitor, reveals its potential to overcome resistance to targeted KRAS G12C inhibitors like sotorasib and adagrasib. Preclinical data demonstrates that while cancer cells can develop resistance to mutant-specific inhibitors, the broad-spectrum activity of a pan-RAS inhibitor can circumvent these resistance pathways, offering a promising strategy for treating RAS-driven cancers.
This guide provides a detailed comparison of the cross-resistance profiles of a pan-RAS inhibitor and mutant-specific RAS inhibitors, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy and Cross-Resistance
The emergence of resistance is a significant limitation for targeted cancer therapies. In the context of RAS inhibitors, cancer cells treated with mutant-specific inhibitors such as sotorasib (targeting KRAS G12C) can develop resistance through various mechanisms, including the activation of bypass signaling pathways. Pan-RAS inhibitors, designed to inhibit multiple RAS isoforms, present a promising approach to overcome this challenge.
Preclinical studies have shown that the pan-RAS inhibitor ADT-007 maintains its potent anticancer activity in cell lines that have developed resistance to the KRAS G12C inhibitor sotorasib.[1] This suggests that the mechanism of action of a pan-RAS inhibitor is distinct and not susceptible to the common resistance pathways that affect mutant-specific inhibitors.
Table 1: Comparative IC50 Values of RAS Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | KRAS Mutation | Inhibitor | IC50 (Parental) | IC50 (Sotorasib-Resistant) | Fold Change in Resistance | Reference |
| MIA PaCa-2 | G12C | Sotorasib | 34.1 nM | >10 µM | >293 | [2] |
| LU99 | G12C | Sotorasib | 2.56 µM | >25 µM | >9.7 | [2] |
| H358 | G12C | Sotorasib | 0.13 µM | >10 µM | >76 | [3][4] |
| H23 | G12C | Sotorasib | 3.2 µM | >10 µM | >3.1 | [3][4] |
| SW1573 | G12C | Sotorasib | 9.6 µM | - | - | [3] |
| SW1573 | G12C | Adagrasib | 4.13 µM | - | - | [3] |
| MIA PaCa-2 | G12C | ADT-007 | 2 nM | Comparable to Parental | No significant change | [1][5] |
| HCT 116 | G13D | ADT-007 | 5 nM | - | - | [5] |
Note: The IC50 values for sotorasib in resistant cell lines were significantly higher than in the parental lines, indicating acquired resistance. In contrast, ADT-007's IC50 was comparable in both parental and sotorasib-resistant MIA PaCa-2 cells, demonstrating a lack of cross-resistance.
Signaling Pathways and Mechanisms of Action
RAS proteins are crucial molecular switches in signaling pathways that regulate cell growth, proliferation, and survival.[4] Mutations in RAS genes can lead to constitutive activation of these pathways, driving cancer development.
RAS Signaling Pathway
Mutant-specific inhibitors like sotorasib and adagrasib covalently bind to the cysteine residue of the KRAS G12C mutant, locking it in an inactive state.[6] Pan-RAS inhibitors, such as ADT-007, have a different mechanism, binding to nucleotide-free RAS and preventing its activation, thereby blocking downstream signaling regardless of the specific RAS isoform or mutation.[5][7][8][9]
Caption: Simplified RAS signaling pathway leading to cell proliferation.
Mechanisms of Resistance to KRAS G12C Inhibitors
Resistance to KRAS G12C inhibitors can occur through several mechanisms that reactivate the downstream signaling pathways, even when the KRAS G12C mutant is inhibited.
Caption: Resistance to KRAS G12C inhibitors often involves bypass pathways.
Experimental Protocols
Generation of Resistant Cell Lines
A common method for developing drug-resistant cancer cell lines in vitro involves continuous exposure to escalating concentrations of the inhibitor.
-
Initial Seeding: Plate the parental cancer cell line (e.g., MIA PaCa-2) at a low density in appropriate culture medium.
-
Initial Treatment: Treat the cells with the inhibitor (e.g., sotorasib) at a concentration around the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume proliferation, passage them and increase the inhibitor concentration by approximately 1.5 to 2-fold.
-
Repeat: Repeat the dose escalation process over several months.
-
Selection of Resistant Clones: Isolate and expand single-cell clones that can proliferate in the presence of a high concentration of the inhibitor (e.g., >1 µM sotorasib).
-
Confirmation of Resistance: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 value to the parental cell line.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine cell viability and calculate the IC50 of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the RAS inhibitors (e.g., Pan-RAS-IN-2, sotorasib, adagrasib) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the inhibitor concentrations and use a non-linear regression analysis to determine the IC50 value.
Experimental Workflow for Cross-Resistance Studies
The following diagram illustrates the workflow for assessing the cross-resistance between different RAS inhibitors.
Caption: Workflow for evaluating cross-resistance to RAS inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 5. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Downstream Pathway Modulation by Pan-RAS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the RAS family of oncoproteins, frequently mutated in human cancers, represents a significant advancement in oncology. Pan-RAS inhibitors, designed to target multiple RAS isoforms and common mutations, offer a promising strategy to overcome the limitations of mutant-specific therapies. This guide provides a comparative analysis of Pan-RAS-IN-2 and other notable pan-RAS inhibitors, with a focus on their mechanisms of action and their effects on downstream signaling pathways. The information is intended to assist researchers in selecting and validating appropriate tool compounds and potential therapeutic candidates.
Mechanism of Action: A Tale of Two Strategies
Pan-RAS inhibitors employ distinct strategies to disrupt oncogenic RAS signaling. A primary distinction lies in whether they target the active, GTP-bound (RAS(ON)) state or the inactive, GDP-bound (RAS(OFF)) state.
This compound , also known as compound 6A, exemplifies a novel "molecular glue" approach. It facilitates the formation of a ternary complex between cyclophilin A (CYPA) and the active RAS(ON) protein. This complex sterically hinders the interaction of RAS with its downstream effectors, most notably the RAF kinases, thereby blocking signal propagation.
In contrast, other pan-RAS inhibitors, such as ADT-007 , function by binding to nucleotide-free RAS, preventing the loading of GTP and subsequent activation. This leads to the suppression of both the MAPK/AKT and PI3K/AKT signaling cascades. Another prominent pan-RAS inhibitor, RMC-6236 , is a RAS(ON) multi-selective inhibitor that non-covalently binds to the active state of both mutant and wild-type RAS isoforms, preventing effector engagement. For a more focused comparison, this guide also includes BI-2852 , a well-characterized pan-KRAS inhibitor that binds to the Switch I/II pocket of KRAS, disrupting its interaction with effectors.
Comparative Analysis of Downstream Pathway Modulation
The efficacy of a RAS inhibitor is ultimately determined by its ability to suppress the key downstream signaling pathways that drive cancer cell proliferation and survival. The most critical of these are the MAPK (RAF-MEK-ERK) and the PI3K/AKT pathways. The phosphorylation of ERK (pERK) and AKT (pAKT) serves as a direct readout of pathway activation.
While the molecular glue mechanism of this compound is well-documented, specific quantitative data on its direct inhibition of pERK and pAKT in the public domain is limited. Therefore, the following table summarizes the available quantitative data for prominent alternative pan-RAS and pan-KRAS inhibitors.
| Inhibitor | Target(s) | Cell Line | RAS Mutation | Assay Type | IC50/EC50 (nM) | Reference |
| ADT-007 | Pan-RAS | HCT 116 | KRAS G13D | Cell Growth Inhibition | 5 | [1] |
| MIA PaCa-2 | KRAS G12C | Cell Growth Inhibition | 2 | [1] | ||
| RMC-6236 | Pan-RAS (ON) | Capan-2 | KRAS G12V | DUSP6 Expression (pERK proxy) | EC50 = 90 | [2] |
| NCI-H441 | KRAS G12V | DUSP6 Expression (pERK proxy) | EC50 = 117 | [2] | ||
| Multiple RAS variants | RAS-RAF Binding | Biochemical Assay | EC50 = 0.4 - 3 | [3] | ||
| BI-2852 | Pan-KRAS | H358 | KRAS G12C | pERK Inhibition | EC50 = 5,800 | |
| H358 | KRAS G12C | Cell Proliferation | IC50 ≈ 1,000 |
Experimental Protocols
Accurate validation of downstream pathway modulation is critical. Below are detailed methodologies for key experiments.
Western Blotting for Phospho-ERK (pERK) and Phospho-AKT (pAKT) Inhibition
Objective: To qualitatively and semi-quantitatively assess the inhibition of RAS downstream signaling by measuring the phosphorylation status of ERK and AKT.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells with known RAS mutations (e.g., MIA PaCa-2 for KRAS G12C, HCT 116 for KRAS G13D) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Treat the cells with a dose-response range of the pan-RAS inhibitor (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (typically 2-6 hours).
-
In some experimental setups, stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL for 15 minutes) prior to lysis to induce pathway activation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for pERK1/2 (Thr202/Tyr204), total ERK1/2, pAKT (Ser473), and total AKT overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the pan-RAS inhibitor on the growth of RAS-dependent cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the pan-RAS inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The RAS signaling pathway, illustrating upstream activation, the RAS GTP/GDP cycle, and the downstream MAPK and PI3K/AKT effector pathways.
Caption: Mechanism of action for this compound, a molecular glue that forms a ternary complex with active RAS and Cyclophilin A to block RAF binding.
Caption: A generalized experimental workflow for validating downstream pathway modulation using Western blotting.
References
- 1. AU2022210517A1 - Pharmaceutical combinations of sos1 inhibitors for treating and/or preventing cancer - Google Patents [patents.google.com]
- 2. Eliminating oncogenic RAS: back to the future at the drawing board - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PP2A molecular glue overcomes ras/mapk inhibitor resistance in kras-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window of Pan-RAS Inhibitors: A Focus on RMC-6236 (Daraxonrasib)
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Pan-RAS-IN-2" is not a recognized designation in publicly available scientific literature. This guide provides a comparative analysis of a leading investigational pan-RAS inhibitor, RMC-6236 (daraxonrasib) , as a representative of this class of therapeutic agents. The comparison includes another preclinical pan-RAS inhibitor, ADT-007 , and two clinically approved KRAS G12C-specific inhibitors, sotorasib and adagrasib , to highlight the distinct therapeutic windows and mechanisms of action.
Introduction
For decades, the RAS family of oncoproteins (KRAS, NRAS, and HRAS) were considered largely "undruggable" due to their picomolar affinity for GTP and the absence of well-defined binding pockets. The development of mutant-specific inhibitors, such as sotorasib and adagrasib for KRAS G12C, marked a significant breakthrough. However, the therapeutic efficacy of these agents is limited to a specific mutation, and resistance can emerge through various mechanisms. Pan-RAS inhibitors, which are designed to target multiple RAS isoforms and mutations, represent a promising strategy to overcome these limitations and address a broader patient population. This guide provides a comparative analysis of the therapeutic window of the pan-RAS inhibitor RMC-6236, with supporting data from preclinical and clinical studies.
Mechanism of Action: Pan-RAS vs. Mutant-Specific Inhibition
Mutant-specific KRAS G12C inhibitors, sotorasib and adagrasib, function by covalently binding to the cysteine residue in the mutated KRAS G12C protein, locking it in an inactive GDP-bound state. In contrast, pan-RAS inhibitors employ different mechanisms to inhibit RAS signaling.
RMC-6236 (Daraxonrasib) is an oral, multi-selective inhibitor of the active, GTP-bound form of RAS (RAS(ON)).[1] It forms a tri-complex with cyclophilin A and RAS, effectively blocking the interaction of RAS(ON) with its downstream effectors, such as RAF and PI3K.[2] This mechanism allows it to target a wide range of RAS mutations, including G12X, G13X, and Q61X.[3][4]
ADT-007 is a novel pan-RAS inhibitor that binds to nucleotide-free RAS, preventing the loading of GTP and subsequent activation of downstream signaling pathways like MAPK/AKT.[5][6] This leads to mitotic arrest and apoptosis in RAS-driven cancer cells.[6]
Below is a diagram illustrating the RAS signaling pathway and the points of intervention for different inhibitor classes.
Comparative Efficacy
The therapeutic efficacy of RAS inhibitors is assessed through both preclinical in vitro and in vivo models, as well as clinical trials in cancer patients.
Preclinical In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Compound | Type | Cell Line | RAS Mutation | IC50 (nM) |
| ADT-007 | Pan-RAS | HCT 116 (CRC) | KRAS G13D | 5[7] |
| MIA PaCa-2 (PDAC) | KRAS G12C | 2[7] | ||
| Multiple Myeloma Cell Lines | KRAS/NRAS | 0.76 - 12[8] | ||
| RMC-6236 | Pan-RAS | - | - | Data not publicly available |
| Sotorasib | KRAS G12C | - | - | Data not publicly available |
| Adagrasib | KRAS G12C | - | - | Data not publicly available |
CRC: Colorectal Cancer; PDAC: Pancreatic Ductal Adenocarcinoma
Clinical Efficacy
Clinical trials provide the most relevant data on the therapeutic window of a drug in patients. The following tables summarize key efficacy endpoints for RMC-6236, sotorasib, and adagrasib.
Table 1: Efficacy of RMC-6236 (Daraxonrasib) in Pancreatic Ductal Adenocarcinoma (PDAC)
| Trial | Patient Population | Dose | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| RMC-6236-001 (Phase 1) | Previously treated, RAS-mutant PDAC | 160-300 mg daily | 20% (in KRAS G12X)[1] | 7.6 months[9] |
| 2L+ metastatic PDAC with KRAS G12X | 300 mg daily | - | 8.8 months[9] |
Table 2: Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
| Compound | Trial | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sotorasib | CodeBreaK 100 (Phase 2) | Previously treated | 37.1%[10] | - | 6.8 months[10] | 12.5 months[11] |
| CodeBreaK 200 (Phase 3) | Previously treated | 28.1%[12] | - | 5.6 months[12] | - | |
| Adagrasib | KRYSTAL-1 (Phase 2) | Previously treated | 43%[13] | 8.5 months[13] | 6.5 months[13] | 12.6 months[13] |
| KRYSTAL-12 (Phase 3) | Previously treated | Statistically significant improvement vs. chemo[14] | - | Statistically significant improvement vs. chemo[14] | - |
Comparative Safety and Tolerability
The therapeutic window is defined by the balance between efficacy and toxicity. A favorable safety profile is crucial for the clinical utility of any anticancer agent.
Table 3: Common Treatment-Related Adverse Events (TRAEs)
| Compound | Most Common Any Grade TRAEs (≥20% of patients) | Grade ≥3 TRAEs |
| RMC-6236 (Daraxonrasib) | Rash, stomatitis/mucositis, reduced appetite, diarrhea[15] | 11% dose reductions due to TRAEs[15] |
| Sotorasib | Diarrhea, musculoskeletal pain, nausea, fatigue, hepatotoxicity, cough[16] | 24.4% (pooled analysis)[17] |
| Adagrasib | Diarrhea, nausea, vomiting, fatigue[13][18] | 45.7%[13] |
Notably, for RMC-6236, no patients discontinued treatment due to TRAEs in the reported cohort.[15] The toxicity profile of pan-RAS inhibitors was a significant concern during their development, but clinical data for RMC-6236 suggests a manageable safety profile.[2]
Experimental Protocols
Detailed experimental protocols are essential for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., ADT-007) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are normalized to untreated controls, and the IC50 value is calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The investigational drug (e.g., a prodrug of ADT-007) is administered orally or via another appropriate route at a specified dose and schedule.[6]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.
The following diagram illustrates a general workflow for determining the therapeutic window of a novel compound.
Conclusion
The emergence of pan-RAS inhibitors like RMC-6236 (daraxonrasib) represents a significant advancement in the pursuit of effective therapies for RAS-driven cancers. The clinical data for RMC-6236 suggests a promising therapeutic window, with encouraging antitumor activity and a manageable safety profile in heavily pretreated patient populations.[1][15] Compared to mutant-specific inhibitors, pan-RAS inhibitors offer the potential for broader efficacy across various RAS mutations and may overcome some mechanisms of acquired resistance. The preclinical profile of novel pan-RAS inhibitors like ADT-007 further underscores the potential of this therapeutic strategy.[5][7] Ongoing and future clinical trials will be critical in further defining the therapeutic window of pan-RAS inhibitors and establishing their role in the clinical management of RAS-addicted cancers.
References
- 1. onclive.com [onclive.com]
- 2. youtube.com [youtube.com]
- 3. Revolution Medicines Announces FDA Breakthrough Therapy Designation for Daraxonrasib in Previously Treated Metastatic Pancreatic Cancer with KRAS G12 Mutations | Revolution Medicines [ir.revmed.com]
- 4. Revolution Medicines Announces FDA Breakthrough Therapy Designation for Daraxonrasib in Previously Treated Metastatic Pancreatic Cancer with KRAS G12 Mutations | Revolution Medicines [ir.revmed.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 8. ashpublications.org [ashpublications.org]
- 9. targetedonc.com [targetedonc.com]
- 10. Sotorasib Demonstrates Clinical Benefit in Patients with NSCLC and KRASᴳ¹²ᶜ - Oncology Practice Management [oncpracticemanagement.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]
- 15. onclive.com [onclive.com]
- 16. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
Safety Operating Guide
Proper Disposal of Pan-RAS-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the proper disposal of Pan-RAS-IN-2, a pan-RAS inhibitor used in cancer research.
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] This classification simplifies disposal procedures, though adherence to standard laboratory safety protocols for non-hazardous chemical waste remains essential.
Key Disposal Information
The following table summarizes the essential information regarding the disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | MedchemExpress |
| Hazard Classification | Not a hazardous substance or mixture | Safety Data Sheet[1] |
| Primary Disposal Route | Standard laboratory procedures for non-hazardous chemical waste | General Laboratory Guidelines |
| Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, safety glasses, gloves) | General Laboratory Guidelines |
Step-by-Step Disposal Procedures
Researchers should always consult and adhere to their institution's specific waste disposal guidelines. The following are general procedures for the disposal of non-hazardous chemical waste like this compound.
For Solid this compound Waste:
-
Ensure Proper Labeling: Confirm that the waste container is clearly labeled as "this compound" and is designated for non-hazardous solid chemical waste.
-
Containment: Place the solid this compound waste in a sealed, leak-proof container.
-
Disposal: Dispose of the contained solid waste in the regular laboratory trash, unless institutional policy requires a specific non-hazardous solid waste stream.
For this compound Solutions (e.g., in DMSO):
-
Consult Institutional Guidelines: Before disposing of any liquid waste down the drain, confirm that this is permissible under your institution's and local regulations for non-hazardous waste.
-
Dilution: If drain disposal is permitted, dilute small quantities of the this compound solution with a large amount of water (at least 20 parts water to 1 part solution).
-
Drain Disposal: Pour the diluted solution down a designated laboratory sink, followed by a copious amount of running water to ensure it is thoroughly flushed from the plumbing system.
For Empty this compound Containers:
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., ethanol or water).
-
Label Removal: Deface or remove the original label to prevent misidentification.
-
Disposal: Dispose of the rinsed and unlabeled container in the regular laboratory trash or recycling, in accordance with institutional policies.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pan-RAS-IN-2
For researchers and scientists at the forefront of drug discovery, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential safety, operational, and disposal protocols for Pan-RAS-IN-2, a pan-RAS inhibitor. Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your experimental outcomes.
Section 1: Immediate Safety and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent to handle all chemical compounds with a high degree of care. The following PPE is mandatory when working with this compound in solid form or in solution.
| Personal Protective Equipment (PPE) for this compound | |
| Item | Specification and Use |
| Gloves | Nitrile gloves are required. Ensure they are inspected for tears or punctures before use. For prolonged handling or when working with higher concentrations, consider double-gloving. Change gloves immediately if they become contaminated. |
| Eye Protection | Safety glasses with side shields are the minimum requirement. For procedures with a splash hazard, such as preparing stock solutions, chemical splash goggles are required. |
| Lab Coat | A buttoned, knee-length lab coat must be worn to protect skin and clothing from potential splashes. |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times. |
Section 2: Operational Plan - Handling and Storage
Proper handling and storage are critical for maintaining the stability and efficacy of this compound.
Storage of Solid Compound:
-
Store the lyophilized powder at -20°C for up to 3 years.
-
Keep the container tightly sealed and protected from moisture.
Preparation of Stock Solutions:
-
This compound is soluble in DMSO at a concentration of 100 mg/mL.[1]
-
Use freshly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact solubility.[1]
-
If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[1]
| Storage of this compound Stock Solutions | |
| Temperature | Storage Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Section 3: Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
3.1. Cell-Based Assay for RAS Signaling Inhibition
This protocol outlines a method to assess the inhibitory effect of this compound on the RAS signaling pathway in cancer cell lines using a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure phosphorylated ERK (p-ERK), a downstream effector of RAS.
| Reagent/Parameter | Specification |
| Cell Lines | Cancer cell lines with known RAS mutations (e.g., KRAS G12C, G12D) |
| Seeding Density | Varies by cell line; typically 10,000-20,000 cells/well in a 96-well plate |
| This compound Concentration | Titration from low nM to high µM range |
| Incubation Time | 24-72 hours |
| Detection Reagents | HTRF p-ERK and total ERK antibody pairs |
Experimental Workflow for Cell-Based HTRF Assay
Caption: Workflow for assessing RAS signaling inhibition.
3.2. In Vitro RAS Nucleotide Exchange Assay
This biochemical assay measures the ability of this compound to inhibit the exchange of GDP for GTP on RAS proteins, a critical step in RAS activation.
| Reagent/Parameter | Specification |
| Recombinant Protein | Purified, active RAS protein (e.g., KRAS, HRAS) |
| Fluorescent Nucleotide | BODIPY-GDP |
| Exchange Factor | SOS1 (a guanine nucleotide exchange factor) |
| Competitor Nucleotide | Non-hydrolyzable GTP analog (e.g., GTPγS) |
| Detection Method | Fluorescence plate reader |
3.3. Western Blotting for RAS Pathway Activation
Western blotting can be used to qualitatively assess the phosphorylation status of key proteins in the RAS signaling cascade.
| Reagent/Parameter | Specification |
| Primary Antibodies | Rabbit anti-p-ERK, Rabbit anti-ERK, Rabbit anti-p-AKT, Rabbit anti-AKT, Mouse anti-RAS |
| Secondary Antibodies | HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG |
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors |
| Detection Substrate | Enhanced chemiluminescence (ECL) substrate |
RAS Signaling Pathway
Caption: Simplified RAS signaling pathway and the point of inhibition by this compound.
Section 4: Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Solid Waste:
-
Unused this compound powder should be disposed of as chemical waste in accordance with your institution's guidelines.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes) should be collected in a designated, labeled hazardous waste container.
Liquid Waste:
-
Aqueous Solutions: Non-hazardous aqueous waste may be suitable for drain disposal, but you must consult and adhere to your local and institutional regulations.
-
DMSO Solutions: DMSO and solutions containing DMSO should be collected as hazardous chemical waste. Do not dispose of DMSO solutions down the drain. Collect in a clearly labeled, sealed container designated for flammable liquid waste.
Decontamination:
-
Spills should be cleaned immediately using an appropriate spill kit.
-
For small spills of this compound in DMSO, absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.
-
Clean the affected area with soap and water.
By adhering to these safety and handling protocols, researchers can confidently and responsibly advance their scientific inquiries with this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal and safety procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
